9,12-Octadecadienal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9E,12E)-octadeca-9,12-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLZULGRVFOIDK-AVQMFFATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880841 | |
| Record name | 9,12-octadecadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26537-70-2 | |
| Record name | 9,12-octadecadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Occurrence and Biosynthesis of 9,12-Octadecadienal in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Octadecadienal, a C18 polyunsaturated aldehyde, is a significant bioactive compound found in various plant species. As a derivative of the essential fatty acid linoleic acid, it plays a role in plant defense mechanisms and contributes to the characteristic aroma of many plants. This technical guide provides an in-depth overview of the natural sources of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and natural product chemistry.
Natural Sources of this compound in Plants
This compound has been identified in a variety of plant species, often as a component of their essential oils or as a volatile organic compound. Its presence is particularly noted in the seeds and tubers of certain plants. The following table summarizes the known plant sources of this compound and its isomers, with quantitative data presented where available. It is important to note that much of the current data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis and is reported as relative peak area percentage, which indicates a relative abundance rather than an absolute concentration.
| Plant Species | Plant Part | Compound | Quantitative Data (Relative Peak Area %) | Reference(s) |
| Annona muricata (Soursop) | Seeds | This compound | 15.26% | |
| Solena amplexicaulis | Tuber | 9,17-Octadecadienal (isomer) | 21.77% | [1] |
| Nitraria tangutorum | Seed Oil | This compound | Present (exact % not specified) | [2] |
| Adansonia digitata (Baobab) | Seed Oil | Derivative: Methyl ester of 9,12-octadecadienoic acid | Present (exact % not specified) |
Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway
The biosynthesis of this compound in plants is a multi-step enzymatic process originating from linoleic acid, an abundant polyunsaturated fatty acid. The primary pathway involved is the lipoxygenase (LOX) pathway, which is activated in response to tissue damage or stress.
The key enzymes in this pathway are:
-
Lipoxygenase (LOX): Specifically, 9-lipoxygenase (9-LOX) catalyzes the stereospecific oxygenation of linoleic acid at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE).
-
Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74), cleaves the 9-HPODE molecule. Specifically, a 9-hydroperoxide lyase (9-HPL) is responsible for the cleavage of the C-C bond between the hydroperoxy group and the adjacent carbon, yielding a C9 aldehyde and a C9-oxo-acid. In the case of 9-HPODE, this cleavage results in the formation of 9-oxononanoic acid and the C9 volatile aldehyde, (3Z)-nonenal. While not directly producing this compound, this pathway highlights the production of C9 aldehydes from linoleic acid. The formation of the full C18 aldehyde, this compound, is understood to be a result of the oxidation of linoleic acid.[2]
The following diagram illustrates the initial steps of the lipoxygenase pathway leading to the formation of C9 aldehydes from linoleic acid.
Experimental Protocols
The accurate identification and quantification of this compound in plant matrices require robust experimental protocols. The following sections detail the methodologies for the extraction and analysis of this compound.
Protocol 1: Solvent Extraction of Fatty Aldehydes from Plant Seeds
This protocol is a general method for the extraction of lipids, including fatty aldehydes, from seed materials.
1. Materials and Reagents:
-
Plant seeds (finely ground)
-
Soxhlet extraction apparatus
-
n-Hexane (analytical grade)
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Glass vials for sample storage
2. Procedure:
-
Sample Preparation: Grind the plant seeds into a fine powder to increase the surface area for extraction. Dry the powder in an oven at 60°C for 24 hours to remove moisture.
-
Soxhlet Extraction:
-
Place a known amount of the dried seed powder (e.g., 10 g) into a cellulose thimble.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing n-hexane (e.g., 250 mL).
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the lipids.
-
-
Solvent Evaporation: After extraction, cool the flask and transfer the hexane extract to a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure at 40°C.
-
Drying and Weighing: Dry the resulting lipid extract under a stream of nitrogen gas to remove any residual solvent. Weigh the flask to determine the total lipid yield.
-
Sample Storage: Store the lipid extract in a sealed glass vial at -20°C under a nitrogen atmosphere to prevent oxidation until further analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Aldehyde Analysis
HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds like this compound from plant tissues.
1. Materials and Reagents:
-
Fresh or dried plant material (leaves, flowers, or powdered seeds)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with PTFE/silicone septa
-
Heating block or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Procedure:
-
Sample Preparation: Place a precisely weighed amount of the plant material (e.g., 1-2 g of fresh tissue or 0.5 g of dried powder) into a headspace vial.
-
Incubation and Extraction:
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum and depressing the plunger.
-
Allow the fiber to adsorb the volatile compounds for a set time (e.g., 30-60 minutes) at the same temperature.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a specific time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).
-
Start the GC-MS analysis.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section provides a general GC-MS method for the separation and identification of this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is suitable (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
2. Compound Identification:
-
The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard.
-
In the absence of a standard, tentative identification can be made by comparing the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).
The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant materials.
Conclusion
This compound is a naturally occurring aldehyde in the plant kingdom with significant biological relevance. Understanding its distribution, biosynthesis, and the methods for its analysis is crucial for harnessing its potential in various applications, including drug development and the flavor and fragrance industry. This technical guide provides a comprehensive foundation for researchers and scientists to further explore the fascinating chemistry and biology of this compound. The provided protocols offer a starting point for the development of more specific and validated analytical methods for the absolute quantification of this compound in diverse plant matrices.
References
An In-depth Technical Guide to 9,12-Octadecadienal: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Octadecadienal, a reactive aldehyde derived from the oxidation of the essential fatty acid linoleic acid, has garnered increasing interest in the scientific community. Its discovery is intrinsically linked to the advancements in analytical chemistry in the mid-20th century, which allowed for the detailed investigation of lipid peroxidation products. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, and its emerging biological roles, with a particular focus on its anti-inflammatory and antimicrobial properties. Detailed experimental protocols and a thorough examination of its modulation of key signaling pathways are presented to facilitate further research and drug development efforts in this area.
Discovery and History
The formal discovery of this compound is not attributed to a single breakthrough moment but rather evolved from the systematic study of linoleic acid oxidation. The groundwork was laid in the mid-20th century with the advent of powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS), which enabled the separation and identification of complex mixtures of lipid peroxidation products. Early studies focused on the hydroperoxy precursors of this compound, namely 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). It was understood that these unstable hydroperoxides readily decompose to form a variety of secondary products, including aldehydes such as this compound.
Subsequent research in food science and biomedicine further elucidated the presence of this compound in various biological systems. It has been identified as a volatile compound in oxidized vegetable oils and has been detected in various plant species, animal tissues, and microorganisms. Its role as a semiochemical, particularly as a pheromone component in insects, has also been a significant area of investigation.
Table 1: Key Milestones in the History of this compound Research
| Time Period | Key Advancement | Significance |
| Mid-20th Century | Development of GC-MS | Enabled the separation and identification of linoleic acid oxidation products. |
| 1960s - 1970s | Characterization of lipid hydroperoxides | Identified the immediate precursors to this compound. |
| 1980s - 1990s | Studies on autoxidation of oils | Established the presence of this compound in food systems. |
| 2000s - Present | Investigation of biological activities | Uncovered its potential roles in inflammation, microbial signaling, and as a semiochemical. |
Synthesis of this compound
The primary method for the synthesis of this compound is through the oxidative cleavage of its parent fatty acid, linoleic acid.
Ozonolysis of Linoleic Acid
Ozonolysis is a widely used method for the cleavage of carbon-carbon double bonds. In this process, ozone (O₃) reacts with the double bonds of linoleic acid to form an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide yields the desired aldehyde products.
Experimental Protocol: Ozonolysis of Linoleic Acid
Materials:
-
Linoleic acid
-
Dichloromethane (DCM), anhydrous
-
Ozone (generated from an ozone generator)
-
Triphenylphosphine (PPh₃) or Dimethyl sulfide (DMS) for reductive workup
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Dissolve linoleic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
For reductive workup, add a reducing agent such as triphenylphosphine or dimethyl sulfide to the reaction mixture at -78°C and allow it to slowly warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to isolate this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
This compound and related oxidized linoleic acid metabolites have been shown to possess significant biological activities, particularly in the modulation of inflammatory and microbial processes.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Emerging evidence suggests that this compound can exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway: Inhibition of LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. Upon binding to its receptor, Toll-like receptor 4 (TLR4), LPS triggers a signaling cascade that leads to the activation of NF-κB and MAPKs (p38, JNK, and ERK). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This compound is proposed to inhibit this inflammatory cascade.
Caption: Proposed anti-inflammatory mechanism of this compound.
Table 2: Quantitative Data on Anti-inflammatory Activity (Data for related compounds)
| Compound | Target | Assay | IC₅₀ | Reference |
| 8-oxo-9-octadecenoic acid | TNF-α production | LPS-stimulated RAW 264.7 cells | ~50 µM | [1] |
| 8-oxo-9-octadecenoic acid | IL-6 production | LPS-stimulated RAW 264.7 cells | ~50 µM | [1] |
| Dimeric gallotannin analogues | TNF-α secretion | LPS-stimulated human PBMCs | 5-24 µM | [2] |
| BV-9238 (Herbal formulation) | TNF-α production | LPS-stimulated RAW 264.7 cells | ~10 µg/mL | [3] |
Note: Specific IC₅₀ values for this compound are not yet well-documented in publicly available literature. The data presented here are for structurally related compounds or complex mixtures and should be interpreted with caution.
Antimicrobial Activity
Preliminary studies suggest that this compound and extracts containing it possess antimicrobial properties against a range of bacteria and fungi. The proposed mechanism of action involves the disruption of microbial cell membranes and interference with cellular permeability, leading to cell death.
Table 3: Minimum Inhibitory Concentration (MIC) of Related Compounds
| Compound/Extract | Organism | MIC | Reference |
| Microcystis aeruginosa DEE extract | Escherichia coli | 0.5 mg/mL | [4] |
| Microcystis aeruginosa DEE extract | Staphylococcus aureus | 1.2 mg/mL | [4] |
| G17 peptide encapsulated in PLGA | Escherichia coli O157:H7 | 3.13 µM | [5] |
| G17 peptide encapsulated in PLGA | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.2 µM | [5] |
Note: Specific MIC values for pure this compound are not yet well-established. The data presented are for extracts or other antimicrobial agents and serve as a reference.
Key Experimental Protocols
Western Blot Analysis for NF-κB p65 Translocation
This protocol describes the detection of the p65 subunit of NF-κB in the nuclear fraction of macrophages to assess its activation.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction reagents
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and harvest them.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: A typical workflow for Western blot analysis.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of an antimicrobial agent against bacteria.[6]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
-
Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria in MHB without the compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Conclusion and Future Directions
This compound, a product of linoleic acid oxidation, represents a molecule of growing interest with potential applications in the pharmaceutical and food industries. While its discovery and history are intertwined with the broader field of lipid chemistry, its specific biological functions are only beginning to be unraveled. The evidence suggesting its role in modulating key inflammatory signaling pathways like NF-κB and MAPK is compelling, though further research with the pure compound is necessary to establish definitive mechanisms and quantitative efficacy. Similarly, its antimicrobial potential warrants more in-depth investigation to determine its spectrum of activity and mode of action. The detailed protocols provided in this guide are intended to facilitate these future studies, which will be crucial for translating the potential of this compound into tangible therapeutic and industrial applications. Future research should focus on obtaining precise quantitative data (IC₅₀ and MIC values) for the pure compound, elucidating the specific molecular targets within the signaling pathways, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. In vitro and in vivo inhibition of LPS-induced tumor necrosis factor-alpha production by dimeric gallotannin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of LPS-induced TNF-α and NO production in mouse macrophage and inflammatory response in rat animal models by a novel Ayurvedic formulation, BV-9238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biosynthesis of 9,12-Octadecadienal from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Octadecadienal is a polyunsaturated fatty aldehyde derived from the essential fatty acid, linoleic acid.[1] This aldehyde and its derivatives are of significant interest in various fields, including flavor and fragrance industries, as well as in the study of signaling pathways and as potential precursors for the synthesis of bioactive molecules.[1] The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in plants and has been identified in some insects.[1] This technical guide provides an in-depth overview of the core biosynthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the key processes.
The conversion of linoleic acid to this compound is predominantly a two-step enzymatic cascade involving the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL).[2][3]
Core Biosynthetic Pathway
The biosynthesis of this compound from linoleic acid proceeds through two main enzymatic steps:
-
Oxygenation by Lipoxygenase (LOX): The initial step involves the stereospecific incorporation of molecular oxygen into linoleic acid, catalyzed by the enzyme lipoxygenase (LOX; EC 1.13.11.12).[4][5] Specifically, 9-lipoxygenase (9-LOX) abstracts a hydrogen atom and facilitates the insertion of oxygen at the C-9 position of the linoleic acid backbone. This reaction forms 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE), a hydroperoxide intermediate.[4][5][6]
-
Cleavage by Hydroperoxide Lyase (HPL): The unstable 9-HPODE intermediate is then cleaved by hydroperoxide lyase (HPL; EC 4.1.2.92), a cytochrome P450 enzyme.[7] This enzyme catalyzes the scission of the C9-C10 bond of 9-HPODE, yielding two fragments: the C9 aldehyde, (Z)-3-nonenal, and a C9 ω-oxo-acid, 9-oxononanoic acid. Through isomerization, (Z)-3-nonenal can be converted to this compound's isomer, 2(E)-nonenal.[2][8]
-
Potential Further Reduction: In some biological systems, particularly in insects, the resulting aldehyde, this compound, can be further metabolized.[1] One common fate is its reduction to the corresponding alcohol, 9,12-octadecadienol, a reaction catalyzed by alcohol dehydrogenase (ADH) or aldehyde reductase enzymes.[1][9][10]
Quantitative Data
The efficiency of the biosynthetic pathway is dependent on various factors, including the source of the enzymes, pH, temperature, and substrate concentration. The following tables summarize key quantitative data for the enzymes involved.
Table 1: Kinetic Parameters of Lipoxygenase (LOX) with Linoleic Acid
| Enzyme Source | Optimal pH | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| Soybean (LOX-1B) | 9.0 | 7.7 | 30.0 | [11] |
| Soybean (LOX-1B) | 9.0 | 20.7 | 8.3 | [11] |
| Chlorella | 7.5 | - | - | [4][12] |
| Soybean | 10.0 | 15 (dissociation constant) | - | [13] |
Table 2: Optimal Conditions and Product Specificity of Lipoxygenases
| Enzyme Source | Optimal pH | Product(s) | Notes | Reference |
| Soybean Lipoxygenase-1 | < 8.5 | (9S)- and (13S)-hydroperoxides | Proportion of 9-hydroperoxide increases at lower pH. | [5] |
| Chlorella Lipoxygenase | 7.5 | 9-HPOD and 13-HPOD (equal amounts) | Isomer ratio not altered between pH 6 to 9. | [4][12] |
| Luffa aegyptiaca (dehulled seed) | 7.0 | - | Classified as type 2 lipoxygenase. | [14] |
| Luffa aegyptiaca (whole seed) | 6.0 | - | - | [14] |
Table 3: Hydroperoxide Lyase (HPL) Activity and Substrate Specificity
| Enzyme Source | Optimal pH | Substrate Specificity | Notes | Reference |
| Cucumber | - | Preference for 9-hydroperoxides | - | [7] |
| Papaya (recombinant) | 6.0 | 13S-HPODE | N-terminal truncation enhances activity. | [3] |
| Olive (recombinant) | - | 13-HPODE | Production optimized using experimental design. | [15] |
| Almond | 6.5 | 9-HPOD > 9-HPOT > 13-HPOD > 13-HPOT | - | [16] |
Experimental Protocols
Protocol 1: Lipoxygenase (LOX) Activity Assay
This protocol is adapted from the spectrophotometric method described by Axelrod et al. (1981).[17][18]
Materials:
-
0.1 M Tris-HCl buffer, pH 9.0[11]
-
Linoleic acid substrate solution (10 mM sodium linoleate stock)[17]
-
Purified or crude lipoxygenase enzyme extract
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM sodium linoleate stock solution. In a light-protected flask, mix 78 µL of linoleic acid and 90 µL of Tween 20 with 10 mL of distilled water. Clarify the solution by adding approximately 100 µL of 0.5 M NaOH. Bring the final volume to 25 mL with distilled water.[17]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 2.9 mL of 0.1 M Tris-HCl buffer (pH 9.0) and 0.1 mL of the sodium linoleate substrate solution.
-
Enzyme Addition: Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme extract to the cuvette. Mix gently by inversion.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm for 5 minutes.[19] The formation of the conjugated diene hydroperoxide results in an increased absorbance at this wavelength.
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of 25,000 M⁻¹ cm⁻¹ for the hydroperoxide product. One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.[19]
Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay
This protocol involves the preparation of the 9-HPODE substrate followed by the HPL-catalyzed cleavage.
Part A: Synthesis of 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)
-
Enzyme Source: Utilize a 9-lipoxygenase source, such as maize seed extract.[6]
-
Reaction: Incubate linoleic acid with the 9-LOX preparation in a suitable buffer (e.g., 0.1 M borate buffer, pH 7.0) with vigorous stirring and oxygen supply.
-
Purification: Purify the 9-HPODE product using normal-phase HPLC.[20]
Part B: HPL Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified 9-HPODE in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5).[16]
-
Enzyme Addition: Add the HPL enzyme preparation to initiate the reaction.
-
Product Analysis: Analyze the formation of the aldehyde product, this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).[16] Headspace solid-phase microextraction (SPME) can be used to trap the volatile aldehyde products.[16]
Protocol 3: GC-MS Analysis of this compound
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[21]
Procedure:
-
Sample Preparation: Extract the reaction mixture with an organic solvent such as n-hexane or ethyl acetate.[2][22]
-
GC Separation:
-
MS Detection:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a known standard and by searching against a mass spectral library (e.g., NIST).[21][24]
Protocol 4: Alcohol Dehydrogenase (ADH) Activity Assay for Aldehyde Reduction
This assay measures the reduction of the aldehyde to an alcohol, which is coupled to the oxidation of NADH to NAD⁺.
Materials:
-
Purified or crude alcohol dehydrogenase extract
-
This compound substrate
-
NADH
-
Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, NADH, and the enzyme extract.
-
Substrate Addition: Initiate the reaction by adding the this compound substrate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹ cm⁻¹).
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from linoleic acid.
Caption: General experimental workflow for the biosynthesis and analysis.
References
- 1. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application [mdpi.com]
- 3. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of lipoxygenase from Chlorella: production of 9- and 13-hydroperoxide derivatives of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method to produce 9(S)-hydroperoxides of linoleic and linolenic acids by maize lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of 9-fatty acid hydroperoxide lyase-like activity in germinating barley seeds that transforms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into 2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 10. Alcohol dehydrogenase Assay Kit (ab272518) | Abcam [abcam.com]
- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 12. researchgate.net [researchgate.net]
- 13. Effect of lipid hydroperoxide on lipoxygenase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipoxygenase activity determination [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation [mdpi.com]
- 20. Heme-catalyzed degradation of linoleate 9-hydroperoxide (9-HPODE) forms two allylic epoxy-ketones via a proposed pseudo-symmetrical diepoxy radical intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Role of 9,12-Octadecadienal in Insect Pheromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Octadecadienal is a polyunsaturated fatty aldehyde that plays a significant role as a sex pheromone component in certain insect species. This technical guide provides an in-depth analysis of its function, biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its role. The primary focus is on its well-documented presence in the castor semi-looper moth, Achaea janata, a notable agricultural pest. This document synthesizes current knowledge to support further research and the development of novel pest management strategies.
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and foraging. Pheromones, as chemical signals between conspecifics, are of particular interest for their specificity and potency. This compound, an 18-carbon aldehyde with two double bonds, has been identified as a key component of the female sex pheromone in the castor semi-looper moth, Achaea janata (Lepidoptera: Noctuidae). Understanding the intricate details of this semiochemical's function is paramount for its potential application in integrated pest management (IPM) programs, offering an environmentally benign alternative to conventional insecticides. This guide will delve into the quantitative aspects of its pheromonal activity, the experimental protocols for its study, and the underlying biological pathways of its production and perception.
Quantitative Data on Pheromone Composition
The female sex pheromone of Achaea janata is a multi-component blend. (9Z,12Z)-9,12-Octadecadienal is a major constituent, working in concert with other long-chain hydrocarbons to elicit a behavioral response in males. The identified components and their approximate ratios are summarized in the table below.
| Pheromone Component | Chemical Formula | Isomeric Form | Relative Abundance |
| Heneicosane | C₂₁H₄₄ | - | ~1 |
| (6Z,9Z)-6,9-Heneicosadiene | C₂₁H₄₀ | Z,Z | ~1 |
| (3Z,6Z,9Z)-3,6,9-Heneicosatriene | C₂₁H₃₈ | Z,Z,Z | 60-70 |
| (9Z,12Z)-9,12-Octadecadienal | C₁₈H₃₂O | Z,Z | ~1 |
Table 1: Composition of the female sex pheromone blend of Achaea janata.
Experimental Protocols
The identification and characterization of this compound as a pheromone component in Achaea janata involved a series of meticulous experimental procedures.
Pheromone Extraction and Analysis
-
Pheromone Gland Excision: Pheromone glands are typically excised from the abdominal tips of virgin female moths during their calling period (the period of pheromone release).
-
Solvent Extraction: The excised glands are immersed in a non-polar solvent, such as hexane, for a specific duration to extract the volatile and semi-volatile pheromone components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is then analyzed using GC-MS. The gas chromatograph separates the individual components of the extract based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments each component, providing a unique mass spectrum that allows for its identification by comparing it to known standards and libraries.
Electrophysiological Assays
-
Electroantennography (EAG): This technique is used to measure the overall electrical response of a male moth's antenna to the pheromone components. An isolated antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting depolarization of the olfactory receptor neurons is recorded as an EAG response. Studies on Achaea janata have shown that male antennae exhibit significant EAG responses to (9Z,12Z)-9,12-octadecadienal.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): This method combines the separation power of gas chromatography with the sensitivity of the insect antenna. The effluent from the GC column is split, with one part going to a standard detector (like a flame ionization detector) and the other being directed over an insect antenna. This allows for the precise identification of which compounds in a complex mixture are biologically active.
Behavioral Assays
-
Wind Tunnel Bioassays: To confirm the behavioral activity of the identified compounds, wind tunnel experiments are conducted. Male moths are released into a controlled environment where a plume of the synthetic pheromone blend (or individual components) is introduced. Their flight behavior, including upwind flight, casting, and landing at the source, is observed and quantified.
Biosynthesis of this compound
The biosynthesis of moth sex pheromones, including aldehydes like this compound, is a specialized branch of fatty acid metabolism that primarily occurs in the pheromone gland. While the specific enzymatic pathway in Achaea janata has not been fully elucidated, a general pathway can be inferred from studies on other moth species.
The likely biosynthetic pathway for this compound starts with a common fatty acid precursor, such as linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid), which is readily available in the insect's diet. This precursor then undergoes a series of enzymatic modifications.
Caption: Proposed biosynthetic pathway of (9Z,12Z)-9,12-Octadecadienal in insects.
Mechanism of Action: Olfactory Signaling Pathway
The perception of this compound by male moths initiates a cascade of events within the antenna, leading to a behavioral response.
Pheromone molecules enter the sensilla on the male antenna through pores and are bound by pheromone-binding proteins (PBPs) in the sensillar lymph. These PBPs transport the hydrophobic pheromone molecules to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). The binding of this compound to its specific OR, a ligand-gated ion channel, causes a conformational change, leading to the opening of the ion channel and depolarization of the ORN. This generates an action potential that travels down the axon of the ORN to the antennal lobe of the moth's brain. In the antennal lobe, the signals from ORNs expressing the same OR converge on specific glomeruli. This spatial pattern of glomerular activation is then processed by higher brain centers, ultimately leading to the initiation of upwind flight behavior towards the pheromone source.
Caption: Generalized olfactory signaling pathway for insect pheromone reception.
Conclusion and Future Directions
This compound is a crucial semiochemical in the reproductive biology of Achaea janata. The data and protocols presented in this guide provide a solid foundation for researchers in chemical ecology and those involved in the development of pest control strategies. Future research should focus on the precise identification of the genes and enzymes involved in the biosynthesis of this compound in Achaea janata. Furthermore, the identification and characterization of the specific olfactory receptor(s) for this compound would open new avenues for the design of highly specific and effective synthetic attractants or repellents for the management of this agricultural pest. Such advancements will contribute to the development of more sustainable and environmentally friendly approaches to crop protection.
The Occurrence of 9,12-Octadecadienal in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is an emerging molecule of interest within the field of microbial secondary metabolism. While its presence in plants and animals as a product of lipid peroxidation is well-documented, its role in the microbial kingdom is only beginning to be understood. This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of this compound in microbial metabolism, with a focus on its biosynthesis, potential physiological roles, and the methodologies required for its study. This document synthesizes available data to serve as a foundational resource for researchers in microbiology, natural product chemistry, and drug development.
Introduction
Microbial secondary metabolites are a rich source of novel bioactive compounds with diverse applications in medicine and biotechnology. Among these, lipid-derived signaling molecules, known as oxylipins, play crucial roles in regulating fungal development, sporulation, and mycotoxin production. This compound, a C18 unsaturated aldehyde, is an oxylipin derived from linoleic acid, a common fatty acid in many fungal species. Its structural similarity to other biologically active lipids suggests a potential role in cell signaling pathways. This guide details the known microbial sources of this compound, outlines its biosynthetic pathway, provides detailed experimental protocols for its detection and analysis, and explores its potential functions in microbial physiology.
Microbial Occurrence of this compound
The identification of this compound in microbial cultures is a relatively recent finding. The primary documented microbial source is the fungus Penicillium sp. 8PKH, isolated from deteriorated rice straws. While quantitative data on production levels in this or other microorganisms is currently scarce in publicly available literature, its identification underscores the capability of fungi to produce such fatty aldehydes.
Data Presentation: Occurrence of this compound and Related Precursors
The following table summarizes the qualitative identification of this compound and its direct precursor, linoleic acid, in microbial sources based on current literature.
| Compound | Microbial Species | Source of Isolation | Detection Method | Quantitative Data | Reference(s) |
| This compound | Penicillium sp. 8PKH | Deteriorated Rice Straws | GC-MS | Not Reported | |
| Linoleic Acid (precursor) | Penicillium species (various) | Various | GC-MS | Component of total fatty acids | |
| Linoleic Acid (precursor) | Aspergillus species (various) | Various | GC-MS | Component of total fatty acids |
Biosynthesis of this compound in Microbes
The biosynthesis of this compound in microbes is hypothesized to follow the well-established lipoxygenase (LOX) pathway, which is responsible for the formation of a variety of oxylipins from polyunsaturated fatty acids. This enzymatic cascade involves two key steps:
-
Hydroperoxidation: A lipoxygenase (LOX) enzyme abstracts a hydrogen atom from the pentadiene system of linoleic acid and facilitates the stereo-specific insertion of molecular oxygen. This reaction forms a hydroperoxyoctadecadienoic acid (HPODE) intermediate. Depending on the specific LOX enzyme, either 9-HPODE or 13-HPODE can be formed.
-
Cleavage: The unstable hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme. This cleavage results in the formation of an aldehyde and an ω-oxo acid. The formation of this compound would result from the reduction of the corresponding acyl group from a linoleoyl precursor.
Diagram of the Hypothesized Biosynthetic Pathway
Caption: Hypothesized biosynthesis of this compound from linoleic acid.
Potential Role in Fungal Physiology: Oxylipin Signaling
While the specific function of this compound in microbial metabolism has not been directly elucidated, the broader class of molecules to which it belongs—oxylipins—are known to be critical signaling molecules in fungi. They regulate a variety of developmental processes, including:
-
Sporulation: Linoleic acid-derived oxylipins are involved in the balance between asexual and sexual sporulation in fungi like Aspergillus nidulans.
-
Mycotoxin Biosynthesis: The presence of certain oxylipins can inhibit the production of mycotoxins in pathogenic fungi.
-
Pathogenesis: Oxylipins can act as virulence factors during plant-pathogen interactions.
Given these roles, it is plausible that this compound acts as a signaling molecule, potentially influencing fungal development, quorum sensing, or mediating interactions with other organisms in its environment.
Diagram of a Generalized Fungal Oxylipin Signaling Pathway
Caption: Generalized signaling pathway of oxylipins in fungi.
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of Penicillium species, and the extraction, and analysis of this compound. These protocols are based on established methods for fungal secondary metabolite analysis and may require optimization for this specific compound.
Cultivation of Penicillium sp. for Secondary Metabolite Production
This protocol is based on the methods described for the cultivation of Penicillium sp. 8PKH.
-
5.1.1. Materials
-
Potato Dextrose Agar (PDA) for initial culture.
-
Czapek-Dox broth for liquid fermentation:
-
NaNO₃: 3.0 g/L
-
K₂HPO₄: 1.0 g/L
-
KCl: 0.5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Sucrose: 30.0 g/L
-
-
Erlenmeyer flasks (250 mL)
-
Sterile water
-
-
5.1.2. Protocol
-
Inoculate a PDA plate with spores of the Penicillium strain and incubate at 25°C for 7 days.
-
Prepare Czapek-Dox broth and autoclave at 121°C for 20 minutes.
-
Aseptically transfer a small agar disc of the mature fungal culture into a 250 mL Erlenmeyer flask containing 100 mL of Czapek-Dox broth.
-
Incubate the liquid culture at room temperature (approximately 22-25°C) under static conditions for 14 days.
-
Extraction of Non-Polar Metabolites
-
5.2.1. Materials
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
-
-
5.2.2. Protocol
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Combine the mycelium and the filtrate and extract three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain the crude non-polar extract.
-
GC-MS Analysis for Identification and Quantification of this compound
This protocol is a generalized procedure for the analysis of fatty aldehydes and would require the use of an authentic standard for this compound for confirmation and quantification. Derivatization is often recommended to improve the chromatographic properties and sensitivity of aldehyde detection.
-
5.3.1. Materials
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization.
-
Pyridine
-
Hexane (HPLC grade)
-
Internal standard (e.g., heptadecanal)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
-
5.3.2. Derivatization Protocol
-
Dissolve a known amount of the crude extract in a small volume of pyridine.
-
Add a solution of PFBHA in pyridine and heat at 70°C for 30 minutes to form the PFB-oxime derivative.
-
After cooling, partition the derivatives between hexane and water.
-
Collect the hexane layer containing the derivatized aldehydes for GC-MS analysis.
-
-
5.3.3. GC-MS Parameters (Representative)
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 50-550
-
-
5.3.4. Quantification
-
Prepare a calibration curve using an authentic standard of this compound derivatized in the same manner.
-
Add a known concentration of an internal standard to both the samples and the calibration standards.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Diagram of the Experimental Workflow
Caption: Workflow for the analysis of this compound.
Future Directions and Conclusion
The discovery of this compound in Penicillium sp. opens a new avenue for research into fungal secondary metabolism and chemical ecology. Key areas for future investigation include:
-
Quantitative Analysis: Determining the production yields of this compound under various culture conditions to understand the regulation of its biosynthesis.
-
Bioactivity Screening: Assessing the antimicrobial, antifungal, and other biological activities of purified this compound to explore its potential for drug development.
-
Genetic and Enzymatic Studies: Identifying and characterizing the specific lipoxygenase and hydroperoxide lyase genes and enzymes responsible for its production in Penicillium.
-
Elucidation of Signaling Pathways: Investigating the precise role of this compound in fungal signaling to understand its function in sporulation, development, and mycotoxin production.
A Comprehensive Technical Guide to the Chemical Synthesis of (9Z,12Z)-9,12-Octadecadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z)-9,12-Octadecadienal, also known as linolealdehyde, is an unsaturated fatty aldehyde derived from the oxidation of linoleic acid. This bioactive molecule is of significant interest to researchers in various fields, including drug development and cellular signaling, due to its role in physiological and pathological processes. This technical guide provides an in-depth overview of the primary chemical synthesis routes for preparing (9Z,12Z)-9,12-Octadecadienal, offering detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and related biological pathways.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of (9Z,12Z)-9,12-Octadecadienal is presented in the table below. Accurate characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for confirming the identity and purity of the synthesized compound.[1]
| Property | Value |
| Molecular Formula | C₁₈H₃₂O |
| Molecular Weight | 264.45 g/mol [1] |
| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienal |
| CAS Number | 26537-70-2 |
| Appearance | Colorless oil |
| Boiling Point | ~153-154 °C at 0.4 kPa |
| Density | ~0.8612 g/cm³ |
Note: Some physical properties are estimated based on related compounds.
Synthetic Pathways
The chemical synthesis of (9Z,12Z)-9,12-Octadecadienal primarily originates from two readily available precursors: linoleic acid and its corresponding alcohol, linoleyl alcohol. The main strategies involve the selective oxidation of the alcohol or the partial cleavage of the diene system in the fatty acid.
Caption: Overview of synthetic routes to (9Z,12Z)-9,12-Octadecadienal.
Experimental Protocols
Method 1: Oxidation of Linoleyl Alcohol
A common and effective method for the synthesis of (9Z,12Z)-9,12-Octadecadienal is the oxidation of the corresponding primary alcohol, (9Z,12Z)-9,12-octadecadien-1-ol (linoleyl alcohol). Several mild oxidation protocols can be employed to achieve this transformation with high selectivity, minimizing over-oxidation to the carboxylic acid.
PCC is a versatile and selective oxidizing agent for converting primary alcohols to aldehydes.[2][3][4] The reaction is typically performed in an anhydrous chlorinated solvent.
-
Materials:
-
(9Z,12Z)-9,12-Octadecadien-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of (9Z,12Z)-9,12-octadecadien-1-ol (1 equivalent) in anhydrous DCM at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. This method is known for its mild conditions and high yields.
-
Materials:
-
(9Z,12Z)-9,12-Octadecadien-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution and stir for 15 minutes.
-
Add a solution of (9Z,12Z)-9,12-octadecadien-1-ol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) to the mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
-
DMP is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing alcohols to aldehydes.
-
Materials:
-
(9Z,12Z)-9,12-Octadecadien-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (9Z,12Z)-9,12-octadecadien-1-ol (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
Method 2: Ozonolysis of Linoleic Acid
Ozonolysis provides a direct route to aldehydes from alkenes. To obtain (9Z,12Z)-9,12-Octadecadienal from linoleic acid, selective cleavage of one of the double bonds is necessary, or a non-selective cleavage followed by a complex purification. A reductive workup is crucial to prevent the formation of carboxylic acids.[5]
-
Materials:
-
Linoleic acid
-
Ozone (O₃)
-
Methanol or Dichloromethane (solvent)
-
Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)
-
-
Procedure:
-
Dissolve linoleic acid (1 equivalent) in a suitable solvent (e.g., methanol or DCM) and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add a reducing agent such as dimethyl sulfide (2 equivalents) or triphenylphosphine (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of aldehydes will require careful purification by column chromatography to isolate (9Z,12Z)-9,12-Octadecadienal. Note: Ozonolysis of linoleic acid will produce a mixture of aldehydes, including hexanal and 9-oxononanoic acid, in addition to the desired product.
-
Purification and Characterization
Purification of the synthesized (9Z,12Z)-9,12-Octadecadienal is typically achieved by silica gel column chromatography.[6] Due to the potential for aldehydes to undergo acid-catalyzed side reactions on silica gel, it is often beneficial to use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or to use an alternative stationary phase like alumina.[7]
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) or deactivated silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is a common starting point. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified (9Z,12Z)-9,12-Octadecadienal.
-
-
-
Characterization Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (δ 9.7-9.8 ppm), vinylic protons (δ 5.3-5.5 ppm), and the bis-allylic protons (δ ~2.8 ppm).
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should display a signal for the carbonyl carbon around 202 ppm, along with signals for the olefinic carbons between 127 and 131 ppm.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 264.4.[8]
-
Associated Biological Pathways and Experimental Workflows
(9Z,12Z)-9,12-Octadecadienal is a product of lipid peroxidation and is implicated in various signaling pathways, particularly those related to inflammation. The precursor, linoleic acid, is known to induce pro-inflammatory responses in various cell types.
Caption: Linoleic acid-induced pro-inflammatory signaling pathway.[1][9]
Caption: General experimental workflow for the synthesis of linolealdehyde.
Conclusion
This technical guide outlines robust and reproducible methods for the chemical synthesis of (9Z,12Z)-9,12-Octadecadienal. The choice of synthetic route will depend on the available starting materials, desired scale, and the specific requirements for purity. The oxidation of linoleyl alcohol offers a more direct and often higher-yielding approach compared to the ozonolysis of linoleic acid, which typically results in a mixture of products requiring extensive purification. Careful execution of the described protocols and purification techniques is essential for obtaining high-purity (9Z,12Z)-9,12-Octadecadienal for research and development applications.
References
- 1. Linoleic acid induces human ovarian granulosa cell inflammation and apoptosis through the ER-FOXO1-ROS-NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ozonation of unsaturated fatty acids: Aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity (Journal Article) | OSTI.GOV [osti.gov]
- 3. uef.fi [uef.fi]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9,12-Octadecadienal: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Octadecadienal, a polyunsaturated fatty aldehyde, is a derivative of the essential fatty acid linoleic acid. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a focus on its emerging role in modulating key cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of lipidomics, drug discovery, and cellular biology.
Core Physical and Chemical Properties
This compound is an 18-carbon aldehyde with two double bonds, making it a reactive molecule with diverse chemical functionalities. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that while some experimental data is available, many of the physical properties are predicted values from computational models.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O | --INVALID-LINK-- |
| Molecular Weight | 264.45 g/mol | --INVALID-LINK-- |
| CAS Number | 26537-70-2 | --INVALID-LINK-- |
| Appearance | Not available (likely a colorless to pale yellow liquid) | Inferred |
| Boiling Point | ~345.9 °C at 760 mmHg (Predicted) | ChemSpider |
| Melting Point | Not available | |
| Density | 0.86 g/cm³ (Predicted) | ChemSpider |
| Refractive Index | 1.47 (Predicted) | ChemSpider |
| Vapor Pressure | 1.2E-05 mmHg at 25°C (Predicted) | ChemSpider |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | Inferred |
| logP (Octanol-Water Partition Coefficient) | 6.0 (Predicted) | ChemSpider |
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by its aldehyde functional group and the two cis-double bonds.
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 9,12-octadecadienoic acid (linoleic acid).
-
Reduction: The aldehyde can be reduced to the primary alcohol, 9,12-octadecadienol (linoleyl alcohol).
-
Stability: As an unsaturated aldehyde, it is susceptible to oxidation and polymerization, particularly when exposed to air, light, and heat. It is recommended to store the compound under an inert atmosphere at low temperatures.
Experimental Protocols
Synthesis of this compound via Swern Oxidation of Linoleyl Alcohol
This protocol describes a common and mild method for the oxidation of a primary alcohol to an aldehyde.
Materials:
-
Linoleyl alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve oxalyl chloride (1.1 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel. Stir the mixture for 15 minutes.
-
Add a solution of linoleyl alcohol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Continue stirring for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the flask. The reaction mixture will become a thick white slurry.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for fatty acid derivative analysis (e.g., DB-23 or equivalent).
Procedure:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum, which will show a characteristic molecular ion peak (m/z 264) and fragmentation pattern.
Biological Activity and Signaling Pathways
Recent research suggests that this compound may play a role in modulating inflammatory responses. While direct evidence is still emerging, studies on extracts containing this aldehyde point towards its potential to inhibit key pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the degradation of IκB, thereby preventing NF-κB activation.
References
The Biological Role of 9,12-Octadecadienal in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidative metabolism of linoleic acid, is emerging as a bioactive lipid with significant roles in cellular signaling.[1] Found in a variety of natural sources, from plants to insects where it can act as a pheromone, this molecule is gaining attention for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's function in cell signaling. While direct research on this specific aldehyde is still developing, this document draws upon evidence from structurally and biosynthetically related oxidized fatty acids to elucidate its probable mechanisms of action, focusing on key inflammatory and metabolic pathways such as NF-κB, MAPK, and PPAR. This guide also furnishes detailed experimental protocols, adapted from studies on these related molecules, to facilitate further investigation into the precise biological functions of this compound.
Introduction
This compound is an 18-carbon polyunsaturated fatty aldehyde, characterized by the presence of two double bonds at the 9th and 12th carbon positions and a terminal aldehyde group.[2] It is a product of linoleic acid oxidation, a process often initiated by lipoxygenase enzymes.[1] Its structural similarity to other well-characterized signaling lipids suggests its involvement in a range of cellular processes. Preliminary research on extracts containing this compound points towards its potential to modulate inflammatory responses, making it a molecule of interest for drug development in the context of inflammatory diseases.[1][2]
Biosynthesis and Metabolism
The primary precursor for the biosynthesis of this compound is linoleic acid, an essential omega-6 fatty acid.[1] The conversion is catalyzed by lipoxygenases, which introduce a hydroperoxy group into the linoleic acid backbone.[1] This intermediate can then be further metabolized to form the aldehyde. In cellular systems, this compound can be oxidized to its corresponding carboxylic acid, 9,12-octadecadienoic acid (linoleic acid), by aldehyde dehydrogenases, integrating it back into fatty acid metabolism.[1]
Core Signaling Pathways
While direct studies on this compound are limited, research on structurally similar oxidized linoleic acid derivatives, such as 8-oxo-9-octadecenoic acid and various keto-octadecadienoic acids, provides a strong basis for predicting its signaling roles.
Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK
Extracts containing this compound have been noted for their anti-inflammatory properties, which are often attributed to the modulation of the NF-κB and MAPK signaling pathways.[1] These pathways are central regulators of the expression of pro-inflammatory genes.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. It is hypothesized that this compound, much like its keto-acid counterparts, can inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
-
MAPK (Mitogen-Activated Protein Kinase): The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Upon LPS stimulation in macrophages, these kinases are phosphorylated and activated, leading to the activation of transcription factors that promote the expression of inflammatory mediators. Structurally related compounds have been shown to suppress the phosphorylation of ERK and JNK in response to LPS, suggesting a similar mechanism for this compound.
Activation of Metabolic Pathways: PPARα
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation. Several oxidized derivatives of linoleic acid have been identified as potent PPARα agonists. It is plausible that this compound or its oxidized metabolite, 9,12-octadecadienoic acid, can also bind to and activate PPARα, thereby influencing lipid metabolism.
Quantitative Data
| Parameter | Description | Target Pathway/Molecule | Recommended Assay |
| IC50 | Concentration of this compound that inhibits 50% of the maximal response. | NF-κB activation, MAPK phosphorylation, Pro-inflammatory cytokine production (TNF-α, IL-6), NO production. | Luciferase Reporter Assay, Western Blot, ELISA, Griess Assay. |
| EC50 | Concentration of this compound that produces 50% of the maximal response. | PPARα activation, Target gene expression (e.g., CPT1A). | Luciferase Reporter Assay, qPCR. |
| LDH Release | Lactate dehydrogenase release as a measure of cytotoxicity. | General cellular health. | LDH Assay. |
| MTT Assay | Measures cell metabolic activity as an indicator of cell viability. | General cellular health. | MTT Assay. |
Experimental Protocols
The following protocols are adapted from studies on structurally related oxidized fatty acids and can be used as a starting point for investigating the effects of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 12-well for protein or RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (a dose-response curve is recommended, e.g., 1, 10, 25, 50, 100 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
ELISA for Pro-inflammatory Cytokine Quantification
-
Sample Collection: After cell treatment for 24 hours, collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided standards and determine the concentration of the cytokines in the samples.
PPARα Luciferase Reporter Assay
-
Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293T or HepG2). Co-transfect cells with a PPARα expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization).
-
Transfection and Treatment: After 24 hours of transfection, treat the cells with this compound or a known PPARα agonist (e.g., WY-14643) for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Conclusion and Future Directions
This compound is a promising bioactive lipid with the potential to modulate key signaling pathways involved in inflammation and metabolism. While current knowledge is largely inferred from related compounds, the experimental framework provided in this guide offers a clear path for future research. Key areas for future investigation include:
-
Direct pathway analysis: Elucidating the specific molecular targets of this compound within the NF-κB, MAPK, and PPAR pathways.
-
In vivo studies: Validating the in vitro findings in animal models of inflammatory diseases.
-
Structure-activity relationship studies: Investigating how the aldehyde functional group and the position of the double bonds contribute to its biological activity compared to its carboxylic acid and alcohol analogues.
A deeper understanding of the biological role of this compound in cell signaling will be crucial for unlocking its therapeutic potential.
References
Preliminary Studies on the Bioactivity of 9,12-Octadecadienal: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, has emerged as a molecule of interest in the scientific community due to its presence in various natural sources and its potential biological activities. Preliminary studies suggest its involvement in a range of cellular processes, including antimicrobial and anti-inflammatory responses. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, focusing on quantitative data from studies on the compound and related molecules, detailed experimental protocols for assessing its effects, and a visualization of its potential role in cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is an 18-carbon unsaturated aldehyde with two double bonds, structurally derived from the essential fatty acid, linoleic acid.[1][2] Its presence has been identified in various plant extracts, microbial sources, and as a semiochemical in insects.[1] The biological significance of this compound is an area of growing research, with preliminary findings pointing towards potential antimicrobial and anti-inflammatory properties.[1][2] Its structural similarity to other bioactive lipids suggests a likelihood of interaction with cellular signaling pathways.[1] This whitepaper consolidates the available preliminary data on the bioactivity of this compound to provide a comprehensive technical resource for the scientific community.
Quantitative Bioactivity Data
Quantitative data on the specific bioactivity of pure this compound is limited in publicly available literature. However, studies on extracts containing this aldehyde and on its closely related precursor, linoleic acid, provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data.
Table 1: Antimicrobial Activity of Compounds and Extracts Related to this compound
| Compound/Extract | Test Organism | Activity Metric | Result | Reference |
| Linoleic acid | Staphylococcus aureus | Zone of Inhibition | 20 mm | [3] |
| Linoleic acid | Streptococcus pyogenes | Zone of Inhibition | 18 mm | [3] |
| Linoleic acid | Escherichia coli | Zone of Inhibition | 15 mm | [3] |
| Linoleic acid | Salmonella typhi | Zone of Inhibition | 17 mm | [3] |
| Linoleic acid | Candida albicans | Zone of Inhibition | 16 mm | [3] |
| Linoleic acid | Aspergillus niger | Zone of Inhibition | 14 mm | [3] |
| Jatropha curcas leaf extract (contains 9,12-Octadecadienoic acid (Z,Z)-) | Various bacteria and fungi | - | Reported antimicrobial activity | [4] |
| Daedalea elegans acetone extract (contains 9,12-octadecadienoic acid) | Various bacteria and fungi | Zone of Inhibition | No inhibition observed | [5] |
Table 2: Anti-inflammatory and Cytotoxic Activity of Related Compounds
| Compound/Extract | Cell Line | Assay | Activity Metric | Result | Reference |
| 13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 macrophages | Nitric Oxide Production | IC50 | Not specified, but significant inhibition at 25-100 µM | [6][7] |
| Salsola villosa n-hexane extract (contains 9,12-octadecadienoic acid- methyl ester) | - | COX-2 Inhibition | IC50 | 4.6 µg/mL | [8] |
| 9,12-Octadecadienoic acid (Z,Z)- from seaweed | Dalton's lymphoma ascite cell line | Cytotoxicity | IC50 | (209.00 ± 0.05) μg/mL | [9] |
| 9,12-Octadecadienoic acid (Z,Z)- from seaweed | Ehrlich ascite carcinoma cell line | Cytotoxicity | IC50 | (182.00 ± 0.05) μg/mL | [9] |
Experimental Protocols
This section details the methodologies for key experiments to assess the bioactivity of this compound.
Antimicrobial Activity Assessment: Broth Microdilution Method
This protocol is adapted for testing the antimicrobial efficacy of lipid-soluble compounds like this compound.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of final concentrations to be tested.
-
Incubation: The microbial inoculum is added to the wells of a 96-well microtiter plate containing the different concentrations of this compound. Positive (microbes in broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages
This protocol outlines the measurement of the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach approximately 80% confluency.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.
-
Data Analysis: The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.
Cytotoxicity Assessment: MTT Assay
This protocol determines the effect of this compound on cell viability.[10][11][12][13]
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to other lipid mediators suggests potential interaction with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Lipid aldehydes are known to be involved in redox signaling and can modulate the activity of these pathways.[14][15]
Potential Involvement in the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and highlights potential points of modulation by bioactive lipids like this compound.
References
- 1. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Compounds from Leaf Extracts of Jatropha curcas, Psidium guajava, and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying 9,12-Octadecadienal in Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for identifying 9,12-Octadecadienal, a polyunsaturated fatty aldehyde, in various natural extracts. The document details experimental protocols, presents quantitative data from diverse sources, and visualizes key pathways and workflows to facilitate a deeper understanding of the analytical process.
Introduction to this compound
This compound (C₁₈H₃₂O) is a volatile organic compound derived from the oxidation of linoleic acid, an essential omega-6 fatty acid.[1] Its presence has been documented in a variety of natural sources, including plants and fungi.[1][2] This aldehyde and its isomers are recognized for their roles as semiochemicals in insects and their potential biological activities, which has drawn interest in the fields of phytochemistry, drug discovery, and chemical ecology.[2] The identification and quantification of this compound in natural extracts are crucial for understanding its biological significance and potential applications.
Quantitative Data Presentation
The following table summarizes the quantitative analysis of this compound and its related compounds in various natural extracts, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). The data is presented as the percentage of the total peak area in the chromatogram.
| Natural Source | Plant Part/Extract Type | Compound | Retention Time (min) | Peak Area (%) | Reference |
| Acacia nilotica | Seed Extract (ANSE) | 9,12-Octadecadienoic acid | 52.916 | 14.24 | [3] |
| Polyherbal Aqueous Leaves Extract (PALE) | Leaves | 9,12-Octadecadienoic acid | 20.556 | 16.54 | [4] |
| Acacia planifrons | Seed (Ethanol Extract) | 9,12-Octadecadienoyl chloride (Z,Z) | - | 46.6 | [5] |
| Solena amplexicaulis | Tuber (Methanolic Extract) | 9,17-Octadecadienal, (Z)- | - | 21.77 | [6] |
| Daedalea elegans | Acetone Extract | 9,12-Octadecadienoic acid | - | 44.64 | [7] |
| Cucurbita pepo | Seed (Aqueous Ethanol Extract) | 9,17-Octadecadienal, (Z)- | - | 0.27 | [8] |
Experimental Protocols
Accurate identification of this compound requires meticulous experimental procedures, from sample preparation to analytical instrumentation.
Extraction of Volatile Compounds from Natural Extracts
The choice of extraction method is critical for isolating volatile compounds like this compound from plant and fungal matrices. Common techniques include:
-
Steam Distillation: This is the most prevalent method for extracting essential oils.[9] Steam is passed through the plant material, vaporizing the volatile compounds, which are then condensed and collected.[9][10]
-
Solvent Extraction: This method is suitable for delicate and thermally unstable compounds.[11] The plant material is soaked in a solvent (e.g., ethanol, hexane) that dissolves the target compounds. The solvent is then evaporated to yield the extract.[10]
-
Supercritical CO₂ Extraction: This technique uses carbon dioxide in its supercritical state as a solvent. It is advantageous as no solvent residue remains in the final product.[10]
A generalized workflow for the extraction and preparation of samples for analysis is presented below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most powerful and widely used technique for the identification of volatile and semi-volatile compounds like this compound in complex mixtures.[2]
Sample Preparation:
-
Dissolve the final extract in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The concentration of the sample should be optimized for the instrument's sensitivity.
Instrumentation and Parameters:
The following table provides a comprehensive set of GC-MS parameters synthesized from various studies for the analysis of this compound and related compounds.
| Parameter | Specification |
| Gas Chromatograph | Agilent 5975C or Shimadzu GCMS-QP2010SE |
| Column | DB-5ms or HP-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Injector Temperature | 250°C - 260°C |
| Oven Temperature Program | Initial 60-70°C (hold for 2-3 min), ramp at 10-15°C/min to 300°C (hold for 6-9 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 200°C - 230°C |
| Mass Transfer Line Temp. | 230°C - 250°C |
| Mass Scan Range | 45-700 amu |
Data Analysis:
The identification of this compound is achieved by comparing the mass spectrum of the unknown peak with the spectra available in mass spectral libraries such as the National Institute of Standards and Technology (NIST) library.[6][12] The retention time of the peak can also be compared with that of a pure standard if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound, especially when isolating the compound for the first time or for confirming its stereochemistry.
Sample Preparation:
-
A purified sample of the compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is required.[13]
-
The sample must be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[13]
-
The solution should be filtered through a Pasteur pipette with a glass wool plug into a clean, dry NMR tube to remove any solid impurities.[14]
NMR Experiments:
Standard NMR experiments for structural elucidation include:
-
¹H NMR: To determine the number and types of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.
Signaling Pathway and Logical Relationships
This compound is a product of the lipoxygenase (LOX) pathway, originating from linoleic acid. This pathway is a key component of plant defense signaling and is also present in other organisms.
The diagram below illustrates the biosynthesis of this compound from linoleic acid.
The following diagram illustrates the logical workflow for the identification of this compound in a natural extract.
Conclusion
The identification of this compound in natural extracts is a multi-step process that relies on the synergistic use of appropriate extraction techniques and powerful analytical methods. GC-MS provides a robust platform for the initial detection and quantification of this volatile compound, while NMR spectroscopy offers definitive structural confirmation. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling a more standardized and efficient approach to the analysis of this compound and other related bioactive compounds in natural products.
References
- 1. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 3. journalcps.com [journalcps.com]
- 4. community.sent2promo.com [community.sent2promo.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 10. usalab.com [usalab.com]
- 11. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. research.reading.ac.uk [research.reading.ac.uk]
9,12-Octadecadienal: A Volatile Organic Compound at the Crossroads of Cellular Signaling and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is an intriguing volatile organic compound (VOC) with a growing body of research highlighting its diverse biological activities.[1] Found across various natural sources including plants, insects, and microorganisms, this molecule stands as a significant signaling molecule and a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological functions, and the experimental methodologies used to study it. Particular emphasis is placed on its potential modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, and its prospective role in drug development is explored through in silico ADMET predictions. This document aims to serve as a foundational resource for researchers seeking to explore the multifaceted nature of this compound.
Physicochemical Properties and Data
This compound is an 18-carbon aldehyde with two double bonds, making it a reactive molecule with a characteristic fatty odor.[1] Its properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | (9E,12E)-octadeca-9,12-dienal | [2] |
| CAS Number | 26537-70-2 | [2] |
| Molecular Formula | C₁₈H₃₂O | [1][2][3] |
| Molecular Weight | 264.45 g/mol | [1][2] |
| InChI Key | HXLZULGRVFOIDK-AVQMFFATSA-N | [2][3] |
| Property | Value | Source |
| Boiling Point | Estimated ~250 °C (decomposes) | [1] |
| XlogP | 6.5 | [2][4] |
| H-Bond Acceptor Count | 1 | [4] |
| H-Bond Donor Count | 0 | [4] |
| Rotatable Bonds | 14 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| Solubility | Soluble in organic solvents (ethanol, ether), less soluble in water. | [1] |
Biological Activity and Therapeutic Potential
While research on pure this compound is still emerging, studies on extracts containing this compound and its close structural relatives suggest significant therapeutic potential.
Anti-inflammatory Activity
Extracts containing this compound and its derivatives have demonstrated notable anti-inflammatory properties.[1][5] The proposed mechanism involves the modulation of key inflammatory signaling pathways. While direct evidence for this compound is limited, other lipid peroxidation-derived aldehydes are known to interact with the NF-κB and MAPK signaling cascades.[6]
| Compound/Extract | Assay | Result (IC₅₀) | Source |
| Salsola villosa n-hexane extract (contains 9,12-octadecadienoic acid methyl ester) | COX-2 Inhibition | 4.6 ± 0.13 µg/mL | [7] |
| Salsola villosa n-hexane extract (contains 9,12-octadecadienoic acid methyl ester) | DPPH radical scavenging | 0.99 ± 0.05 mg/mL | [7] |
| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced mouse ear inflammation | 43% inhibition at 500 µg | [8] |
Antimicrobial Activity
The antimicrobial potential of this compound has been suggested by studies on plant and microbial extracts.[1] Its precursor, 9,12-octadecadienoic acid (linoleic acid), has shown a broad spectrum of activity.
| Compound | Organism | Assay | Result (MIC) | Source |
| 9,12-octadecadienoic acid | Staphylococcus aureus | Broth microdilution | 250 µg/mL | [9] |
| 9,12-octadecadienoic acid | Escherichia coli | Broth microdilution | 750 µg/mL | [9] |
| 9,12-octadecadienoic acid | Candida albicans | Broth microdilution | ≥250 µg/mL | [9] |
| 9,12-octadecadienoic acid | Aspergillus niger | Broth microdilution | ≥750 µg/mL | [9] |
Other Biological Roles
This compound has also been identified as a component of insect pheromones, highlighting its role in chemical communication.[1][10] Additionally, some studies suggest potential anti-cancer activities for this compound and its derivatives.[5]
Proposed Signaling Pathways
Based on studies of related lipid aldehydes and oxidized fatty acids, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. This compound | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. plantaedb.com [plantaedb.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species [mdpi.com]
- 8. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 26537-70-2 | Benchchem [benchchem.com]
Enzymatic Formation of 9,12-Octadecadienal via Lipoxygenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic formation of 9,12-octadecadienal, a C18 unsaturated aldehyde, is a multi-step process initiated by the enzyme lipoxygenase (LOX). Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure. Linoleic acid, an abundant omega-6 fatty acid, serves as a primary substrate for this transformation.
The initial products of the lipoxygenase reaction on linoleic acid are hydroperoxy-octadecadienoic acids (HPODEs). Specifically, depending on the lipoxygenase isoform and reaction conditions, either 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) or 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE) is formed. These hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL) to yield volatile aldehydes and oxo-acids. The formation of this compound is a result of the cleavage of the 9-HPODE isomer.
These fatty acid-derived aldehydes are not merely byproducts of lipid metabolism; they are potent signaling molecules involved in a variety of physiological and pathological processes, including inflammation, cancer, and plant defense responses.[1] Understanding the enzymatic machinery behind their formation is crucial for developing novel therapeutic strategies and for applications in the flavor and fragrance industries. This guide provides a comprehensive overview of the enzymatic synthesis of this compound, including quantitative data on enzyme kinetics, detailed experimental protocols, and visualizations of the key pathways.
Data Presentation: Quantitative Analysis of Lipoxygenase Activity
The catalytic efficiency of lipoxygenases is influenced by the enzyme source, isoform, and reaction conditions such as pH and substrate concentration. Below are tables summarizing key quantitative data for various lipoxygenase enzymes acting on linoleic acid.
| Table 1: Kinetic Parameters of Various Plant Lipoxygenases with Linoleic Acid | |||
| Enzyme Source (Isoform) | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |
| Soybean (LOX-1) | 12 - 41 | Not specified | 9.0 |
| Soybean (Ternary micellar system) | 7.7 | 0.03 | 9.0 |
| Soybean (Neat organic solvent) | 20.7 | 0.0083 | Not applicable |
| Cucumber (CsLOX3) | Higher affinity for α-linolenic acid | Near equal turnover for linoleic and α-linolenic acids | 7.5 |
| Luffa aegyptiaca (dehulled seed) | 3500 | Not specified | 7.0 |
| Luffa aegyptiaca (whole seed) | 3000 | Not specified | 6.0 |
| Table 2: Influence of pH on the Product Profile of Soybean Lipoxygenase-1 | |
| pH | Proportion of 9-HPODE (%) |
| > 8.5 | 0 |
| 6.0 | ~25 |
Experimental Protocols
Protocol 1: Determination of Lipoxygenase Activity
This protocol is adapted from the method described by Axelrod et al. (1981) and measures the formation of conjugated dienes from linoleic acid.[2]
Materials:
-
Linoleic acid
-
Tween 20
-
0.5 M NaOH
-
Sodium phosphate buffer (0.2 M, various pH values)
-
Lipoxygenase enzyme extract or purified enzyme
-
UV-Vis Spectrophotometer
Procedure:
-
Substrate Preparation (10 mM Sodium Linoleate Stock Solution):
-
To 10 mL of boiled, distilled water in a light-protected flask, add 78 µL of linoleic acid and 90 µL of Tween 20.[2]
-
Mix gently to avoid bubble formation.
-
Add 0.5 M NaOH dropwise until the solution clarifies (approximately 100 µL).[2]
-
Bring the final volume to 25 mL with boiled, distilled water in a volumetric flask.
-
Store in amber microtubes at -20°C.[2]
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the desired concentration of sodium phosphate buffer and sodium linoleate substrate. A typical final substrate concentration is 100-200 µM.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the lipoxygenase enzyme solution.
-
Immediately monitor the increase in absorbance at 234 nm for 2-3 minutes. This wavelength corresponds to the formation of the conjugated diene system in the hydroperoxide product.
-
Calculate the enzyme activity using the molar extinction coefficient for the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.
-
Protocol 2: Coupled Lipoxygenase-Hydroperoxide Lyase Assay for this compound Formation and Quantification by GC-MS
This protocol describes a two-step enzymatic reaction followed by product extraction and analysis.
Materials:
-
Reagents from Protocol 1
-
Hydroperoxide lyase (HPL) enzyme preparation
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Internal standard (e.g., undecanal)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipoxygenase Reaction:
-
Perform the lipoxygenase reaction as described in Protocol 1, using a buffer with a pH that favors the formation of 9-HPODE (e.g., pH 6.0-7.0 for soybean LOX-1).
-
Allow the reaction to proceed for a sufficient time to generate a substantial amount of 9-HPODE (e.g., 30 minutes).
-
-
Hydroperoxide Lyase Reaction:
-
To the reaction mixture containing 9-HPODE, add the hydroperoxide lyase enzyme preparation.
-
Incubate the mixture for an additional period (e.g., 15-30 minutes) to allow for the cleavage of the hydroperoxide into this compound.
-
-
Product Extraction:
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl) to lower the pH to ~3.0.
-
Extract the lipid-soluble products, including this compound, with an equal volume of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the upper organic phase and repeat the extraction twice more.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen gas.
-
-
GC-MS Analysis:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane) containing a known concentration of an internal standard.
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the GC oven temperature program to effectively separate the volatile compounds. A typical program might start at 70°C and ramp up to 300°C.
-
The mass spectrometer should be operated in electron impact (EI) mode.
-
Identify this compound based on its retention time and mass spectrum, which will show characteristic fragment ions.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Mandatory Visualizations
Caption: Enzymatic cascade for the formation of this compound.
Caption: Workflow for the enzymatic synthesis and analysis of this compound.
Caption: Putative signaling pathways modulated by this compound.
References
Methodological & Application
Application Note: Analysis of 9,12-Octadecadienal using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is a molecule of interest in various research fields, including as a biomarker for oxidative stress and as a semiochemical.[1] Accurate and sensitive quantification of this reactive aldehyde is crucial for understanding its biological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. However, the direct analysis of aldehydes by GC-MS can be challenging due to their thermal instability and high reactivity.
This application note provides a detailed protocol for the analysis of this compound by GC-MS, incorporating a derivatization step to enhance analyte stability and sensitivity. The methodology is designed to be applicable to a range of sample matrices with appropriate sample preparation.
Experimental Protocols
Sample Preparation and Derivatization
Due to the reactive nature of aldehydes, derivatization is highly recommended to form more stable and volatile compounds suitable for GC-MS analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common and effective derivatizing agent for aldehydes, forming stable oxime derivatives.[2]
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable buffer or solvent)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Internal standard (e.g., a deuterated analog or a similar long-chain aldehyde not present in the sample)
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Extraction: Extract the lipid-containing fraction from the sample matrix using a suitable organic solvent. For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the lipid fraction and remove interferences.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen to near dryness.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of hexane).
-
Derivatization:
-
Add an appropriate volume of the PFBHA solution to the reconstituted sample extract. The molar excess of PFBHA should be sufficient to ensure complete derivatization.
-
Add the internal standard solution.
-
Vortex the mixture for 1-2 minutes.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to facilitate the derivatization reaction.[2]
-
-
Extraction of Derivatives:
-
After incubation, allow the mixture to cool to room temperature.
-
Add a larger volume of an extraction solvent (e.g., 1 mL of hexane) and vortex thoroughly.
-
If an aqueous phase is present, centrifuge to separate the layers and carefully collect the organic (upper) layer.
-
-
Drying and Concentration:
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume suitable for GC-MS injection (e.g., 50-100 µL).
-
-
Transfer: Transfer the final sample to a GC vial with an insert for analysis.
GC-MS Analysis
The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used. A non-polar column, such as a DB-5ms or equivalent, is recommended for the separation of the PFBHA-derivatized aldehyde.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
GC Conditions:
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 50-550
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of PFBHA-derivatized this compound.
| Parameter | Value | Reference |
| Analyte | This compound-PFBHA Oxime | |
| Molecular Formula | C₂₅H₃₄F₅NO | |
| Molecular Weight | 459.5 g/mol | |
| Kovats Retention Index (Standard non-polar column) | ~2150 (for underivatized) | --INVALID-LINK-- |
| Characteristic Mass Fragments (m/z) in EI Mode | ||
| PFBHA fragment | 181 | [3] |
| Molecular Ion (M⁺) | 459 (expected) | |
| Other significant fragments | Specific fragments for the C18H32N- moiety | |
| Quantitative Analysis (SIM Mode) | ||
| Quantifier Ion | To be determined empirically (likely a high m/z fragment) | |
| Qualifier Ion(s) | 181 and other characteristic fragments | [3] |
Note: The exact retention time and mass fragmentation pattern should be confirmed by analyzing a pure standard of this compound under the specified conditions. The derivatization can produce syn- and anti-isomers, which may result in two closely eluting peaks.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
References
- 1. GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 9,12-Octadecadienal in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,12-Octadecadienal is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, an essential omega-6 fatty acid.[1][2][3] As a product of lipid peroxidation, this compound is increasingly recognized as a biomarker for oxidative stress and is implicated in various physiological and pathological processes, including inflammation and cell signaling.[2] Accurate quantification of this aldehyde in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the sensitive and specific quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
Data Presentation
The following tables summarize representative quantitative data for long-chain aldehydes, including this compound, in various biological samples. It is important to note that concentrations can vary significantly based on the specific biological matrix, species, and pathological state.
Table 1: Representative Concentrations of this compound and Similar Aldehydes in Biological Samples
| Analyte | Biological Matrix | Species | Concentration Range | Analytical Method | Reference |
| This compound | Plant Seed Oil | Nitraria tangutorum | Detected | GC-MS | [4] |
| 9,17-Octadecadienal | Human Plasma | Human | Not Quantified | LC-MS/MS | [4] |
| Hexadecanal | Human Neutrophils | Human | 0.5 - 5 pmol/10^6 cells | GC-MS | [5] |
| Octadecanal | Human Neutrophils | Human | 0.5 - 5 pmol/10^6 cells | GC-MS | [5] |
| Malondialdehyde (MDA) | Human Plasma | Human | 1 - 5 µM | GC-MS/MS | [6] |
| 4-Hydroxynonenal (4-HNE) | Human Plasma | Human | 0.1 - 1 µM | GC-MS | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Serum by GC-MS
This protocol outlines the extraction, derivatization, and analysis of this compound from plasma or serum samples.
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., d4-9,12-Octadecadienal, if available; otherwise, a structurally similar labeled aldehyde)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)[8][9][10]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[7]
-
Hexane, Ethyl Acetate, Methanol, Acetonitrile (HPLC grade)
-
Ultrapure water
-
Nitrogen gas, high purity
2. Sample Preparation and Lipid Extraction (Solid-Phase Extraction) [8][9][10]
-
Thaw plasma/serum samples on ice.
-
To 500 µL of plasma/serum, add the internal standard.
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the plasma/serum sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the lipid fraction with 5 mL of a mixture of hexane and ethyl acetate (85:15, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 37°C.
3. Derivatization [7]
-
Reconstitute the dried lipid extract in 100 µL of hexane.
-
Add 50 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of hexane for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 min
-
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the PFBHA-oxime derivative of this compound and the internal standard.
-
5. Quantification
-
Construct a calibration curve using the this compound standard and the internal standard.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
Mandatory Visualization
Signaling Pathway
// Nodes PUFA [label="Polyunsaturated Fatty Acids\n(e.g., Linoleic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species\n(ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LipidPeroxidation [label="Lipid Peroxidation", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehydes [label="this compound &\nOther Reactive Aldehydes", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Signaling Pathway", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa_pathway [label="PPARα Signaling Pathway", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LipidMetabolism [label="Lipid Metabolism\n(Fatty Acid Oxidation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ROS -> LipidPeroxidation [label="initiates"]; PUFA -> LipidPeroxidation; LipidPeroxidation -> Aldehydes [label="generates"]; Aldehydes -> NFkB_pathway [label="activates", color="#EA4335"]; Aldehydes -> PPARa_pathway [label="activates", color="#34A853"]; NFkB_pathway -> Inflammation [label="promotes"]; PPARa_pathway -> LipidMetabolism [label="regulates"]; } END_DOT Caption: Lipid peroxidation-derived aldehydes in cellular signaling.
Experimental Workflow
// Nodes Sample [label="Biological Sample\n(Plasma/Serum/Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solid-Phase Extraction (SPE)\nof Lipids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="PFBHA Derivatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis\n(SIM Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Data Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> Extraction [label="Step 1"]; Extraction -> Derivatization [label="Step 2"]; Derivatization -> GCMS [label="Step 3"]; GCMS -> Quantification [label="Step 4"]; } END_DOT Caption: Workflow for this compound quantification.
References
- 1. [PDF] Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 4. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 9,12-Octadecadienal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is a versatile precursor in organic synthesis.[1] Its chemical structure, featuring a reactive aldehyde group and two double bonds, allows for a variety of chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, including oxidation, reduction, and olefination. These protocols are designed to serve as a practical guide for researchers in academia and industry, particularly in the fields of fine chemical synthesis, pheromone production, and drug development.
Key Synthetic Transformations
This compound can undergo several important reactions at its aldehyde functional group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 9,12-octadecadienoic acid (linoleic acid).[1] This transformation is fundamental for the synthesis of various fatty acid derivatives and esters with potential biological activities.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 9,12-octadecadienol.[1] This alcohol can serve as a precursor for the synthesis of esters and other derivatives used in the fragrance and pheromone industries.
-
Olefination: The aldehyde can be converted to an alkene through reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. This allows for carbon chain extension and the synthesis of complex polyunsaturated molecules, including insect pheromones and other bioactive compounds.
Experimental Protocols
Protocol 1: Oxidation of this compound to 9,12-Octadecadienoic Acid
This protocol describes the oxidation of this compound to 9,12-octadecadienoic acid using potassium permanganate under basic conditions.[2]
Materials:
-
This compound (assume 95% purity)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, ~17.8 mmol) in 100 mL of a 1.25 M aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (e.g., 3.5 g, 22.2 mmol) in 50 mL of cold water to the stirred reaction mixture over a period of 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 9,12-octadecadienoic acid.
-
The crude product can be further purified by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound (5.0 g) |
| Oxidizing Agent | Potassium Permanganate (3.5 g) |
| Reaction Time | 1.5 hours |
| Typical Yield | 85-95% |
| Product | 9,12-Octadecadienoic Acid |
Protocol 2: Reduction of this compound to 9,12-Octadecadienol
This protocol details the reduction of this compound to 9,12-octadecadienol using sodium borohydride in a solvent-free system with wet silica gel as a support. This method is efficient and environmentally friendly.[3]
Materials:
-
This compound (assume 95% purity)
-
Sodium borohydride (NaBH₄)
-
Silica gel (SiO₂)
-
Distilled water
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
Procedure:
-
In a 50 mL round-bottom flask, add silica gel (e.g., 2.0 g).
-
Add a small amount of water (e.g., 0.6 g) to the silica gel and stir to create a free-flowing wet silica gel.
-
Add this compound (e.g., 2.64 g, 10 mmol) to the wet silica gel and stir the mixture for 5 minutes.
-
Add sodium borohydride (e.g., 0.19 g, 5 mmol) as a fine powder to the mixture and continue stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, add 20 mL of diethyl ether and stir for an additional 5 minutes.
-
Filter the mixture and wash the silica gel with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude 9,12-octadecadienol.
-
The product can be purified by flash chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound (2.64 g) |
| Reducing Agent | Sodium Borohydride (0.19 g) |
| Reaction Time | 30 minutes |
| Typical Yield | 90-98% |
| Product | 9,12-Octadecadienol |
Protocol 3: Horner-Wadsworth-Emmons Olefination of this compound
This protocol provides a general procedure for the Horner-Wadsworth-Emmons reaction to synthesize an (E)-α,β-unsaturated ester from this compound. This reaction is a valuable tool for carbon-carbon bond formation.
Materials:
-
This compound (assume 95% purity)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Nitrogen or argon atmosphere setup
-
Standard glassware for extraction and workup
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Add sodium hydride (e.g., 0.44 g of 60% dispersion, 11 mmol) to the flask and wash with anhydrous THF (2 x 5 mL) to remove the mineral oil.
-
Add 20 mL of anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (e.g., 2.24 g, 10 mmol) to the stirred suspension of NaH.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of this compound (e.g., 2.64 g, 10 mmol) in 10 mL of anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound (2.64 g) |
| Reagent | Triethyl phosphonoacetate (2.24 g) |
| Base | Sodium Hydride (0.44 g, 60%) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Product | (E)-Ethyl 2,11,14-eicosatrienoate |
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Workflow for the reduction of this compound.
Caption: Key synthetic pathways from this compound.
References
Application Notes and Protocols for Investigating the Antimicrobial Activity of 9,12-Octadecadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Octadecadienal is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid.[1][2] Preliminary studies and the analysis of various plant and microbial extracts containing this compound suggest potential antimicrobial properties.[2][3] This document provides detailed application notes and experimental protocols for the comprehensive investigation of the antimicrobial activity of this compound. These guidelines are intended to assist researchers in the systematic evaluation of this compound against a panel of pathogenic microorganisms.
The proposed antimicrobial mechanism of action for long-chain unsaturated aldehydes like this compound is often associated with the disruption of microbial cell membranes.[4] The lipophilic nature of the aldehyde is thought to facilitate its interaction with the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[4] However, further research is required to fully elucidate the specific molecular targets and signaling pathways affected by this compound.
Data Presentation
Due to the limited availability of specific quantitative data for the antimicrobial activity of purified this compound in publicly accessible literature, the following table is presented as a template for data organization. Researchers can populate this table with their experimental findings.
| Microorganism | Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | Experimental Data | N/A |
| Disk Diffusion | N/A | Experimental Data | ||
| Escherichia coli | ATCC 25922 | Broth Microdilution | Experimental Data | N/A |
| Disk Diffusion | N/A | Experimental Data | ||
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | Experimental Data | N/A |
| Disk Diffusion | N/A | Experimental Data | ||
| Candida albicans | ATCC 90028 | Broth Microdilution | Experimental Data | N/A |
| Disk Diffusion | N/A | Experimental Data | ||
| Aspergillus niger | ATCC 16404 | Broth Microdilution | Experimental Data | N/A |
| Disk Diffusion | N/A | Experimental Data |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates[7]
-
Bacterial and fungal inocula standardized to 0.5 McFarland turbidity[6]
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only and broth with DMSO)
-
Microplate reader or incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Due to its lipid nature, ensure complete dissolution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth (CAMHB or RPMI-1640) to achieve a range of desired concentrations.[7] Ensure the final DMSO concentration is not inhibitory to the microorganisms (typically ≤1%).
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells for a positive control (microorganism with a known antibiotic), a negative/sterility control (broth only), and a vehicle control (microorganism with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 30-35°C for 24-48 hours for fungi.[8][9]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or with a microplate reader.[5]
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[8][10]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates[10]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs[8]
-
Solvent for dissolving this compound (e.g., ethanol or DMSO)
-
Positive control antibiotic disks
-
Blank disks with solvent as a negative control
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Impregnated Disks: Dissolve this compound in a suitable volatile solvent to a known concentration. Aseptically apply a specific volume of this solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate to ensure a confluent lawn of growth.[8]
-
Disk Application: Aseptically place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface.[8] Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[8]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 3. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 9,12-Octadecadienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential anti-inflammatory properties of 9,12-Octadecadienal. The protocols outlined below cover essential in vitro and in vivo assays to characterize its biological activity and elucidate its mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation can contribute to various diseases. This compound, an unsaturated aldehyde derived from linoleic acid, has been identified as a component of various plant extracts with reported anti-inflammatory effects.[1][2][3][4] However, rigorous scientific investigation of the isolated compound is necessary to validate these claims and understand its therapeutic potential.
This document outlines a systematic approach to screen and characterize the anti-inflammatory activity of this compound, from initial in vitro assessments to more complex in vivo models.
In Vitro Anti-inflammatory Assays
A tiered in vitro testing strategy is recommended to efficiently assess the anti-inflammatory potential of this compound.
Cell Viability Assay
Objective: To determine the cytotoxic concentration range of this compound on relevant cell lines (e.g., murine macrophages like RAW 264.7 or human peripheral blood mononuclear cells - PBMCs) to establish non-toxic concentrations for subsequent anti-inflammatory assays.
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the effect of this compound on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Reagent: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | N/A | |
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (Concentration 1) | ||
| LPS + this compound (Concentration 2) | ||
| LPS + Positive Control (e.g., L-NAME) |
Measurement of Pro-inflammatory Cytokines
Objective: To determine the effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5][6][7]
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[8][9]
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (Conc. 1) | |||
| LPS + this compound (Conc. 2) | |||
| LPS + Positive Control |
Gene Expression Analysis of Inflammatory Mediators
Objective: To investigate whether this compound modulates the expression of genes encoding pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment: Treat RAW 264.7 cells with this compound and/or LPS for a shorter duration (e.g., 6-12 hours).
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Data Presentation:
| Treatment | Relative iNOS mRNA Expression | Relative COX-2 mRNA Expression |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | ||
| LPS + this compound (Conc. 1) | ||
| LPS + this compound (Conc. 2) |
Mechanistic Studies: Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways.
NF-κB Signaling Pathway
Objective: To determine if this compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation.[10]
Protocol: Western Blotting for Phospho-p65 and IκBα
-
Cell Culture and Treatment: Treat RAW 264.7 cells with this compound and/or LPS for a short duration (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin).
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Data Presentation:
| Treatment | p-p65/total p65 Ratio | IκBα Protein Level |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (Conc. 1) | ||
| LPS + this compound (Conc. 2) |
Diagram: NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Objective: To assess the effect of this compound on the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK, which are also involved in the inflammatory response.[10]
Protocol: Western Blotting for Phospho-MAPKs
-
Cell Culture and Treatment: Similar to the NF-κB protocol.
-
Protein Extraction and Western Blotting: Use antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.
-
Data Analysis: Quantify the ratio of phosphorylated to total MAPKs.
Data Presentation:
| Treatment | p-p38/total p38 Ratio | p-ERK/total ERK Ratio | p-JNK/total JNK Ratio |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (Conc. 1) | |||
| LPS + this compound (Conc. 2) |
Diagram: MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway by this compound.
In Vivo Anti-inflammatory Assays
Should in vitro results be promising, in vivo studies are the next step to confirm the anti-inflammatory activity of this compound in a whole organism.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory effect of this compound in a widely used model of localized inflammation.[11][12]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Grouping and Dosing: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound treated groups (at least two doses). Administer the treatments orally or intraperitoneally.
-
Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Paw Volume (mL) at 3h | % Edema Inhibition |
| Vehicle Control | 0 | |
| Positive Control (Indomethacin) | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
LPS-Induced Systemic Inflammation in Mice
Objective: To assess the effect of this compound on systemic inflammation induced by LPS.[13]
Protocol:
-
Animal Grouping and Pre-treatment: Group mice and pre-treat with this compound or vehicle.
-
LPS Challenge: Administer a non-lethal dose of LPS (e.g., 1-5 mg/kg, i.p.).
-
Sample Collection: At a specified time point (e.g., 2-6 hours) after LPS injection, collect blood via cardiac puncture.
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA.
-
Organ Analysis (Optional): Harvest organs such as the liver and lungs for histological analysis of inflammation and qRT-PCR for inflammatory gene expression.
Data Presentation:
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | ||
| LPS Control | ||
| LPS + this compound (Dose 1) | ||
| LPS + this compound (Dose 2) |
Diagram: Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory effects.
Conclusion
The methodologies described in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can obtain reliable data on its efficacy and mechanism of action, which is essential for its potential development as a novel anti-inflammatory agent. It is recommended to include appropriate positive and negative controls in all experiments to ensure data validity.
References
- 1. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Disease Cytokine Assays - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpras.com [ijpras.com]
- 12. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Protocol for the Oxidation of Linoleic Acid to 9,12-Octadecadienal
For Researchers, Scientists, and Drug Development Professionals
Application Note
The selective oxidation of polyunsaturated fatty acids to their corresponding aldehydes is a critical transformation in synthetic organic chemistry, yielding valuable molecules for various applications, including the synthesis of bioactive compounds, flavor and fragrance development, and as intermediates in the production of pharmaceuticals. This document provides a detailed protocol for the two-step conversion of linoleic acid to 9,12-Octadecadienal.
The described methodology involves the initial reduction of the carboxylic acid moiety of linoleic acid to yield linoleyl alcohol. This intermediate is then subjected to a mild and selective oxidation to afford the desired product, this compound. This two-step approach is often preferred over direct oxidation of the carboxylic acid to avoid over-oxidation and other side reactions, thus ensuring a higher yield and purity of the target aldehyde.
The protocols provided herein are based on established chemical transformations and are intended to serve as a comprehensive guide for researchers in the field. Adherence to proper laboratory safety procedures is paramount when handling the reagents described.
Data Summary
The following table summarizes the expected yields for the two-step synthesis of this compound from linoleic acid. The yields are based on typical outcomes for the reduction of fatty acids with lithium aluminum hydride and the Swern oxidation of long-chain unsaturated alcohols. Actual yields may vary depending on the specific reaction conditions and purity of the starting materials.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Reduction | Linoleic Acid | Linoleyl Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 85-95% |
| 2 | Oxidation | Linoleyl Alcohol | This compound | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | 80-90% |
Experimental Protocols
Step 1: Reduction of Linoleic Acid to Linoleyl Alcohol
This procedure details the reduction of the carboxylic acid group of linoleic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
Linoleic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Linoleic Acid: Dissolve linoleic acid (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that will produce hydrogen gas. Ensure adequate ventilation.
-
Sequentially add 15% aqueous sodium hydroxide and then more water, following the Fieser work-up procedure (for x g of LiAlH₄, add x mL of water, then x mL of 15% NaOH, then 3x mL of water).
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether or THF.
-
Alternatively, perform an acidic work-up by slowly adding 10% sulfuric acid to the cooled reaction mixture until the aqueous layer is acidic. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
-
Purification:
-
Combine the organic fractions and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude linoleyl alcohol by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Expected Outcome: Linoleyl alcohol is obtained as a colorless to pale yellow oil.
Step 2: Oxidation of Linoleyl Alcohol to this compound (Swern Oxidation)
This protocol describes the selective oxidation of linoleyl alcohol to this compound using the Swern oxidation method.
Materials:
-
Linoleyl alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution via syringe. Stir the mixture at -78 °C for 15 minutes.
-
Addition of Alcohol: Dissolve linoleyl alcohol (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via syringe. Stir for 30-60 minutes at -78 °C.
-
Addition of Base: Add triethylamine or DIPEA (5 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 15 minutes, then warm to room temperature.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by column chromatography on silica gel.[1] It is advisable to use a non-polar solvent system, such as hexane with a small percentage of diethyl ether (e.g., 97:3 hexane:diethyl ether), as aldehydes can be sensitive to silica gel.[1]
-
Characterization of this compound: The structure and purity of the final product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Simplified signaling pathway of the Swern oxidation.
References
Application Notes and Protocols for the Detection of 9,12-Octadecadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Octadecadienal, a polyunsaturated fatty aldehyde, is an oxidation product of linoleic acid.[1][2] This reactive aldehyde is implicated in various physiological and pathological processes, including cell signaling.[2] Its structural similarity to other bioactive lipids suggests a potential to modulate cellular pathways, making it a molecule of interest in drug development and biomedical research.[2] Accurate and reliable detection and quantification of this compound in biological matrices are crucial for understanding its roles in health and disease.
These application notes provide detailed protocols for the detection and quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
General Experimental Workflow
The overall workflow for the analysis of this compound in biological samples involves sample preparation, including lipid extraction and derivatization (for HPLC and optionally for GC-MS), followed by instrumental analysis and data processing.
Quantitative Data Summary
The choice of analytical method will depend on the required sensitivity, selectivity, and available instrumentation. The following table summarizes typical performance characteristics for the described methods.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL |
| Limit of Quantitation (LOQ) | Low to mid ng/mL | Mid to high ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Selectivity | High (based on mass fragmentation) | Moderate (based on retention time and UV absorbance) |
| Throughput | Moderate | High |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
This protocol describes the extraction of lipids from cell lysates and plasma.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge tubes
-
Centrifuge capable of 4°C operation
-
Nitrogen gas stream evaporator
-
Vortex mixer
Procedure for Cell Lysates:
-
Harvest cultured cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform cell lysis by sonication or freeze-thaw cycles.
-
To 1 part of cell lysate, add 2 parts of chloroform and 1 part of methanol (Folch method).
-
Vortex vigorously for 2 minutes.
-
Add 1 part of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., hexane for GC-MS, acetonitrile for HPLC) for analysis.
Procedure for Plasma:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of chloroform and 100 µL of methanol.
-
Follow steps 6-11 from the cell lysate procedure.
Protocol 2: GC-MS Analysis of this compound with PFBHA Derivatization
This method offers high sensitivity and selectivity for the quantification of long-chain aldehydes.[1][3]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Derivatization Procedure:
-
To the dried lipid extract from Protocol 1, add 50 µL of PFBHA solution.
-
Incubate at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min |
| Carrier Gas | Helium, constant flow 1 mL/min |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantification:
For quantification, a calibration curve should be prepared using a this compound standard derivatized in the same manner as the samples. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy.
Protocol 3: HPLC-UV Analysis of this compound with DNPH Derivatization
This is a robust method for the analysis of carbonyl compounds.[3]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Derivatization Procedure:
-
To the dried lipid extract from Protocol 1 (reconstituted in a small volume of acetonitrile), add 100 µL of DNPH solution.
-
Incubate in the dark at room temperature for 1 hour.
-
The sample is now ready for HPLC analysis.
HPLC-UV Parameters (Example):
| Parameter | Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 20 minutes, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
Quantification:
A calibration curve should be generated using a this compound standard derivatized with DNPH.
Signaling Pathway Visualization
This compound, as a lipid aldehyde, is hypothesized to modulate stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.[4][5][6]
References
- 1. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Role of p38 and JNK mitogen-activated protein kinases in the activation of ternary complex factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK and p38 stresskinases--degenerative effectors of signal-transduction-cascades in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK1/JNK and p38 have opposite effects on rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 9,12-Octadecadienal from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is a molecule of significant interest in various fields of research, including chemical ecology, agriculture, and pharmacology. Its role as a semiochemical in insect communication and its potential biological activities necessitate efficient and reliable methods for its extraction from plant sources. This document provides detailed application notes and standardized protocols for the extraction of this compound from plant materials using three common techniques: solvent extraction, steam distillation, and supercritical fluid extraction (SFE).
Data Presentation: Comparative Extraction Yields
The selection of an appropriate extraction method is critical and often depends on the desired purity, yield, and the chemical properties of the target compound. Below is a summary of reported relative abundances of this compound and related compounds from different plant and fungal sources using various extraction methods. It is important to note that these values represent the relative peak area from Gas Chromatography-Mass Spectrometry (GC-MS) analysis and not the absolute yield.
| Plant/Fungal Source | Plant Part | Extraction Method | Compound | Relative Abundance (% Peak Area) |
| Solena amplexicaulis[1] | Tuber | Methanolic Soxhlet Extraction | 9,17-Octadecadienal (isomer) | 21.77% |
| Daedalea elegans[2] | - | Ethanolic Extract | cis-9-Hexadecenal | 23.44% |
| Daedalea elegans[2] | - | Acetone Extract | 9,12-Octadecadienoic acid | 44.64% |
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific plant material and the desired scale of extraction.
Solvent Extraction Protocol (Adapted from Lipid Extraction of Arabidopsis Leaves)
This protocol is suitable for the extraction of lipids, including aldehydes, from plant tissues.
Materials:
-
Plant material (e.g., seeds, leaves), finely ground
-
Chloroform
-
Methanol
-
Deionized water
-
Glass homogenization tubes
-
Centrifuge
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of finely ground plant material and place it into a glass homogenization tube.
-
Solvent Addition: Add 10 mL of a chloroform:methanol (2:1, v/v) solution to the homogenization tube.
-
Homogenization: Homogenize the sample for 2 minutes using a suitable homogenizer.
-
Agitation: Agitate the mixture at room temperature for 2 hours on a shaker.
-
Phase Separation: Add 2 mL of deionized water to the mixture and vortex thoroughly. Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids into a clean, pre-weighed round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator at 40°C until a constant weight of the lipid extract is achieved.
-
Quantification: Redissolve a known amount of the extract in a suitable solvent and analyze by GC-MS to determine the concentration of this compound.
Steam Distillation Protocol (Optimized for Volatile Aldehydes)
This method is ideal for the extraction of volatile compounds like aldehydes from plant matrices.
Materials:
-
Plant material (e.g., leaves, flowers), fresh or dried
-
Clevenger-type apparatus or similar steam distillation setup
-
Heating mantle
-
Condenser with circulating cold water
-
Collection flask
-
Deionized water
-
Sodium chloride (optional, for salting out)
-
Organic solvent (e.g., hexane, dichloromethane) for extraction
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus. Place a known quantity of plant material (e.g., 100 g) into the biomass flask and add deionized water to cover the material.
-
Distillation: Heat the water in the boiling flask to generate steam, which will pass through the plant material, carrying the volatile compounds.
-
Condensation: The steam and volatile compound mixture will be cooled in the condenser and collected in the collection flask.
-
Extraction Duration: Continue the distillation for a predetermined time (e.g., 3 hours). The optimal time should be determined experimentally.
-
Extraction of Distillate: After distillation, the collected aqueous distillate can be saturated with sodium chloride (optional) and then extracted three times with a low-boiling-point organic solvent (e.g., 3 x 50 mL of hexane) in a separatory funnel.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a gentle stream of nitrogen or a rotary evaporator.
-
Analysis: Analyze the concentrated extract by GC-MS to identify and quantify this compound.
Supercritical Fluid Extraction (SFE) Protocol (General for Lipids from Seeds)
SFE is a green technology that uses supercritical CO₂ as a solvent, offering high selectivity and efficiency.
Materials:
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO₂)
-
Co-solvent (e.g., ethanol), optional
-
Plant material (e.g., seeds), ground
-
Collection vial
Procedure:
-
Sample Loading: Load a known amount of ground plant material into the extraction vessel.
-
Setting Parameters: Set the extraction parameters. Typical starting conditions for lipid extraction are:
-
Pressure: 300 bar
-
Temperature: 50°C
-
CO₂ flow rate: 2 mL/min
-
Extraction time: 90 minutes
-
-
Extraction: Start the flow of supercritical CO₂ through the extraction vessel. The extracted lipids will be dissolved in the supercritical fluid.
-
Collection: The supercritical fluid containing the extract is then depressurized in a collection vial, causing the CO₂ to return to a gaseous state and the lipid extract to precipitate.
-
Analysis: Dissolve the collected extract in a suitable solvent for GC-MS analysis to determine the content of this compound.
Mandatory Visualizations
Experimental Workflow for Extraction and Analysis
Caption: General workflow for the extraction and analysis of this compound.
Octadecanoid Signaling Pathway
The biosynthesis of this compound is part of the broader oxylipin pathway, which is crucial for plant defense signaling. This pathway starts with the release of polyunsaturated fatty acids like linoleic acid from membranes.
Caption: Simplified diagram of the octadecanoid signaling pathway in plants.
References
Application Notes and Protocols for the HPLC Analysis of 9,12-Octadecadienal
These application notes provide a comprehensive guide for the analysis of 9,12-Octadecadienal using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid.[1][2] It is a molecule of interest in various research areas due to its biological activities and its role as a biomarker for oxidative stress.[3] Accurate and reliable quantification of this compound is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of this analyte.[4] This document outlines detailed protocols for the analysis of this compound by HPLC with UV detection and by LC-MS following derivatization.
Principle of Analysis
The primary method described is reversed-phase HPLC (RP-HPLC), where the separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] Due to its nonpolar nature, this compound is well-retained on a C18 column and can be eluted with a mobile phase mixture of acetonitrile and water. Detection is typically achieved by UV spectrophotometry. For enhanced sensitivity and specificity, particularly for complex matrices, derivatization of the aldehyde group with a suitable agent like 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS analysis is also detailed.[5]
Apparatus and Materials
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
(Optional) Mass Spectrometer (MS)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (C18)
Chemicals and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)[6]
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid
-
Nitrogen gas for solvent evaporation
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is suitable for the routine analysis of this compound in relatively clean sample matrices.
4.1.1. Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.1.2. Sample Preparation (Solid-Phase Extraction):
For complex samples, a cleanup and concentration step using SPE is recommended.[4]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the sample (e.g., 10 mL of an aqueous extract) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
-
Elution: Elute the analyte with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., 500 µL) for HPLC analysis.
4.1.3. HPLC Conditions:
| Parameter | Value |
| Column | C18 (ODS), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm or 235 nm[5][7] |
Note: The optimal mobile phase composition and detection wavelength may require method development and optimization depending on the specific isomer and sample matrix. For non-conjugated dienes, detection at 210 nm may have lower sensitivity.[5]
Protocol 2: Derivatization with DNPH for LC-MS Analysis
This protocol is recommended for high-sensitivity analysis or for complex matrices where specificity is critical.
4.2.1. Derivatization Procedure:
-
To the dried sample extract (from step 4.1.2.5) or a known amount of standard, add 500 µL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) concentrated hydrochloric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour in the dark.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS analysis.
4.2.2. LC-MS Conditions:
| Parameter | Value |
| Column | C18 (ODS), 2.0 mm x 250 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Detection | Selected Ion Monitoring (SIM) of [M-H]⁻ at m/z 443.2[5] |
Data Presentation
Quantitative data for the analysis of this compound should be summarized for clarity and comparison.
Table 1: HPLC-UV Method Performance (Example Data)
| Parameter | Result |
| Retention Time (min) | 12.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS (DNPH Derivatization) Method Performance (Example Data)
| Parameter | Result |
| Retention Time (min) | 14.2 |
| Linearity Range (ng/mL) | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 2 |
| Limit of Quantification (LOQ) (ng/mL) | 10 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Context (Informational):
Caption: Biosynthesis and biological roles of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peak or very small peak | Incorrect wavelength setting | Verify the UV detection wavelength. |
| Sample degradation | Ensure proper sample handling and storage to prevent oxidation.[4] | |
| Low sample concentration | Concentrate the sample using SPE. | |
| Broad peaks | Column contamination | Wash the column with a strong solvent (e.g., isopropanol). |
| Column aging | Replace the analytical column. | |
| High flow rate | Optimize the flow rate. | |
| Split peaks | Column void | Replace the column. |
| Sample solvent incompatible with mobile phase | Reconstitute the sample in the mobile phase. | |
| Shifting retention times | Inconsistent mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing. |
| Fluctuating column temperature | Use a column oven to maintain a stable temperature. | |
| Air bubbles in the pump | Degas the mobile phase. |
This comprehensive guide should enable researchers to successfully implement an HPLC method for the analysis of this compound in various sample types. Method validation should always be performed to ensure the reliability of the results.
References
- 1. This compound | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 9,12-Octadecadienoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Bioactivity Screening of 9,12-Octadecadienal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 9,12-Octadecadienal and its derivatives, followed by methodologies for screening their biological activities. This compound, a polyunsaturated fatty aldehyde derived from linoleic acid, and its related compounds have garnered interest for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through the oxidation of its corresponding fatty acid, linoleic acid.[1] Further derivatization can be performed to explore a wider range of bioactive compounds. For instance, ester derivatives can be synthesized from the corresponding 9,12-octadecadienoic acid.[4]
General Synthesis Workflow
The overall process involves the synthesis of the parent aldehyde, potential oxidation to its corresponding carboxylic acid, and subsequent derivatization.
Caption: Workflow for synthesis of this compound and its ester derivatives.
Experimental Protocol: Synthesis of this compound from Linoleyl Alcohol
This protocol describes the oxidation of linoleyl alcohol to this compound using pyridinium chlorochromate (PCC). Fatty aldehydes can be prepared by the dehydrogenation of fatty alcohols.[5][6]
Materials:
-
Linoleyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve linoleyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 equivalents) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM.
-
Combine the organic filtrates and wash with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product (this compound) by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Bioactivity Screening Protocols
Once synthesized, the derivatives can be subjected to various bioassays to determine their biological activity.[7][8] Screening tests are crucial for identifying the presence of bioactive compounds.[9][10]
General Bioactivity Screening Workflow
A typical workflow involves primary screening to identify "hits," followed by secondary screening to confirm activity and determine potency, and finally, mechanism of action studies.
Caption: A generalized workflow for the bioactivity screening of synthesized compounds.
Protocol: Antimicrobial Activity Screening (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.[4]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each derivative (e.g., 10 mg/mL in DMSO).
-
In a 96-well plate, add 100 µL of broth to each well.
-
Add 100 µL of the stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare a microbial inoculum suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 10 µL of the final microbial inoculum to each well. Include wells for positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol: Cytotoxicity Screening (MTT Assay)
This protocol assesses the cytotoxic effects of the derivatives on cancer cell lines. In vitro cytotoxicity assays are cost-effective and reproducible methods used in preclinical studies.[8]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized derivatives in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the derivatives. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for another 48-72 hours.
-
After incubation, add 20 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can be determined by plotting a dose-response curve.
Data Presentation
Quantitative data from screening assays should be summarized in tables for clear comparison of the bioactivity of different derivatives.
Table 1: Antimicrobial Activity (MIC) of this compound Derivatives
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| This compound | 128 | 256 | >256 |
| Methyl-9,12-octadecadienoate | 64 | 128 | 128 |
| Ethyl-9,12-octadecadienoate | 32 | 64 | 64 |
| 3-Nitrophenyl-9,12-octadecadienoate | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Table 2: Cytotoxicity (IC₅₀) of this compound Derivatives
| Compound | IC₅₀ (µM) vs HeLa Cells | IC₅₀ (µM) vs MCF-7 Cells |
| This compound | 75.2 | 98.5 |
| Methyl-9,12-octadecadienoate | 55.8 | 65.1 |
| Ethyl-9,12-octadecadienoate | 42.3 | 51.9 |
| 3-Nitrophenyl-9,12-octadecadienoate | 21.5 | 33.7 |
| Doxorubicin (Control) | 0.8 | 0.5 |
Potential Mechanism of Action
The biological effects of this compound and its derivatives may be linked to their interaction with various cellular signaling pathways.[1] For instance, their anti-inflammatory properties could be mediated by the modulation of pathways involving inflammatory mediators like nitric oxide (NO) and prostaglandins.
Caption: A potential mechanism for the anti-inflammatory action of the derivatives.
References
- 1. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty aldehyde - Wikipedia [en.wikipedia.org]
- 6. US6897342B2 - Method for producing aldehydes - Google Patents [patents.google.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Studying the Effect of 9,12-Octadecadienal on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Octadecadienal is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, an essential fatty acid.[1][2] This compound is of growing interest in biological research due to its potential to modulate cellular processes and influence cell signaling pathways.[1][3] Its structural similarity to other bioactive lipids suggests it may play a role in regulating gene expression, with potential therapeutic applications in inflammation and cancer.[3][4] These application notes provide a comprehensive overview of the current understanding of this compound's effects on gene expression and detailed protocols for its study.
Application Notes
Mechanism of Action
The precise mechanisms by which this compound influences gene expression are still under investigation. However, research on structurally related compounds provides significant insights. A related compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), has been shown to be a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][6] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and fatty acid oxidation.[5][7] Activation of PPARα leads to the transcription of target genes involved in these processes.[5][7] It is plausible that this compound may act through a similar mechanism, binding to and activating PPARα, thereby initiating a signaling cascade that alters gene expression.
Another potential mechanism is the induction of apoptosis. The related compound 9-oxo-(10E,12E)-octadecadienoic acid has been demonstrated to induce apoptosis in human ovarian cancer cells through the mitochondrial pathway.[4][8] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c and activation of caspases.[4][8] Such apoptotic pathways are tightly regulated by changes in gene expression. It is therefore likely that this compound could modulate the expression of genes involved in cell death and survival.
Furthermore, this compound may influence the expression of stress-related genes, such as those encoding superoxide dismutases and catalases, which are crucial for antioxidant defense.[1]
Data Presentation
Table 1: Hypothetical Gene Expression Changes Induced by this compound Based on Related Compounds
| Gene | Function | Expected Change in Expression | Putative Mechanism |
| CPT1A | Fatty Acid Oxidation | Upregulation | PPARα Activation |
| ACSL1 | Fatty Acid Activation | Upregulation | PPARα Activation |
| HMGCS2 | Ketogenesis | Upregulation | PPARα Activation |
| CD36 | Fatty Acid Uptake | Upregulation | PPARα/γ Activation |
| Bcl-2 | Apoptosis Inhibition | Downregulation | Apoptosis Induction |
| Bax | Apoptosis Promotion | Upregulation | Apoptosis Induction |
| CASP3 | Apoptosis Execution | Upregulation (at protein level) | Apoptosis Induction |
| SOD2 | Antioxidant Defense | Upregulation | Oxidative Stress Response |
| CAT | Antioxidant Defense | Upregulation | Oxidative Stress Response |
Note: This table is based on the activities of structurally related compounds and represents potential areas of investigation for this compound.
Mandatory Visualizations
Caption: Potential PPARα activation pathway by this compound.
Caption: Workflow for analyzing this compound's effect on gene expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA isolation, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with solvent) should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to the next assay.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and treat with this compound as described above.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.
RNA Isolation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells directly in the culture dish by adding a lysis reagent (e.g., TRIzol).[10]
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Homogenize the lysate by passing it through a pipette several times.[10]
-
Phase Separation: Add chloroform, shake vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.[10]
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the RNA pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio) and assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10][11]
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and cDNA template.[10][11]
-
Primer Design: Design primers to be 18-24 nucleotides in length with a GC content of 40-60% and to span an exon-exon junction to avoid amplification of genomic DNA.[11]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical two-step protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10][12]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
RNA Sequencing (RNA-Seq) Workflow
-
Library Preparation: Convert the isolated RNA into a cDNA library. This involves RNA fragmentation, reverse transcription, second-strand synthesis, end repair, A-tailing, and adapter ligation.[16][17]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).[18]
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Gene Quantification: Count the number of reads mapping to each gene to generate a raw counts table.[17]
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between the treated and control groups.[17]
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.
References
- 1. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 2. This compound | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. clyte.tech [clyte.tech]
- 12. genscript.com [genscript.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 15. addgene.org [addgene.org]
- 16. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 17. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 9,12-Octadecadienal in Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of 9,12-Octadecadienal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellowing or Discoloration of the Sample | Oxidation of the aldehyde group and/or the double bonds. This can be initiated by exposure to air (oxygen), light, or trace metal contaminants. | 1. Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to displace oxygen.[1] 2. Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect from light. 3. Antioxidant Addition: Add a suitable antioxidant (e.g., BHT, BHA) at an appropriate concentration (see table below). 4. Chelating Agents: If metal contamination is suspected, consider the use of a chelating agent like EDTA. |
| Changes in Spectroscopic Profile (e.g., NMR, IR) | Degradation of the molecule, leading to the formation of byproducts such as the corresponding carboxylic acid (9,12-Octadecadienoic acid) or alcohol (9,12-Octadecadienol).[2] | 1. Confirm Degradation Products: Use analytical techniques like GC-MS or LC-MS to identify the degradation products. 2. Review Storage Conditions: Ensure that the storage temperature is appropriate (see table below) and that the sample is protected from oxygen and light. 3. Purification: If degradation has occurred, repurify the sample if possible, and then implement improved storage protocols. |
| Decreased Purity Over Time (Observed by GC or HPLC) | Gradual oxidation or polymerization of the aldehyde. This is accelerated by elevated temperatures and exposure to oxygen.[3][4][5] | 1. Lower Storage Temperature: Store the compound at or below -20°C. For long-term storage, -80°C is recommended.[6] 2. Use of Antioxidants: Incorporate an antioxidant into the sample. For a detailed protocol, see the "Experimental Protocols" section. 3. Aliquotting: For frequently used samples, aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air. |
| Formation of a Precipitate or Solid Material | Polymerization of the aldehyde, which can be catalyzed by impurities, light, or heat. | 1. Solubility Check: Attempt to dissolve the precipitate in a small amount of a suitable organic solvent (e.g., ethanol, DMSO) to confirm if it is a polymer.[1] 2. Filter the Sample: If the precipitate is insoluble, carefully decant or filter the remaining liquid to separate it from the solid. 3. Implement Preventative Measures: Store future samples at lower temperatures and with an added antioxidant to inhibit polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability is oxidation. This compound is a polyunsaturated aldehyde, containing two carbon-carbon double bonds and an aldehyde functional group.[2] Both of these structural features are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[3][4][5] This degradation can lead to the formation of various byproducts, including the corresponding carboxylic acid.[2]
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected container (e.g., amber vial) at low temperatures.[1] The recommended storage temperatures are summarized in the table below.
| Storage Duration | Recommended Temperature |
| Short-term (days to weeks) | -20°C |
| Long-term (months to years) | -80°C |
Q3: Which antioxidants are recommended for stabilizing this compound, and at what concentrations?
A3: Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize lipids and aldehydes.[7] While specific studies on this compound are limited, a general starting point for BHT is a concentration of 0.01% to 0.1% (w/w). The optimal concentration may need to be determined empirically.
| Antioxidant | Recommended Starting Concentration Range | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/w) | A widely used and effective antioxidant for lipids.[1] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% (w/w) | Often used in combination with BHT for synergistic effects. |
| α-Tocopherol (Vitamin E) | 0.05% - 0.2% (w/w) | A natural antioxidant, though its efficacy can be temperature-dependent. |
Q4: How can I monitor the stability of my this compound sample over time?
A4: The stability of this compound can be monitored by periodically analyzing the purity of the sample using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection.[2][8] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability. For a detailed analytical protocol, please refer to the "Experimental Protocols" section.
Q5: Can I use natural antioxidants to stabilize this compound?
A5: Yes, natural antioxidants can be an effective alternative to synthetic ones. Extracts from plants like rosemary, green tea, and grape seed contain phenolic compounds that have been shown to inhibit lipid oxidation. However, the efficacy and optimal concentration of these natural antioxidants for stabilizing pure this compound would need to be experimentally determined.
Experimental Protocols
Protocol for Stabilizing this compound with BHT
Objective: To add Butylated Hydroxytoluene (BHT) to a sample of this compound to improve its storage stability.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), crystalline solid[1]
-
Ethanol, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Micropipette
Procedure:
-
Prepare BHT Stock Solution:
-
Prepare a 1% (w/v) stock solution of BHT in anhydrous ethanol. For example, dissolve 10 mg of BHT in 1 mL of ethanol. Ensure the BHT is completely dissolved.[1]
-
-
Determine the Amount of BHT to Add:
-
Calculate the volume of the BHT stock solution needed to achieve the desired final concentration in the this compound sample. For a final concentration of 0.05% (w/w), you would add 5 µL of the 1% BHT stock solution per 100 mg of this compound.
-
-
Addition of BHT:
-
In a clean, dry amber glass vial, add the desired amount of this compound.
-
Using a micropipette, add the calculated volume of the BHT stock solution to the this compound.
-
Gently swirl the vial to ensure thorough mixing. The small volume of ethanol should not significantly affect the concentration of the aldehyde and will readily evaporate if the sample is placed under a gentle stream of inert gas.
-
-
Inert Gas Purging and Sealing:
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any oxygen.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
-
Storage:
-
Store the stabilized sample at the recommended low temperature (-20°C for short-term or -80°C for long-term storage).
-
Protocol for Monitoring Stability by GC-MS
Objective: To quantify the purity of this compound and detect the presence of degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Columns:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating fatty aldehydes.
Sample Preparation:
-
Prepare a stock solution of the this compound sample (with or without antioxidant) in a suitable volatile solvent like hexane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a pure, freshly acquired this compound standard in the same solvent, ranging from approximately 0.01 mg/mL to 0.5 mg/mL.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the stored sample by comparing its peak area to the calibration curve generated from the standards.
-
Examine the chromatogram for the presence of new peaks that may correspond to degradation products. The mass spectra of these peaks can be compared to library data to aid in their identification (e.g., the molecular ion of 9,12-Octadecadienoic acid).
-
Calculate the percentage purity of the stored sample over time to assess its stability.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stabilizing and testing this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
preventing oxidation of 9,12-Octadecadienal during experiments
Welcome to the technical support center for 9,12-Octadecadienal. This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent its oxidation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to oxidation?
This compound is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid.[1][2] Its structure contains two double bonds and an aldehyde functional group, making it highly susceptible to oxidation, which can alter its structure and biological activity.[2][3]
Q2: What are the primary signs of this compound degradation in my sample?
Degradation, primarily through oxidation, can lead to a change in the physical appearance of the sample, such as a color shift from colorless to pale yellow.[2] Further oxidation converts the aldehyde to its corresponding carboxylic acid, 9,12-octadecadienoic acid (linoleic acid).[1][2] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can confirm the presence of such degradation products.[1][2]
Q3: How should I properly store this compound to ensure its stability?
To prevent degradation, this compound should be stored under inert conditions.[2] It is recommended to store the compound in a tightly sealed container, under an inert gas like argon or nitrogen, at a low temperature (ideally -20°C or below), and protected from light.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
Yes, the use of antioxidants can help in preventing oxidation. While specific studies on antioxidants for this compound are limited, antioxidants commonly used for polyunsaturated fatty acids and other aldehydes, such as Butylated Hydroxytoluene (BHT), Vitamin E (alpha-tocopherol), and glutathione, may be effective.[3][4] The choice of antioxidant will depend on the experimental system and potential interferences.
Q5: During my experiment, what are the critical steps to minimize oxidation?
To minimize oxidation during your experiments, it is crucial to handle the compound in a well-ventilated area, avoiding the formation of aerosols.[5] Use deoxygenated solvents for sample preparation. It is also advisable to work quickly and keep the sample on ice when not in use. If possible, conduct experiments under an inert atmosphere (e.g., in a glove box).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Sample degradation due to oxidation. | Verify the purity of your this compound stock using analytical methods like GC-MS or HPLC.[1][2] If degradation is confirmed, use a fresh, properly stored sample. Implement stricter handling protocols to prevent oxidation. |
| Change in sample color (to yellow) | Oxidation of the aldehyde. | This is a visual indicator of degradation.[2] While the sample might still be usable for some applications, it is best to use a fresh, unoxidized sample for sensitive experiments. |
| Low yield in a synthesis reaction using this compound | The reactant may have oxidized to 9,12-octadecadienoic acid, which is less reactive in certain reactions.[2] | Confirm the purity of the starting material. Ensure all solvents are anhydrous and reactions are carried out under an inert atmosphere. |
Experimental Protocols
Protocol 1: Monitoring Oxidation using UV-Vis Spectroscopy
-
Objective: To monitor the potential isomerization and oxidation of this compound.
-
Materials: this compound, ethanol/water mixture, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in the desired solvent system (e.g., ethanol/water).
-
Measure the initial UV absorbance spectrum of the solution.
-
Monitor the changes in the UV spectrum over time under controlled conditions of temperature and pH.[1]
-
An increase in absorbance at specific wavelengths may indicate the formation of conjugated diene hydroperoxides, which are primary oxidation products.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
-
Objective: To identify and quantify this compound and its potential oxidation products.[1][2]
-
Materials: this compound sample, appropriate solvent (e.g., hexane), GC-MS instrument.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Inject the sample into the GC-MS system.
-
Run a suitable temperature program to separate the components of the sample.
-
Analyze the resulting mass spectra to identify this compound and any peaks corresponding to oxidation products like 9,12-octadecadienoic acid.[2]
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for handling this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of 9,12-Octadecadienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9,12-Octadecadienal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
A1: The primary challenges in purifying this compound stem from its chemical structure. The presence of two double bonds and an aldehyde group makes it highly susceptible to:
-
Oxidation: The aldehyde group can easily oxidize to a carboxylic acid, and the double bonds are prone to oxidation, leading to the formation of various byproducts. This necessitates careful handling and storage under inert conditions.
-
Isomerization: The double bonds can isomerize from the naturally occurring cis (Z) configuration to the trans (E) configuration, especially in the presence of acid, base, or heat. The presence of isomers with similar structures can complicate identification and purification.
-
Co-elution of Impurities: Structurally similar impurities, such as other fatty aldehydes or isomers, often have similar polarities, making their separation by chromatographic methods challenging.
Q2: What are the common impurities found in a crude sample of this compound?
A2: Common impurities depend on the synthetic route but typically include:
-
Starting materials: Unreacted linoleic acid (if synthesized by oxidation).
-
Oxidation byproducts: 9,12-Octadecadienoic acid.
-
Reduction byproducts: 9,12-Octadecadienol.
-
Isomers: (9E,12Z)-, (9Z,12E)-, and (9E,12E)-octadecadienal.
-
Solvents and reagents from the synthesis.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. It can effectively separate this compound from many of its byproducts.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities and for preparative scale purification. Reversed-phase HPLC with a UV-Vis detector is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, identifying the isomeric composition of the double bonds, and detecting impurities with different chemical shifts.
Troubleshooting Guide
Problem 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Oxidation during purification | Purge all solvents with an inert gas (nitrogen or argon) before use. Add an antioxidant like BHT (Butylated hydroxytoluene) to the solvents if compatible with your downstream applications. Work at lower temperatures. |
| Adsorption on silica gel | The aldehyde group can interact with the acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-volatile base like triethylamine. Alternatively, use a less acidic stationary phase like alumina. |
| Evaporation losses | This compound is a relatively volatile long-chain aldehyde. Avoid excessive heating during solvent evaporation. Use a rotary evaporator with controlled temperature and pressure. |
Problem 2: Presence of multiple spots on TLC after column chromatography.
| Possible Cause | Suggested Solution |
| Inadequate separation | The polarity of the eluent may not be optimal. Develop a new solvent system using TLC. Test a range of solvent systems with varying polarities. A common starting point for fatty aldehydes is a mixture of hexane and diethyl ether or hexane and ethyl acetate. |
| Isomerization on the column | The acidic nature of silica gel can cause isomerization. Use deactivated silica gel or an alternative stationary phase. Ensure the sample is not exposed to acidic or basic conditions before or during chromatography. |
| Column overloading | Too much sample was loaded onto the column, leading to poor separation. Reduce the amount of crude material loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
Problem 3: The purified product degrades quickly upon storage.
| Possible Cause | Suggested Solution |
| Exposure to air and light | This compound is sensitive to oxidation and light. Store the purified compound under an inert atmosphere (argon or nitrogen) in an amber vial at low temperatures (-20°C or -80°C). |
| Presence of residual catalysts or impurities | Trace amounts of acids, bases, or metal catalysts from the synthesis can accelerate degradation. Ensure the purification method effectively removes these. A final wash with a neutral buffer and drying over an anhydrous salt might be necessary. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like hexane or diethyl ether.
-
Developing Solvents (Mobile Phase):
-
System A (Non-polar): Hexane:Diethyl Ether (90:10, v/v)
-
System B (More polar): Hexane:Ethyl Acetate (85:15, v/v)
-
-
Procedure:
-
Spot the dissolved sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
-
Interpretation: The presence of multiple spots indicates impurities. The Rf value can be used for identification in comparison with a standard.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial elution solvent.
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial solvent and load it onto the top of the column.
-
Elution:
-
Start with a non-polar solvent like hexane.
-
Gradually increase the polarity by adding small increments of a more polar solvent like diethyl ether or ethyl acetate (gradient elution).
-
Collect fractions and analyze them by TLC.
-
-
Fraction Pooling: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: GC-MS for Purity Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp to 300°C at a rate of 10°C/minute.
-
Hold at 300°C for 9 minutes.
-
-
Injector and Transfer Line Temperature: 250°C and 230°C, respectively.
-
MS Detection: Electron impact ionization (70 eV).
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by integrating the peak areas.
Quantitative Data
Table 1: Comparison of Purification Techniques for Unsaturated Aldehydes
| Purification Method | Stationary/Mobile Phase | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Column Chromatography | Silica Gel / Hexane-Ether Gradient | >95 | 60-80 | Cost-effective, scalable | Can cause isomerization, lower resolution |
| Preparative HPLC | C18 / Acetonitrile-Water Gradient | >99 | 50-70 | High resolution and purity | More expensive, lower capacity |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for product degradation.
Technical Support Center: Optimizing 9,12-Octadecadienal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 9,12-Octadecadienal.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is primarily synthesized through the oxidation of a suitable C18 precursor. The two main routes are:
-
Oxidation of Linoleyl Alcohol: This is a direct and common method where the primary alcohol (linoleyl alcohol) is oxidized to the corresponding aldehyde.[1][2] This route is often preferred to avoid over-oxidation.
-
Oxidation of Linoleic Acid: This method involves the oxidation of linoleic acid using agents like potassium permanganate or ozone.[3] However, controlling the reaction to stop at the aldehyde stage without forming the carboxylic acid can be challenging.
Q2: Which starting material is better, linoleyl alcohol or linoleic acid?
A2: Linoleyl alcohol ((9Z,12Z)-octadeca-9,12-dien-1-ol) is generally the preferred starting material.[1][2] Synthesizing an aldehyde from a primary alcohol is a more direct and controllable reaction.[4][5] Starting from linoleic acid requires a reduction to the alcohol first or a carefully controlled oxidation that risks producing the corresponding carboxylic acid as a significant byproduct.
Q3: What are the most critical factors influencing the final yield?
A3: Several factors are crucial for maximizing the yield:
-
Choice of Oxidizing Agent: Mild oxidizing agents are necessary to prevent the over-oxidation of the aldehyde to a carboxylic acid.[6]
-
Reaction Temperature: Many oxidation reactions are sensitive to temperature. Maintaining optimal temperature is key to preventing side reactions and decomposition.
-
Reaction Time: Allowing the reaction to proceed for an optimal duration ensures complete conversion of the starting material without promoting byproduct formation.
-
Purity of Starting Material: Impurities in the initial linoleyl alcohol can interfere with the reaction and complicate purification.
-
Stereochemistry: The geometry of the double bonds (e.g., Z,Z vs. E,E) is critical, as different isomers can have varying reactivity and biological activity.[7] The synthesis should be designed to preserve the desired isomeric form.
Q4: How does stereoisomerism affect the synthesis?
A4: The (9Z,12Z) configuration is the naturally occurring and often most biologically relevant isomer. The choice of reagents and reaction conditions can influence the final stereochemistry. Some enzymatic methods, for instance, exhibit a high degree of stereoselectivity.[7] It is crucial to use analytical techniques like NMR and GC-MS to confirm the stereochemistry of the final product.
Troubleshooting Guide
Problem: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Ineffective Oxidizing Agent | Ensure the oxidizing agent is fresh and has not decomposed. Consider using well-established mild oxidants like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation protocol.[6] |
| Sub-optimal Reaction Conditions | Verify the reaction temperature and time. For many oxidations, lower temperatures may be required to maintain selectivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. |
| Degradation of Product | Aldehydes can be sensitive to air oxidation and oligomerization.[8] Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Work up the reaction promptly once complete. |
| Poor Quality Starting Material | Verify the purity of the linoleyl alcohol starting material via NMR or GC-MS. Impurities can inhibit the reaction. |
Problem: Significant formation of 9,12-Octadecadienoic acid (over-oxidation).
| Possible Cause | Suggested Solution |
| Oxidizing Agent is too Strong | Avoid strong oxidants like potassium permanganate or Jones reagent when the aldehyde is the target. Use mild, selective agents like PCC, PDC, or TEMPO-based systems.[6][9] |
| Prolonged Reaction Time/High Temp | The aldehyde product is susceptible to further oxidation.[4][5] To prevent this, you can distill the aldehyde from the reaction mixture as it forms, if its boiling point is suitable.[4][5] Alternatively, use a stoichiometric amount of the oxidant and carefully monitor the reaction to stop it as soon as the starting material is consumed. |
| Presence of Water (for some reagents) | For certain oxidations, the presence of water can facilitate the formation of a hydrate intermediate, which is readily oxidized to the carboxylic acid.[6] Ensure anhydrous conditions if required by the specific protocol (e.g., for Swern or PCC oxidations). |
Problem: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Close Boiling Points of Product & Impurities | Standard distillation may be ineffective. High-vacuum distillation can sometimes provide better separation for high-molecular-weight compounds.[8] |
| Co-elution in Column Chromatography | The polarity of long-chain aldehydes and their corresponding alcohols can be very similar. Use a high-efficiency silica gel and test various solvent systems (e.g., hexane/ethyl acetate or hexane/ether gradients) to achieve separation. |
| Presence of Acidic Impurities | To remove the carboxylic acid byproduct, perform a mild basic wash. Dissolve the crude product in an organic solvent (like diethyl ether) and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[8] |
| Reversible Adduct Formation | For a highly effective purification, consider forming a solid bisulfite adduct. Aldehydes react with sodium bisulfite to form a charged adduct that can be separated from uncharged organic components.[10] The aldehyde can then be regenerated by treating the adduct with a base. |
Data Summary Tables
Table 1: Comparison of Common Mild Oxidizing Agents for Primary Alcohols
| Oxidizing System | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| PCC (Pyridinium Chlorochromate) | Dichloromethane (DCM) | Room Temp | Reliable, commercially available, stops at aldehyde.[6] | Chromium waste is toxic; can be acidic. |
| PDC (Pyridinium Dichromate) | Dichloromethane (DCM) | Room Temp | Milder and less acidic than PCC.[6] | Toxic chromium waste. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 to Room Temp | High yields, metal-free, mild conditions.[6] | Requires low temperatures, can have unpleasant odors. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp | Metal-free, neutral pH, fast reaction times.[6] | Reagent is expensive and can be explosive under shock. |
| TEMPO-catalyzed (e.g., with NaOCl) | DCM / H₂O (biphasic) | 0 to Room Temp | Catalytic, uses inexpensive bleach as terminal oxidant.[9] | Requires careful pH control. |
Table 2: Typical Conditions for Enzymatic Oxidation of Linoleyl Alcohol
| Parameter | Optimal Condition | Notes |
| Enzyme | Potato Tuber Lipoxygenase | Known to oxidize linoleyl alcohol.[11][12] |
| pH | ~6.4 | The reaction rate is controlled by ionizable groups on the enzyme.[12] |
| Temperature | 0 - 25 °C | Lower temperatures (0 °C) can increase the stereospecificity of the reaction.[11] |
| Additives | Free radical scavenger (e.g., 4-hydroxy-TEMPO) | Can block non-enzymatic side reactions, leading to a more specific product profile.[11][13] |
Experimental Protocols
Protocol: Oxidation of Linoleyl Alcohol using Pyridinium Chlorochromate (PCC)
Disclaimer: This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and safety guidelines.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL) to a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add Pyridinium Chlorochromate (PCC) (1.5 equivalents) to the DCM. Follow this with the addition of celite or silica gel (equal weight to PCC) to simplify filtration later.
-
Substrate Addition: Dissolve linoleyl alcohol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system) until the starting alcohol spot has disappeared (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and stir for 15 minutes.
-
Filtration: Filter the mixture through a short plug of silica gel or celite to remove the chromium salts. Wash the plug thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart to diagnose and resolve common causes of low reaction yield.
Caption: The desired reaction pathway versus the common over-oxidation side reaction.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of linoleyl alcohol by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of linoleyl alcohol by potato tuber lipoxygenase: possible mechanism and the role of carboxylic group in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting 9,12-Octadecadienal quantification by GC-MS
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 9,12-Octadecadienal by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of this compound by GC-MS challenging?
A1: The quantification of this compound, a polyunsaturated fatty aldehyde, is challenging due to several factors. Its inherent instability makes it prone to oxidation and isomerization, which can lead to analyte degradation and inaccurate results.[1] The reactive aldehyde group can interact with active sites within the GC system, resulting in poor peak shapes and reduced recovery.[2] Additionally, its volatility can lead to sample loss during preparation, and co-elution with structurally similar isomers can complicate accurate measurement.[1]
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A2: Yes, derivatization is highly recommended. This chemical modification enhances the thermal stability and improves the chromatographic behavior of reactive aldehydes.[2][3] A widely used and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). It reacts with the aldehyde to form a more stable oxime derivative, which is also more readily detected with high sensitivity.[2][4]
Q3: I'm observing significant peak tailing with my this compound derivative. What could be the cause and how can I fix it?
A3: Peak tailing in the GC-MS analysis of aldehyde derivatives can stem from several issues:
-
Active Sites: Interaction of the analyte with active sites, such as exposed silanols, in the GC inlet liner or on the column. To resolve this, use a deactivated inlet liner and a high-quality, inert GC column.[5][6] Regular maintenance, including replacing the liner and trimming the initial section of the column, is also crucial.
-
Improper Column Installation: Incorrect installation of the column in the inlet or detector can create dead volumes and disrupt the gas flow, leading to tailing peaks.[7][8] Ensure the column is properly cut and installed according to the manufacturer's guidelines.
-
Column Contamination: Buildup of non-volatile matrix components can degrade column performance. Baking the column at a high temperature (within its specified limits) or trimming the front end can help.
-
Incompatible Solvent: A mismatch between the sample solvent and the stationary phase can cause poor peak focusing. Always ensure solvent compatibility with your GC column.
Q4: What are the best practices for improving the recovery of this compound?
A4: Low recovery can be addressed by optimizing several stages of the analytical process:
-
Sample Preparation: To minimize analyte loss due to volatility or degradation, optimize your extraction method. For solid samples, Soxhlet extraction with a non-polar solvent like n-hexane is a good option.[1] It is also important to limit the sample's exposure to air and high temperatures.
-
Minimizing Adsorption: The aldehyde can adsorb to active surfaces in glassware. Silanizing glassware can help to deactivate these sites.
-
Inlet Optimization: Both high and low inlet temperatures can be problematic. A temperature that is too high may cause degradation, while one that is too low can result in incomplete vaporization. A starting temperature of 250°C is often recommended, but should be optimized for your specific analysis.
-
Complete Derivatization: Ensure the derivatization reaction goes to completion by using a sufficient excess of the derivatizing agent and optimizing the reaction time and temperature.
Q5: Which fragment ions are most important for the quantification of this compound?
A5: For underivatized this compound (molecular weight: 264.4 g/mol ), the key ions in electron ionization (EI) mass spectrometry are:
-
Molecular Ion (M+): m/z 264 (if detectable).
-
Fragment Ions: Characteristic fragments of the unsaturated hydrocarbon chain can be found at m/z 41 (often the base peak), 55, and 67.[1] A fragment at m/z 235, corresponding to the loss of the aldehyde group (CHO), can also be significant.[1] For sensitive and specific quantification using selected ion monitoring (SIM), choose a unique and abundant ion for quantification and one or two others for confirmation.[9][10]
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and resolving common issues in the GC-MS quantification of this compound.
Caption: Troubleshooting workflow for this compound GC-MS analysis.
Experimental Protocol
This section outlines a general methodology for the quantification of this compound. Note that optimization of these parameters for your specific instrumentation and sample matrix is recommended.
Sample Preparation and Derivatization
-
Extraction: For solid samples, a Soxhlet extraction using n-hexane is effective. For liquid samples, a liquid-liquid extraction with a suitable non-polar solvent can be employed.
-
Concentration: The solvent should be carefully evaporated under a gentle stream of nitrogen at a low temperature. To prevent the loss of the volatile analyte, avoid evaporating to complete dryness.
-
PFBHA Derivatization:
-
Reconstitute the sample extract in a suitable solvent such as isooctane.
-
Add an excess of the PFBHA derivatizing agent.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a sufficient time (e.g., 30-60 minutes) to ensure the reaction is complete.
-
Once cooled, the sample is ready for GC-MS analysis.
-
GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point. Typical dimensions are 30 m x 0.25 mm ID x 0.25 µm film thickness.[11] |
| Inlet Temperature | 250 - 280°C (requires optimization). |
| Injection Mode | Splitless injection is generally preferred for trace analysis. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| Oven Program | An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, with a hold for 5-10 minutes. This program should be optimized for your specific separation needs.[11] |
| MS Transfer Line Temp. | 280 - 300°C. |
| Ion Source Temp. | 230°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Use full scan for initial compound identification and then switch to Selected Ion Monitoring (SIM) for improved sensitivity and selectivity during quantification.[9][10] |
Experimental Workflow Diagram
Caption: General experimental workflow for this compound quantification.
Quantitative Data Summary
This table provides key quantitative data for the GC-MS analysis of this compound.
| Analyte | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) for SIM |
| This compound | 264.4 | Quantification Ion: 41 (base peak) or another specific and abundant fragment. Confirmation Ions: 55, 67, 235.[1] |
Important Note: The fragmentation pattern of the PFBHA derivative will differ from the underivatized aldehyde. It is crucial to analyze a standard of the derivatized compound to determine the optimal quantification and confirmation ions for use in SIM mode. The most abundant and specific ions for the derivative should be selected.
References
- 1. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 2. commons.und.edu [commons.und.edu]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. m.youtube.com [m.youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. brjac.com.br [brjac.com.br]
- 11. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
minimizing interference in 9,12-Octadecadienal analysis
Welcome to the technical support center for the analysis of 9,12-Octadecadienal. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I minimize matrix effects, especially from phospholipids, in biological samples like plasma or serum?
Matrix effects, primarily from endogenous phospholipids in biological samples, can cause ion suppression or enhancement, leading to poor reproducibility and accuracy.[1][2] Here are several strategies to mitigate these effects:
-
Sample Preparation: The most effective approach is to remove interfering phospholipids before analysis.
-
Solid Phase Extraction (SPE): Traditional SPE methods can separate phospholipids based on hydrophobicity. However, if the analyte is also hydrophobic, this can lead to analyte loss.[2]
-
Chemical Filtration: Newer methods use chemical filtration that selectively removes phospholipids while allowing analytes to pass through unretained.[2] Techniques like HybridSPE-Phospholipid depletion are designed for this purpose.
-
Two-Dimensional Liquid Chromatography (2D-LC): Systems like those with TurboFlow® columns can remove over 99% of phospholipids online.[1] The analyte is retained while high molecular weight matrix components are sent to waste.[1]
-
-
Chromatographic Separation: If residual phospholipids remain, optimizing the chromatographic method can help.
-
Adjust the mobile phase pH or the analytical column to shift the elution time of the phospholipids away from the analyte's peak.[1]
-
Be aware that using rapid "ballistic" gradients may not sufficiently purge the column of highly retained phospholipids, leading to their accumulation and unpredictable elution in later runs.[2]
-
Q2: My analyte signal is low or undetectable. What are the common causes and solutions?
Low sensitivity in aldehyde analysis is a frequent issue, often related to poor ionization efficiency or low volatility.[3]
-
Consider Chemical Derivatization: This is a key strategy to improve the analytical properties of aldehydes.[3][4]
-
For GC-MS Analysis: Aldehydes often require derivatization to increase their volatility and thermal stability.[5] A common method involves reacting the aldehyde with (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more stable and detectable oxime derivative.[6]
-
For LC-MS/MS Analysis: Derivatization can enhance ionization efficiency.[3][7] Reagents are chosen to introduce a readily ionizable group into the molecule, such as a tertiary amine for positive-ion mode.[4]
-
-
Optimize Instrument Parameters:
-
Ensure the mass spectrometer source is clean. Phospholipid buildup can foul the source and reduce sensitivity.
-
Review and optimize ionization source parameters (e.g., temperature, gas flows, voltages) for your specific analyte and mobile phase.
-
The following workflow provides a logical approach to troubleshooting low signal issues.
Caption: Troubleshooting workflow for low analyte signal.
Q3: How do I choose the right analytical method—GC-MS or HPLC-MS?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with mass spectrometry are standard techniques for analyzing this compound.[8] The choice depends on the sample matrix, the need for derivatization, and the overall analytical goal.
| Feature | GC-MS Analysis | HPLC-MS Analysis |
| Analyte Volatility | Requires volatile and thermally stable compounds. Derivatization is often necessary for aldehydes.[5][6] | Ideal for nonvolatile or thermally labile compounds.[3] |
| Derivatization | Primarily used to increase volatility and improve peak shape.[5] | Used to enhance ionization efficiency and improve chromatographic separation.[3][4] |
| Separation Principle | Separates based on boiling point and polarity on a stationary phase. | Separates based on polarity and interaction with the column and mobile phase. |
| Common Issues | Potential for thermal degradation of the analyte; requires careful inlet temperature control. | Matrix effects (ion suppression/enhancement) are more prominent.[1][2] |
| Typical Application | Analysis of free aldehydes after derivatization, especially in complex matrices like brain tissue.[6] | Analysis of a wide range of lipids and metabolites in biological fluids.[4] |
Q4: What is the biosynthetic origin of this compound and how does it affect analysis?
This compound is primarily formed through the enzymatic oxidation of linoleic acid (9,12-octadecadienoic acid), an essential fatty acid.[8] This conversion is a key step in the production of this biologically active molecule.[8] Its precursor, linoleic acid, can also be oxidized to form the corresponding carboxylic acid, which may be present in samples and could potentially interfere if the chromatography is not selective enough.[8][9]
Caption: Biosynthesis of this compound from linoleic acid.
Experimental Protocols
Protocol 1: Derivatization for GC-MS Analysis
This protocol is based on the derivatization of long-chain aldehydes using (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for subsequent GC-MS analysis, adapted from methods used for plasmalogen quantification.[6]
Objective: To convert this compound into a more volatile and thermally stable PFB-oxime derivative.
Materials:
-
Dried lipid extract containing the analyte.
-
(Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.
-
Organic solvent (e.g., Hexane or Isooctane).
-
Internal standard (optional, but recommended).
Procedure:
-
Sample Preparation: Start with a lipid extract that has been thoroughly dried under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable organic solvent.
-
Derivatization Reaction: Add the PFBHA reagent to the sample vial. The reaction is typically carried out at room temperature or with gentle heating (e.g., 60°C) for 15-30 minutes.
-
Extraction: After the reaction is complete, add water and a non-polar solvent like hexane. Vortex thoroughly to extract the PFB-oxime derivatives into the organic layer.
-
Isolation: Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean vial for GC-MS injection.
Protocol 2: Phospholipid Depletion using SPE
This protocol describes a general workflow for removing phospholipids from a plasma or serum sample.
Objective: To reduce matrix interference by selectively removing phospholipids.[2]
Materials:
-
Plasma or serum sample.
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid).
-
Phospholipid removal SPE plate or cartridge.
-
Collection plate or tubes.
-
Vacuum manifold or centrifuge.
Procedure:
-
Protein Precipitation: In a sample tube, add 3 parts of cold protein precipitation solvent to 1 part of plasma/serum sample.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Load Supernatant: Carefully transfer the supernatant to the phospholipid removal SPE plate.
-
Elution: Apply a vacuum or centrifuge the plate to pass the supernatant through the sorbent and into a clean collection plate. The phospholipids are retained by the sorbent, while the analyte of interest passes through.[2]
-
Analysis: The collected eluate is now ready for direct injection or can be evaporated and reconstituted in a suitable mobile phase for LC-MS analysis.
Instrumental Parameters
The following tables provide representative starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Representative GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Table 2: Representative LC-MS/MS Parameters
| Parameter | Setting |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, <3 µm particle size)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
The following workflow illustrates the general process from sample receipt to final data analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 9. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
Technical Support Center: Stabilization of 9,12-Octadecadienal for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,12-Octadecadienal in in vivo studies. Our goal is to address common challenges related to the stability of this reactive polyunsaturated aldehyde and provide practical guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it challenging to work with in vivo?
A1: this compound is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid. Its structure, containing two double bonds and a reactive aldehyde group, makes it susceptible to oxidation, polymerization, and interaction with biological nucleophiles. This inherent instability can lead to rapid degradation, loss of bioactivity, and potential off-target effects in vivo, making it a challenging compound to study.
Q2: What are the primary degradation pathways of this compound in a biological system?
A2: The primary degradation pathways for this compound in vivo include oxidation of the aldehyde group to a carboxylic acid, reduction to an alcohol, and reaction with nucleophiles such as the sulfhydryl groups of glutathione and proteins. Unsaturated aldehydes are readily absorbed from the gut and can be metabolized through conjugation with glutathione, being later excreted as mercapturate conjugates in urine[1][2][3].
Q3: What general strategies can be employed to enhance the stability of this compound for in vivo administration?
A3: To enhance stability, it is crucial to protect the aldehyde from oxidation and interaction with the biological environment until it reaches the target site. Key strategies include:
-
Formulation with antioxidants: Incorporating antioxidants into the delivery vehicle can prevent oxidative degradation.
-
Encapsulation in a delivery system: Using carriers like nanoemulsions can shield the aldehyde from the aqueous and enzymatic environment of the body.
-
Proper storage and handling: Storing the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures is essential to prevent degradation before administration.
Troubleshooting Guide
Formulation and Stability Issues
Q: My this compound formulation is showing signs of instability (e.g., phase separation, color change). What could be the cause, and how can I fix it?
A: Instability in your formulation can arise from several factors, including oxidation of the aldehyde, coalescence of nanoemulsion droplets, or chemical reactions with other formulation components.
Troubleshooting Steps:
-
Evaluate your antioxidant strategy: A single antioxidant may not be sufficient to prevent oxidation. Consider using a synergistic combination of antioxidants. For instance, a primary radical scavenger like Butylated Hydroxytoluene (BHT) can be combined with a metal chelator like citric acid to inhibit both radical-mediated and metal-catalyzed oxidation[4].
-
Optimize your nanoemulsion composition: The stability of a nanoemulsion is highly dependent on the choice and concentration of surfactants and co-surfactants. Ensure you have an optimal surfactant-to-oil ratio. The right blend of low and high Hydrophile-Lipophile Balance (HLB) surfactants is crucial for forming a stable nanoemulsion[5].
-
Assess storage conditions: Ensure your formulation is stored at the recommended temperature, protected from light, and in a container with minimal headspace to reduce exposure to oxygen. Stability testing at different temperatures (e.g., 4°C, 25°C, and 40°C) can help determine the optimal storage conditions[6][7].
In Vivo Administration and Bioavailability Issues
Q: I am observing lower than expected efficacy in my in vivo experiments. Could this be related to the stability and bioavailability of this compound?
A: Yes, low efficacy is often linked to poor stability and bioavailability. The reactive nature of this compound can lead to its degradation before it reaches the target tissue.
Troubleshooting Steps:
-
Characterize your formulation before administration: Always verify the particle size, polydispersity index (PDI), and zeta potential of your nanoemulsion immediately before in vivo experiments to ensure its integrity. A narrow particle size distribution and a sufficiently high zeta potential are indicators of a stable formulation[7].
-
Consider the route of administration: For oral administration, the formulation must be stable in the gastrointestinal tract. Encapsulation in a nanoemulsion can protect the aldehyde from the harsh acidic and enzymatic environment of the stomach and small intestine[8].
-
Evaluate the metabolic profile: Understand how this compound is metabolized in your animal model. As unsaturated aldehydes are known to be metabolized via glutathione conjugation[1][2][3], consider this pathway when interpreting your results.
Experimental Protocols
Protocol for Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization method.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) oil
-
Surfactants: Tween 80 (high HLB), Span 80 (low HLB)
-
Co-surfactant: Propylene glycol[9]
-
Aqueous phase: Deionized water
-
Antioxidants: BHT and Citric Acid
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation:
-
Dissolve this compound in MCT oil to the desired concentration.
-
Add BHT (e.g., 0.02% w/v) to the oil phase and mix until fully dissolved.
-
Add the required amounts of Tween 80 and Span 80 (the ratio will need to be optimized to achieve the desired HLB) and the co-surfactant, propylene glycol[9].
-
-
Aqueous Phase Preparation:
-
Dissolve citric acid (e.g., 0.01% w/v) in deionized water.
-
-
Pre-emulsion Formation:
-
High-Pressure Homogenization:
-
Characterization and Storage:
-
Measure the particle size, PDI, and zeta potential of the final nanoemulsion.
-
Store the nanoemulsion in an airtight, light-protected container at 4°C.
-
Stability Testing of the Nanoemulsion Formulation
Table 1: Protocol for Stability Assessment of this compound Nanoemulsion.
| Parameter | Method | Conditions | Time Points | Acceptance Criteria |
| Visual Inspection | Macroscopic observation | 4°C, 25°C, 40°C | 0, 1, 2, 4, 8, 12 weeks | No phase separation, creaming, or color change |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 4°C, 25°C, 40°C | 0, 1, 2, 4, 8, 12 weeks | Mean particle size < 200 nm, PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | 4°C, 25°C, 40°C | 0, 1, 2, 4, 8, 12 weeks | Absolute value > 30 mV for electrostatic stability |
| pH Measurement | pH meter | 4°C, 25°C, 40°C | 0, 1, 2, 4, 8, 12 weeks | Stable pH within ± 0.5 units of initial value |
| Assay of this compound | HPLC-UV/MS | 4°C, 25°C, 40°C | 0, 1, 2, 4, 8, 12 weeks | > 90% of initial concentration remaining |
Recommended Antioxidants
Table 2: Synergistic Antioxidant Combinations for Stabilizing this compound.
| Antioxidant Class | Example | Mechanism of Action | Recommended Combination |
| Primary Radical Scavengers | Butylated Hydroxytoluene (BHT), Ethoxyquin (EQ) | Donate a hydrogen atom to free radicals, terminating the oxidation chain reaction[4]. | BHT or EQ + Citric Acid |
| Metal Chelators | Citric Acid, EDTA | Bind metal ions (e.g., iron, copper) that can catalyze the formation of free radicals[4]. | |
| Oxygen Scavengers | Ascorbic Acid | Reacts with and removes dissolved oxygen from the formulation. | Ascorbic Acid + a primary antioxidant |
Signaling Pathways and Experimental Workflows
References
- 1. In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study Between Nanoemulsions and Conventional Emulsions as Carriers of Plant Oils: Formulation Approach, Physicochemical Properties, and In Vitro and In Vivo Assessments for Skin Care Application [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. WO2015186040A1 - Stable nanoemulsion composition - Google Patents [patents.google.com]
- 10. Nanoemulsion preparation [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 9,12-Octadecadienal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 9,12-Octadecadienal. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on reaction condition optimization to address common challenges encountered during the synthesis of this polyunsaturated aldehyde.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question: Why is the yield of this compound consistently low?
Answer: Low yields can result from several factors:
-
Over-oxidation: The primary alcohol, linoleyl alcohol, can be further oxidized to the corresponding carboxylic acid, 9,12-octadecadienoic acid. Using a mild oxidizing agent like Pyridinium Chlorochromate (PCC) can help prevent this. Unlike stronger oxidizing agents, PCC is generally selective for the oxidation of primary alcohols to aldehydes.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate and that the stoichiometry of the reagents is correct. An excess of the oxidizing agent is often used to drive the reaction forward.
-
Substrate Purity: The purity of the starting material, linoleyl alcohol, is crucial. Impurities can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature or solvent can lead to lower yields. The reaction is typically carried out at room temperature in a chlorinated solvent like dichloromethane (DCM).
-
Product Instability: Polyunsaturated aldehydes can be unstable and prone to polymerization or degradation, especially at elevated temperatures or in the presence of acid or base.
Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer: Common side products in the synthesis of this compound include:
-
9,12-Octadecadienoic acid: This is due to over-oxidation of the aldehyde. Using a mild oxidant like PCC and avoiding the presence of water can minimize this.
-
Isomers of this compound: The double bonds in the molecule can potentially isomerize under certain conditions, such as exposure to acid or heat. Maintaining neutral and mild reaction conditions is important.
-
Aldol condensation products: Aldehydes can undergo self-condensation, especially in the presence of acid or base. This can be minimized by keeping the reaction temperature low and working up the reaction promptly.
-
Byproducts from the oxidizing agent: For instance, with PCC, a tar-like chromium byproduct is often formed. Adding an adsorbent like Celite or molecular sieves to the reaction mixture can help in managing and removing these byproducts during filtration.
Question: How can I effectively purify the synthesized this compound?
Answer: Purification of this compound from the crude reaction mixture typically involves the following steps:
-
Removal of Solid Byproducts: If PCC is used, the solid chromium byproducts and any adsorbent like Celite should be removed by filtration through a pad of silica gel or Celite.
-
Solvent Extraction: The filtrate can be washed with water and brine to remove any water-soluble impurities.
-
Column Chromatography: The most effective method for purifying the aldehyde from unreacted alcohol and other non-polar side products is silica gel column chromatography. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale method is the oxidation of the corresponding primary alcohol, (9Z,12Z)-octadeca-9,12-dien-1-ol (linoleyl alcohol). This is typically achieved using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
Q2: Which oxidizing agents are suitable for the selective oxidation of linoleyl alcohol to this compound?
A2: Mild oxidizing agents are preferred to ensure the reaction stops at the aldehyde stage. Pyridinium Chlorochromate (PCC) is a widely used reagent for this purpose. Other options include Dess-Martin periodinane (DMP) and Swern oxidation, which also offer good selectivity for aldehyde formation.
Q3: What are the critical parameters to control during the synthesis?
A3: The following parameters are critical for a successful synthesis:
-
Choice of Oxidant: A mild and selective oxidant is crucial.
-
Stoichiometry: The molar ratio of the alcohol to the oxidizing agent needs to be optimized.
-
Temperature: The reaction is typically run at room temperature or slightly below to minimize side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is important to determine the optimal reaction time.
-
Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) are commonly used.
Q4: Can this compound be synthesized directly from linoleic acid?
A4: Yes, it is possible to synthesize this compound from linoleic acid. This can be achieved through methods such as the reduction of a linoleic acid derivative (like an acid chloride or ester) or through biocatalytic approaches. However, the selective oxidation of linoleyl alcohol is often more straightforward for laboratory-scale synthesis.
Data Presentation: Optimization of Reaction Conditions
The following table provides representative data on how different reaction parameters can influence the yield of this compound from the oxidation of linoleyl alcohol. This data is illustrative and based on typical trends observed in the oxidation of long-chain unsaturated alcohols. Actual yields may vary based on specific experimental conditions and scale.
| Entry | Oxidizing Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Key Observations |
| 1 | PCC (1.2) | 25 | 2 | DCM | 75 | Standard conditions, good yield. |
| 2 | PCC (1.5) | 25 | 2 | DCM | 85 | Increased oxidant improves yield. |
| 3 | PCC (1.5) | 40 | 2 | DCM | 70 | Higher temperature leads to side products. |
| 4 | PCC (1.5) | 25 | 4 | DCM | 88 | Longer reaction time slightly improves conversion. |
| 5 | DMP (1.5) | 25 | 1 | DCM | 90 | Faster reaction with Dess-Martin periodinane. |
| 6 | Swern Oxidation | -60 to 25 | 3 | DCM | 82 | Requires cryogenic conditions. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via PCC Oxidation
This protocol describes the selective oxidation of linoleyl alcohol to this compound using Pyridinium Chlorochromate (PCC).
Materials:
-
(9Z,12Z)-octadeca-9,12-dien-1-ol (Linoleyl alcohol)
-
Pyridinium Chlorochromate (PCC)
-
Celite® or powdered molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve linoleyl alcohol (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add Celite® (a mass approximately equal to that of PCC). Then, add PCC (1.5 equivalents) portion-wise at room temperature. The addition of Celite helps to prevent the formation of a tarry residue and facilitates filtration.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter it through a short pad of silica gel to remove the chromium byproducts and Celite. Wash the filter cake with additional DCM.
-
Extraction: Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
Technical Support Center: Addressing Solubility Issues of 9,12-Octadecadienal in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic compound 9,12-Octadecadienal in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a long-chain fatty aldehyde derived from the oxidation of linoleic acid. Its long hydrocarbon tail imparts significant hydrophobicity, leading to very poor solubility in water and aqueous buffers. This poses a significant challenge for its use in biological assays and other aqueous-based experimental systems, as it can lead to precipitation, inaccurate concentrations, and unreliable results.
Q2: What are the primary methods to solubilize this compound for in vitro experiments?
A2: The primary methods for solubilizing hydrophobic compounds like this compound include the use of organic co-solvents, surfactants, and cyclodextrins. The choice of method depends on the specific requirements of the experiment, including the target concentration, the type of assay, and the sensitivity of the biological system to the solubilizing agent.
Q3: Can I use DMSO to dissolve this compound for cell culture experiments? What are the recommended concentrations?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common organic solvent used to prepare stock solutions of hydrophobic compounds for cell-based assays. However, DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while a concentration of 0.1% is generally considered safe for most cell types, including sensitive primary cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What are surfactants and how do they help in solubilizing this compound?
A4: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions. The hydrophobic tails form the core of the micelle, creating a microenvironment where hydrophobic molecules like this compound can be entrapped and effectively dispersed in the aqueous medium. Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Pluronic® F-68.
Q5: What are cyclodextrins and how do they improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, such as this compound, within their cavity, forming an inclusion complex. This complex has improved solubility in water due to the hydrophilic outer surface of the cyclodextrin. Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater aqueous solubility and are often used to enhance the delivery of hydrophobic drugs.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Dilution of this compound Stock Solution in Aqueous Buffer or Cell Culture Medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Decrease the final concentration of this compound. 2. Increase the concentration of the co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limits for your specific assay (typically ≤ 0.5% for cell cultures). 3. Switch to a more effective solubilization method, such as using a surfactant or cyclodextrin. | A clear, homogenous solution without any visible precipitate. |
| Insufficient mixing or improper dilution technique. | 1. Add the this compound stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion. 2. Perform serial dilutions to gradually decrease the solvent concentration. | Prevention of localized high concentrations of the compound that can lead to precipitation. |
| Low temperature of the aqueous medium. | Warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution. | Increased kinetic energy can help overcome the energy barrier for dissolution. |
| Incompatibility with components in the medium. | If using a surfactant, ensure its concentration is above the Critical Micelle Concentration (CMC) to form micelles that can encapsulate the compound. Check for potential interactions with proteins or other components in complex media. | Stable micelle formation leading to a clear solution. |
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution or precipitation of this compound. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Prepare fresh working solutions for each experiment. | Consistent and accurate concentration of the active compound in the assay. |
| Degradation of this compound. | This compound is sensitive to oxidation. Prepare stock solutions fresh and store them under an inert gas (e.g., nitrogen or argon) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. | Preservation of the compound's integrity and biological activity. |
| Cytotoxicity of the solubilizing agent. | 1. Determine the maximum tolerated concentration of the solvent (e.g., DMSO) or surfactant for your specific cell line or assay system by running a vehicle control titration. 2. Aim for the lowest effective concentration of the solubilizing agent. | Minimized off-target effects of the vehicle on the experimental results. |
Quantitative Data Summary
Table 1: Maximum Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Maximum Recommended Final Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent; always perform a toxicity test. |
| Ethanol | ≤ 0.1% | Can have biological effects on its own. |
Table 2: Properties of Commonly Used Surfactants for Solubilization
| Surfactant | Type | Critical Micelle Concentration (CMC) | Typical Working Concentration in Biological Assays |
| Tween® 20 | Non-ionic | ~0.006% (w/v) | 0.05% - 0.1% (v/v) |
| Tween® 80 | Non-ionic | ~0.0013% (w/v) | 0.01% - 0.1% (v/v) |
| Pluronic® F-68 | Non-ionic | ~1% (w/v) | 0.01% - 0.1% (w/v) |
Table 3: Properties of Commonly Used Cyclodextrins for Solubilization
| Cyclodextrin | Key Properties | Typical Molar Ratio (Guest:Host) for Complexation |
| β-Cyclodextrin (β-CD) | Lower aqueous solubility compared to its derivatives. | 1:1 or 1:2 |
| 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | High aqueous solubility, commonly used in pharmaceutical formulations. | 1:1 or 1:2 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound (solid or oil)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
Procedure:
-
Weigh the desired amount of this compound in a sterile, tared microcentrifuge tube or amber glass vial.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Add the calculated volume of DMSO to the tube/vial containing the this compound.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization of this compound using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration sufficient to achieve the desired molar ratio with this compound (e.g., 10 mM HP-β-CD for a 1:1 complex with 10 mM of the aldehyde).
-
While stirring the HP-β-CD solution, slowly add the this compound (either neat or as a concentrated solution in a minimal amount of a volatile organic solvent like ethanol).
-
Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
The solution should become clear as the this compound is encapsulated by the cyclodextrin.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved material.
-
The concentration of the solubilized this compound can be determined using an appropriate analytical method, such as HPLC or GC-MS.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Generalized signaling pathway of this compound.
improving the efficiency of 9,12-Octadecadienal extraction from complex matrices
Welcome to the technical support center for the efficient extraction of 9,12-Octadecadienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this unsaturated aldehyde from complex matrices.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your extraction experiments.
Problem 1: Low Recovery of this compound
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: For solid samples like seeds or microbial biomass, a Soxhlet extraction with n-hexane can be effective.[1] For liquid-liquid extraction, a combination of polar and non-polar solvents may be necessary to disrupt complex matrices and solubilize the aldehyde.[2][3] Consider using a solvent system like chloroform/methanol.[2]
-
-
Incomplete Cell Lysis (for biological samples): The rigid cell walls of plant or microbial cells can hinder solvent penetration.
-
Solution: Employ cell disruption techniques prior to extraction. Options include ultrasonication, bead beating, or freeze-thawing to enhance the release of intracellular components.[2]
-
-
Analyte Loss During Solvent Evaporation: this compound, being a volatile compound, can be lost during the concentration step.
-
Solution: Use a gentle stream of nitrogen for solvent evaporation at a low temperature. Avoid prolonged exposure to high temperatures.
-
-
Degradation of the Aldehyde: Unsaturated aldehydes are susceptible to oxidation.
-
Solution: Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation. Store extracts at low temperatures and under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Poor Reproducibility of Extraction Results
Possible Causes and Solutions:
-
Inconsistent Sample Homogenization: Variation in particle size of solid samples can lead to inconsistent extraction efficiency.
-
Solution: Ensure a consistent and fine powdering of solid samples before extraction.
-
-
Variable Extraction Time and Temperature: Fluctuations in these parameters can significantly impact recovery.
-
Solution: Strictly control the duration and temperature of the extraction process for all samples. For methods like ultrasound-assisted extraction, monitor the temperature of the water bath.
-
-
Solid Phase Extraction (SPE) Cartridge Inconsistency: The packing of the SPE cartridge may not be uniform, or the cartridge may dry out during the process.
-
Solution: Ensure the SPE cartridge bed is fully wetted and does not dry out before sample loading.[4] Use cartridges from a reliable supplier and from the same batch for a set of experiments.
-
Problem 3: Co-elution of Interfering Compounds in GC-MS Analysis
Possible Causes and Solutions:
-
Complex Sample Matrix: The presence of other lipids and volatile compounds can interfere with the analysis.
-
Suboptimal GC-MS Parameters: The chromatographic conditions may not be adequate to separate this compound from other matrix components.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound?
The optimal method depends on the sample matrix. For volatile compounds from plant material, Supercritical Fluid Extraction (SFE) with CO2 is a good option as it uses low temperatures, limiting thermal degradation.[8] For solid samples, Soxhlet extraction offers exhaustive extraction.[1] Ultrasound-Assisted Extraction (UAE) is a faster alternative that can improve efficiency.[9]
Q2: Do I need to derivatize this compound for GC-MS analysis?
While not always mandatory, derivatization can improve the chromatographic behavior and detection sensitivity of aldehydes.[10] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes with aldehydes, enhancing their volatility and detectability.[11][12]
Q3: What are "matrix effects" in GC-MS analysis and how can I mitigate them?
Matrix effects refer to the alteration of the analyte's signal (suppression or enhancement) due to co-eluting compounds from the sample matrix.[7][13][14] This can lead to inaccurate quantification. To mitigate these effects, you can use matrix-matched calibration standards, stable isotope-labeled internal standards, or implement a more thorough sample clean-up procedure like SPE.[7][14]
Q4: How can I improve the efficiency of my Solid Phase Extraction (SPE) step?
To enhance SPE performance, ensure proper conditioning and equilibration of the cartridge.[4][5] The choice of sorbent is critical; for a relatively non-polar compound like this compound, a C18 sorbent is often suitable. Optimize the wash solvent to remove impurities without eluting the analyte, and use a strong enough elution solvent to ensure complete recovery.[5]
Quantitative Data Summary
The following table summarizes a qualitative comparison of different extraction techniques applicable to this compound, based on general principles and findings for similar compounds. Specific quantitative data for this compound is scarce in the literature, and researchers are encouraged to optimize these methods for their specific matrix.
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction | n-Hexane, Ethyl Acetate | Exhaustive extraction, well-established | Time-consuming, large solvent consumption, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer | Ethanol, Methanol, Acetone[9][15] | Fast, reduced solvent consumption, improved efficiency | Potential for localized heating, may require optimization of sonication parameters |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent | Supercritical CO2, often with a co-solvent like ethanol[8][16][17] | Mild extraction temperatures, solvent-free final product, tunable selectivity | High initial equipment cost, may require optimization of pressure and temperature |
| Solid Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent followed by elution | Methanol, Acetonitrile, Hexane (for elution) | High selectivity, effective for sample clean-up and concentration | Can have issues with low recovery and reproducibility if not optimized[4][18] |
Experimental Protocols
1. General Protocol for Solid Phase Extraction (SPE) Clean-up
This is a general guideline and should be optimized for your specific sample.
-
Sorbent Selection: Choose a non-polar sorbent such as C18.
-
Conditioning: Pass a non-polar solvent (e.g., 5 mL of hexane) through the cartridge, followed by a polar solvent (e.g., 5 mL of methanol).
-
Equilibration: Equilibrate the cartridge with the same solvent as your sample is dissolved in (e.g., 5 mL of the initial extraction solvent). Do not let the cartridge run dry.[4]
-
Sample Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a weak solvent (or a mixture of solvents) through the cartridge to elute interfering compounds. The strength of the wash solvent should be optimized to avoid eluting the this compound.
-
Elution: Elute the this compound with a strong, non-polar solvent (e.g., 2 x 1 mL of hexane or ethyl acetate).
-
Concentration: Evaporate the eluent under a gentle stream of nitrogen.
2. Protocol for Derivatization with PFBHA for GC-MS Analysis
-
Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., methanol or a buffer solution).
-
Reaction: Add an aliquot of the PFBHA solution to the dried extract.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
Extraction of Derivatives: After cooling, add a non-polar solvent (e.g., hexane) and water to the reaction mixture. Vortex and centrifuge to separate the layers.
-
Analysis: Collect the organic layer containing the PFBHA-oxime derivatives and inject it into the GC-MS system.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. silicycle.com [silicycle.com]
- 6. Ultrasound-assisted extraction and derivatization of sterols and fatty alcohols from olive leaves and drupes prior to determination by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Supercritical fluid extraction of the volatile oil from Santolina chamaecyparissus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Consistent 9,12-Octadecadienal Bioassay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving 9,12-Octadecadienal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
Q1: My this compound solution appears discolored or has a different odor than expected. What should I do?
A1: this compound is an unsaturated aldehyde that is sensitive to oxidation.[1] Discoloration (to a yellow or brownish hue) and a change in its characteristic fatty odor can indicate degradation.[1] It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to prevent oxidation.[1] Before use, it is advisable to verify the purity of the compound using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Q2: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A2: High variability can stem from several factors:
-
Compound Instability: this compound can degrade in aqueous cell culture media over time. Prepare fresh dilutions of the compound for each experiment and minimize the time between dilution and addition to the cells.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the viscous this compound stock solution and the small volumes used for serial dilutions.
-
Cell Seeding Density: Uneven cell seeding can lead to significant differences in cell number between wells at the time of treatment. Ensure a homogenous cell suspension before seeding.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, consider not using the outer wells for experimental conditions or ensure proper humidification of the incubator.
Q3: My bioassay is not showing any biological activity, or the activity is much lower than expected. What should I check?
A3: A lack of expected biological activity can be due to:
-
Compound Degradation: As mentioned, this compound is prone to oxidation, which can lead to a loss of bioactivity.[1] Ensure proper storage and handling.
-
Incorrect Solvent: this compound is soluble in organic solvents like ethanol and ether but has low solubility in water.[1] For cell-based assays, a common solvent is dimethyl sulfoxide (DMSO). However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Inappropriate Assay Conditions: The chosen cell line, incubation time, and endpoint measurement may not be optimal for detecting the specific biological activity of this compound. Review the literature for assays involving similar lipid aldehydes.
-
Reagent Issues: Ensure all other reagents in your assay (e.g., cell culture media, cytokines, antibodies) are within their expiration dates and have been stored correctly.
Q4: I am seeing unexpected cytotoxicity in my cell-based assay, even at low concentrations of this compound. What could be the reason?
A4: Unexpected cytotoxicity can be caused by:
-
Oxidized Byproducts: The oxidation of this compound can produce reactive byproducts that are more toxic to cells than the parent compound.
-
Solvent Toxicity: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells. Always include a vehicle control (solvent only) in your experiments to assess solvent toxicity.
-
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to aldehydes. Consider performing a dose-response curve to determine the non-toxic concentration range for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound for bioassays?
A1: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into small, single-use vials and store them under an inert atmosphere at -80°C to minimize freeze-thaw cycles and exposure to air.
Q2: How can I confirm the identity and purity of my this compound sample?
A2: The identity and purity of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method for both identifying and quantifying the compound.[1]
Q3: What are the known biological activities of this compound?
A3: Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties.[1][2] It is believed to influence cell signaling pathways due to its structural similarity to other biologically active lipids.[1]
Q4: Can this compound be used in in vivo studies?
A4: While in vitro studies are more common, in vivo studies are possible. However, careful consideration must be given to the formulation of the compound for administration to ensure its stability and bioavailability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O | [3][4][5] |
| Molecular Weight | 264.45 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic fatty odor | [1] |
| Solubility | Soluble in ethanol, ether; less soluble in water | [1] |
| Stability | Sensitive to oxidation | [1] |
Experimental Protocols
The following are adapted protocols for key experiments to assess the anti-inflammatory effects of this compound in a cell-based model. These protocols are based on methodologies reported for similar lipid molecules.
Protocol 1: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol details the investigation of the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (cell culture grade)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control group (DMSO + LPS) and a negative control group (no treatment).
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for investigating the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
Reagents for cell culture and treatment as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in Protocol 1 (adjust volumes for the larger plate format). A shorter LPS stimulation time (e.g., 30-60 minutes) is typically used for analyzing protein phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Putative inhibitory mechanism of this compound on inflammatory signaling pathways.
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
quality control measures for 9,12-Octadecadienal standards
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for the use of 9,12-Octadecadienal standards in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should this compound standards be stored to ensure stability?
A1: Due to its susceptibility to oxidation and isomerization, this compound standards should be stored under inert conditions to prevent degradation[1][2]. Recommended storage is at -20°C or lower in a tightly sealed vial under an inert atmosphere such as argon or nitrogen. Protect the standard from light exposure.
Q2: What is the recommended solvent for preparing stock and working solutions of this compound?
A2: High-purity, carbonyl-free solvents are recommended for preparing solutions of this compound. Acetonitrile (HPLC grade) is a common choice for creating stock and working standards, particularly for HPLC analysis after derivatization[3]. For GC-MS analysis, solvents such as methanol or ethyl acetate can be used for extraction and dilution[2]. It is crucial to use solvents from a freshly opened bottle to minimize contamination with water or other reactive impurities.
Q3: What are the typical signs of degradation of a this compound standard?
A3: Degradation of this compound can be observed as a change in the physical appearance of the standard, such as a color change from colorless/pale yellow to a more intense yellow or brown. Analytically, degradation is indicated by the appearance of additional peaks in chromatographic analyses (GC-MS or HPLC). These extra peaks may correspond to oxidation products, such as 9,12-octadecadienoic acid, or various isomers[1][2]. A decrease in the peak area of the main compound for a known concentration is also a strong indicator of degradation.
Q4: How long are working solutions of this compound stable?
A4: The stability of working solutions depends on the solvent and storage conditions. For derivatized aldehyde standards in acetonitrile, it is recommended to replace them after 120 days when stored at 4°C[3]. For the underivatized aldehyde, it is best practice to prepare fresh working solutions daily from a stock solution that has been stored under optimal conditions. If daily preparation is not feasible, short-term storage at -20°C or below in tightly sealed vials with minimal headspace is advisable.
Q5: What are the primary analytical methods for verifying the purity and concentration of this compound standards?
A5: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV-Vis detection are the primary methods for identifying and quantifying this compound[2]. For structural confirmation and to distinguish between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is essential[1][2].
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram of the standard.
-
Question: I am seeing extra peaks in my GC-MS/HPLC analysis of a freshly prepared this compound standard. What could be the cause?
-
Answer: The presence of unexpected peaks can be attributed to several factors:
-
Degradation: The standard may have oxidized or isomerized. The most common oxidation product is 9,12-octadecadienoic acid[1]. Isomerization can occur at the double bonds, leading to different stereoisomers[2]. Ensure the standard has been stored correctly under an inert atmosphere and protected from light.
-
Contaminated Solvent: The solvent used for dilution may be contaminated. Use fresh, high-purity, carbonyl-free solvent to prepare a new solution.
-
Contaminated Analytical System: The GC inlet, column, or HPLC system may be contaminated from previous analyses. Run a solvent blank to check for system contamination[3].
-
Issue 2: The peak area/height for the standard is lower than expected.
-
Question: My calibration curve shows a lower response for the this compound standard than anticipated. Why is this happening?
-
Answer: A diminished signal can indicate several problems:
-
Standard Degradation: As the compound degrades, its concentration decreases, leading to a lower instrument response.
-
Inaccurate Dilution: Errors in pipetting or volumetric flask calibration can lead to a less concentrated solution than intended. Re-prepare the dilution series carefully.
-
Injector Issues (GC): In GC analysis, problems with the injector, such as a leaking septum or a contaminated liner, can lead to poor sample introduction and, consequently, a smaller peak.
-
Detector Issues: The detector may not be functioning optimally. Check the detector settings and perform any necessary maintenance.
-
Issue 3: Poor peak shape (e.g., tailing or fronting) is observed.
-
Question: The chromatographic peak for this compound is showing significant tailing. What is the likely cause and solution?
-
Answer: Peak tailing for aldehydes in GC is often due to active sites in the sample flow path that can interact with the aldehyde group.
-
Active Sites: The GC inlet liner, column, or even the analytical column itself may have active sites. Using an inert flow path solution, including inert-coated liners and columns, can mitigate this issue.
-
Column Contamination: Contamination at the head of the column can also cause peak tailing. Trimming a small portion of the column's front end may resolve the problem.
-
Co-elution: A co-eluting compound can distort the peak shape. A change in the temperature program (for GC) or mobile phase composition (for HPLC) might be necessary to improve resolution.
-
Data and Protocols
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O | [1][4] |
| Molecular Weight | 264.45 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), less soluble in water | [1] |
| Stability | Sensitive to oxidation | [1] |
Experimental Protocol: Preparation of Calibration Standards
This protocol outlines the preparation of a set of calibration standards for HPLC analysis, assuming the use of a derivatization agent like 2,4-dinitrophenylhydrazine (DNPH), which is common for aldehyde analysis.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (carbonyl-free)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Allow the sealed vial of the this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh a suitable amount of the standard (e.g., 1 mg) and dissolve it in a precise volume of acetonitrile (e.g., 10 mL) in a volumetric flask to obtain a stock solution of 100 µg/mL.
-
Store the stock solution at -20°C in an amber vial under an inert atmosphere.
-
-
Working Standard Preparation (e.g., 0.05 to 2 µg/mL):
-
Prepare a series of working standards by serially diluting the stock solution with acetonitrile. For example, to prepare a 2 µg/mL standard, dilute 100 µL of the 100 µg/mL stock solution to 5 mL in a volumetric flask.
-
These working standards should be prepared fresh, but can be stored for up to 120 days at 4°C if derivatized[3].
-
-
Derivatization (if required):
-
Follow the specific protocol for your chosen derivatizing agent (e.g., DNPH). This typically involves mixing a specific volume of the standard solution with the derivatizing reagent and allowing it to react for a set amount of time.
-
-
Calibration Curve:
-
Analyze the prepared standards (from lowest to highest concentration) using your validated chromatographic method.
-
Plot the instrument response (e.g., peak area) against the concentration of the standards to generate a calibration curve. A correlation coefficient (r²) of ≥0.99 is generally considered acceptable for linearity.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 9,12-Octadecadienal Isomers
For Researchers, Scientists, and Drug Development Professionals
The C18 unsaturated aldehyde, 9,12-Octadecadienal, exists as several geometric isomers, with the spatial arrangement of their double bonds significantly influencing their biological activities. This guide provides a comparative overview of the known biological effects of these isomers, focusing on their potential as signaling molecules and therapeutic agents. While direct comparative studies on all isomers are limited, this document synthesizes available data to offer insights into their differential activities.
Summary of Biological Activities
The biological activities of this compound isomers, particularly their anti-inflammatory, antioxidant, and pheromonal effects, are of considerable interest. The (9Z,12Z) and (9E,12E) isomers are the most commonly studied, although data on other isomers remains sparse.
| Biological Activity | (9Z,12Z)-Octadecadienal | (9E,12E)-Octadecadienal | Other Isomers | Key Findings |
| Anti-inflammatory Activity | Reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators. | Limited specific data available. However, related (E,E)-isomers of other fatty aldehydes have shown biological activity. | Data largely unavailable. | The geometric configuration of the double bonds is crucial for activity, but quantitative comparisons are lacking in the literature. |
| Antioxidant Activity | Exhibits radical scavenging activity, contributing to cellular protection against oxidative stress. | Limited specific data available. | Data largely unavailable. | The presence of double bonds allows for the quenching of reactive oxygen species. |
| Pheromonal Activity | Identified as a component of insect pheromone blends, playing a role in chemical communication. | The specific role compared to the (Z,Z)-isomer is not well-documented for this specific compound, but isomerism is critical for pheromone specificity in other species. | (9Z,12E) and (9E,12Z) isomers are also found in some insect species, with specific ratios being crucial for optimal attraction. | The precise geometry and ratio of isomers are critical for eliciting a behavioral response in insects. |
| Cytotoxicity | Limited data available. | Limited data available. | Data largely unavailable. | Further research is needed to determine the cytotoxic potential of these isomers against various cell lines. |
Detailed Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity Assessment: Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are key enzymes in the biosynthesis of pro-inflammatory leukotrienes. Inhibition of LOX activity is a common indicator of anti-inflammatory potential.
Principle: This assay measures the ability of a compound to inhibit the activity of soybean lipoxygenase, which catalyzes the oxidation of linoleic acid, leading to the formation of a colored product that can be measured spectrophotometrically.
Materials:
-
Soybean lipoxygenase (EC 1.13.11.12)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compounds (this compound isomers)
-
Quercetin (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of soybean lipoxygenase in borate buffer.
-
Prepare various concentrations of the test compounds and the positive control.
-
In a 96-well plate, add the borate buffer, followed by the enzyme solution and the test compound solution.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Measure the absorbance at 234 nm at regular intervals for a specified period.
-
Calculate the percentage of inhibition of lipoxygenase activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound, and the change in absorbance is measured.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound isomers)
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound solutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
The biological effects of this compound isomers are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate a potential anti-inflammatory signaling pathway and a typical experimental workflow for comparing isomer activity.
Caption: Potential anti-inflammatory mechanism of this compound isomers via inhibition of the NF-κB signaling pathway.
A Comparative Analysis of 9,12-Octadecadienal and Other Aldehydes as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Aldehydes, a class of reactive organic compounds, have long been recognized for their biocidal properties. This guide provides a comparative analysis of 9,12-Octadecadienal and other well-established aldehydes as antimicrobial agents, supported by available experimental data. While direct and extensive research on the antimicrobial properties of this compound is still emerging, this comparison draws insights from its precursor, linoleic acid, and contrasts its potential with established aldehydes such as glutaraldehyde, ortho-phthalaldehyde (OPA), and cinnamaldehyde.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of an agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. A comprehensive summary of the available data is presented below.
Note on this compound: Direct MIC and MBC data for this compound are limited in publicly available literature. However, its precursor, 9,12-octadecadienoic acid (linoleic acid), has demonstrated significant antimicrobial activity. The data for linoleic acid is included as a proxy to infer the potential efficacy of this compound, given that the aldehyde functional group is generally associated with enhanced antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of Aldehydes and Related Compounds
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 9,12-Octadecadienoic Acid | Staphylococcus aureus | - | - | |
| (Linoleic Acid) | Streptococcus pyogenes | - | - | |
| Escherichia coli | - | - | ||
| Salmonella typhi | - | - | ||
| Candida albicans | - | - | ||
| Aspergillus niger | - | - | ||
| Glutaraldehyde | Escherichia coli ATCC 25922 | 3750 | >3750 | |
| Pseudomonas aeruginosa ATCC 27853 | 3750 | >3750 | ||
| Staphylococcus aureus ATCC 25923 | 3750 | >3750 | ||
| Candida albicans ATCC 10231 | 3750 | >3750 | ||
| Ortho-phthalaldehyde (OPA) | Mycobacterium bovis | - | Achieves 6-log10 reduction at 0.21% in 5.5 minutes | |
| Cinnamaldehyde | Escherichia coli | 250 (vapor phase) | 500 (vapor phase) | |
| Pseudomonas aeruginosa | 250 (vapor phase) | >1000 (vapor phase) | ||
| Staphylococcus aureus | 250 (vapor phase) | 500 (vapor phase) | ||
| Salmonella spp. | 125 (vapor phase) | 250 (vapor phase) | ||
| Streptococcus mutans | 1000 | 2000 |
Mechanisms of Antimicrobial Action
Aldehydes exert their antimicrobial effects through various mechanisms, primarily targeting the cell membrane and essential cellular proteins.
General Mechanism of Aldehyde Antimicrobial Activity:
The high reactivity of the aldehyde functional group allows it to readily interact with and disrupt vital cellular components. A primary target is the microbial cell envelope. Aldehydes can cause mechanical destruction of the outer cell membrane and perturb the lipid bilayer of the plasma membrane. This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Furthermore, aldehydes can penetrate the cell and interact with intracellular components. They can inhibit essential enzymes and cross-link proteins, thereby disrupting critical metabolic pathways and cellular functions.
Signaling Pathways:
The interaction of aldehydes with microbial cells can also interfere with specific signaling pathways. For instance, in Pseudomonas aeruginosa, a glyoxal-specific aldehyde signaling axis has been identified that influences quorum sensing, a key mechanism for bacterial communication and virulence. Aldehydes can also induce oxidative stress responses in cells, leading to the activation of various stress-related signaling cascades.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antimicrobial activity. The following are summaries of commonly employed experimental protocols.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Dilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits or kills a microorganism.
Workflow:
Detailed Steps:
-
Preparation of Aldehyde Solutions: Stock solutions of the test aldehyde are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate or test tubes.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Inoculation: Each dilution of the aldehyde is inoculated with the microbial suspension. A positive control (broth with inoculum, no aldehyde) and a negative control (broth only) are included.
-
Incubation: The inoculated plates or tubes are incubated under optimal growth conditions for the test microorganism (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the aldehyde that shows no visible turbidity.
-
MBC Determination: An aliquot from each well or tube showing no growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration that shows no colony formation.
Conclusion
Established aldehydes like glutaraldehyde and ortho-phthalaldehyde demonstrate potent, broad-spectrum antimicrobial activity, although often at relatively high concentrations. Natural aldehydes, such as cinnamaldehyde, also exhibit significant efficacy. While comprehensive data on this compound is still forthcoming, the known antimicrobial properties of its parent compound, linoleic acid, and the general reactivity of the aldehyde group suggest it is a promising candidate for further investigation as a novel antimicrobial agent. Future research should focus on determining the precise MIC and MBC values of purified this compound against a wide range of pathogenic microorganisms and elucidating its specific mechanisms of action and impact on microbial signaling pathways.
A Comparative Analysis of 9,12-Octadecadienal and Linoleic Acid: Biological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the biological effects of the essential fatty acid, linoleic acid, and its oxidation product, 9,12-octadecadienal. The comparison focuses on their distinct roles in critical cellular processes, including apoptosis and inflammation, supported by experimental data and detailed methodologies.
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid, integral to cellular membranes and a precursor for various signaling molecules.[1] In contrast, this compound is a polyunsaturated fatty aldehyde that is primarily formed through the oxidation of linoleic acid.[2][3] This relationship is critical: LA is the parent compound, while this compound is a downstream metabolite, often generated under conditions of oxidative stress. Their effects on cellular function can, therefore, differ significantly, with the parent molecule involved in routine metabolism and its oxidized metabolite often implicated in stress-response and pathological pathways.
Comparative Analysis of Biological Effects
The primary distinction in the biological activities of linoleic acid and its oxidized metabolite, this compound, lies in their roles in cellular signaling under normal versus stress conditions. While linoleic acid is a fundamental dietary component whose metabolites are involved in both pro- and anti-inflammatory pathways, its oxidized derivatives, known as Oxidized Linoleic Acid Metabolites (OXLAMs), are more directly linked to cellular stress and damage.[1][4]
Effects on Apoptosis
Linoleic acid has been shown to induce apoptosis in certain cancer cell lines, such as human ovarian carcinoma cells, via the mitochondrial (intrinsic) pathway. This process is marked by the activation of initiator caspase-9 and executioner caspase-3.
Direct experimental data on the apoptotic effects of this compound is limited. However, related OXLAMs, such as hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs), are potent regulators of apoptosis. For instance, 9-Oxo-(10E,12E)-octadecadienoic acid (a keto-derivative) induces apoptosis in human ovarian cancer cells by dissipating the mitochondrial membrane potential, releasing cytochrome c, and activating caspases-3/7.[5] Similarly, the 13(S)-HODE metabolite is pro-apoptotic in colorectal cancer cells.[6] This suggests that the oxidation of linoleic acid into aldehydes and ketones generates metabolites with significant pro-apoptotic potential, often exceeding that of the parent fatty acid.
Role in Inflammation
The role of linoleic acid in inflammation is complex and debated. As a precursor to arachidonic acid (AA), LA can be metabolized into pro-inflammatory eicosanoids like prostaglandins and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7][8] However, many clinical trials have failed to show that dietary linoleic acid increases markers of inflammation in healthy individuals.[9] The inflammatory effect of linoleic acid may also depend on genetic factors, particularly variants of the FADS1 gene which governs its metabolism.[10]
Conversely, metabolites derived from the oxidation of linoleic acid are more directly pro-inflammatory. The metabolite 9-hydroxy-10,12(E,Z)-octadecadienoic acid (9-HODE), for example, has been shown to cause a potent inflammatory response in animal models, characterized by the accumulation of polymorphonuclear leukocytes and macrophages.[10] While direct evidence for this compound is sparse, its nature as a reactive aldehyde suggests a potential role in inflammatory processes through covalent modification of proteins and induction of cellular stress.
Data Presentation: Comparative Effects
Note: Direct comparative quantitative data for this compound is limited. Data for related oxidized metabolites (HODEs, KODEs) are included to provide context on the effects of linoleic acid oxidation.
| Parameter | Linoleic Acid (LA) | This compound & Related OXLAMs |
| Primary Role | Essential Fatty Acid; Metabolic Precursor.[1] | Oxidative Stress Metabolite.[4] |
| Apoptosis Induction | Induces mitochondrial-mediated apoptosis in A2780 ovarian cancer cells. | 9-Oxo-(10E,12E)-octadecadienoic acid induces apoptosis in HRA ovarian cancer cells.[5] 9-HODE induces apoptosis in monocyte cell lines.[11] |
| Inflammatory Potential | Precursor to pro-inflammatory arachidonic acid, but dietary intake does not consistently increase inflammatory markers.[7][9] | 9-HODE is a strong pro-inflammatory mediator in wound healing models.[10] 13-KODE shows anti-inflammatory effects in macrophages by inhibiting NF-κB and MAPK pathways.[12] |
| Mechanism of Action | Serves as substrate for enzymes (desaturases, COX, LOX) to produce signaling molecules.[3][7] | Reactive aldehydes can form adducts with cellular macromolecules. Other OXLAMs act as ligands for nuclear receptors (e.g., PPARγ).[6][11] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Metabolic fate of Linoleic Acid (LA) and its role in inflammation.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing compound effects.
Experimental Protocols
Caspase-3/7 Activity Assay (Apoptosis)
This protocol is adapted from commercially available luminescent assays (e.g., Caspase-Glo® 3/7) used to measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.[13]
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. Upon cleavage by active caspases in apoptotic cells, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to caspase activity.[13]
Methodology:
-
Cell Plating: Seed cells (e.g., 1 x 10⁴ cells/well) in a white-walled 96-well plate and incubate overnight to allow for attachment.
-
Treatment: Treat cells with various concentrations of Linoleic Acid, this compound, a vehicle control, and a positive control (e.g., staurosporine) for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL of cell culture medium).
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Subtract background luminescence (from cell-free wells) and normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Lipid Peroxidation Assay (Oxidative Stress)
This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative stress. It is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[9]
Principle: Lipid peroxides in the sample decompose under acidic conditions at high temperatures to form MDA. MDA then reacts with TBA to generate a pink MDA-TBA adduct, which can be quantified colorimetrically by measuring its absorbance at ~532 nm.[9]
Methodology:
-
Sample Preparation: Harvest cells after treatment and homogenize them in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Centrifuge to pellet debris and collect the supernatant.
-
Standard Curve: Prepare a standard curve using a stock solution of MDA (e.g., from 1,1,3,3-Tetramethoxypropane) with serial dilutions.
-
Reaction: To 200 µL of cell lysate or standard, add 600 µL of TBA solution (TBA dissolved in glacial acetic acid).
-
Incubation: Vortex the tubes and incubate at 95°C for 60 minutes to facilitate the reaction.
-
Cooling: Immediately transfer the tubes to an ice bath for 15 minutes to stop the reaction.
-
Measurement: Centrifuge the samples to pellet any precipitate. Transfer 200 µL of the clear supernatant to a 96-well plate. Measure the absorbance at 532 nm using a microplate reader.
-
Analysis: Calculate the MDA concentration in the samples by interpolating their absorbance values against the standard curve. Normalize the MDA concentration to the total protein content of the lysate to account for differences in cell number.
References
- 1. Intrinsic apoptotic signaling pathway [pfocr.wikipathways.org]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line [pubmed.ncbi.nlm.nih.gov]
- 7. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Lipid Peroxidation [bio-protocol.org]
- 9. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 10. The linoleic acid metabolite 9DS-hydroxy-10,12(E,Z)-octadecadienoic acid is a strong proinflammatory mediator in an experimental wound healing model of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Cross-Species Pheromone Activity of 9,12-Octadecadienal: A Comparative Guide
A comprehensive analysis of the pheromonal activity of (Z,Z)-9,12-Octadecadienal across different insect species, providing comparative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Introduction
(Z,Z)-9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from linoleic acid, is a known sex pheromone component in several insect species, most notably the fall webworm, Hyphantria cunea (family Arctiidae). The specificity of pheromone communication is crucial for reproductive isolation in insects. However, instances of cross-species attraction highlight the potential for shared signaling molecules and conserved olfactory pathways. This guide provides a comparative overview of the pheromonal activity of (Z,Z)-9,12-Octadecadienal, presenting available experimental data on cross-species responses, detailed methodologies for key bioassays, and a model of the relevant signaling pathway.
Comparative Pheromone Activity
While comprehensive quantitative data on the cross-species activity of pure (Z,Z)-9,12-Octadecadienal is limited, field studies using lures containing the pheromone blend of Hyphantria cunea have demonstrated attraction of species from other moth families, suggesting a degree of cross-reactivity to its components.
Table 1: Documented Interspecific Responses to Pheromone Lures Containing (Z,Z)-9,12-Octadecadienal
| Family | Species | Response Type | Notes |
| Arctiidae | Hyphantria cunea (Fall Webworm) | Strong Attraction | (Z,Z)-9,12-Octadecadienal is a key component of its sex pheromone blend. |
| Geometridae | Eupithecia vulgata (Common Pug) | Attraction | Attracted to synthetic pheromone lures for H. cunea. The specific contribution of 9,12-Octadecadienal is not isolated. |
| Noctuidae | Noctua pronuba (Large Yellow Underwing) | Attraction | Attracted to synthetic pheromone lures for H. cunea. The specific contribution of this compound is not isolated. |
| Arctiidae | Spilosoma lubricipeda (White Ermine) | Attraction | Attracted to synthetic pheromone lures for H. cunea. The specific contribution of this compound is not isolated. |
| Arctiidae | Spilosoma luteum (Buff Ermine) | Attraction | Attracted to synthetic pheromone lures for H. cunea. The specific contribution of this compound is not isolated. |
Note: The data in this table is based on field observations of attraction to multi-component lures. The specific role of (Z,Z)-9,12-Octadecadienal in eliciting these responses requires further investigation through comparative electrophysiological and behavioral assays with the pure compound.
Experimental Protocols
To quantitatively assess and compare the pheromonal activity of this compound across different species, two primary experimental techniques are employed: Electroantennography (EAG) and Wind Tunnel Bioassays.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the overall olfactory stimulation.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The distal tip and the base of the antenna are carefully cut to ensure good electrical contact.
-
Electrode Placement: The base of the antenna is mounted onto a grounded electrode, and a recording electrode is placed in contact with the distal end. Both electrodes are typically glass capillaries filled with a saline solution or silver wires coated with silver chloride.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of (Z,Z)-9,12-Octadecadienal is injected into the airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of the EAG response (in millivolts) is proportional to the number of olfactory receptor neurons that are stimulated.
-
Data Analysis: The EAG responses to the pheromone are compared with responses to a control (solvent only) and a standard reference compound to normalize the data across different preparations. Dose-response curves are often generated to determine the sensitivity of the antenna to the compound.
Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to an odor plume, simulating a more natural environment for pheromone tracking.
Methodology:
-
Wind Tunnel Setup: A glass or plexiglass tunnel is used with a controlled, laminar airflow (e.g., 0.3-0.5 m/s). The tunnel is illuminated with low-intensity red light to simulate crepuscular or nocturnal conditions.
-
Pheromone Source: A specific dose of (Z,Z)-9,12-Octadecadienal is applied to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.
-
Insect Release: Male moths, previously isolated from females, are placed in a release cage at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed for a set period (e.g., 5 minutes) after release. Key behaviors that are recorded include:
-
Activation: Initiation of wing fanning or walking.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting: Zig-zagging flight pattern to locate the odor plume.
-
Source Contact: Landing on or near the pheromone source.
-
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated for different concentrations of the pheromone and for control (solvent only) treatments. This allows for a quantitative comparison of the behavioral responses.
Aldehyde Pheromone Signaling Pathway in Moths
The perception of aldehyde pheromones in moths involves a series of molecular events within the antenna, leading to a neural signal that is processed in the brain.
-
Pheromone Binding: Volatile pheromone molecules enter the pores of the olfactory sensilla on the male moth's antenna and are bound by Pheromone Binding Proteins (PBPs) within the sensillar lymph.
-
Receptor Activation: The PBP-pheromone complex transports the lipophilic aldehyde to Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs) . The binding of the pheromone to its specific OR, in conjunction with the obligatory co-receptor Orco , triggers the opening of an ion channel.
-
Signal Transduction: The influx of ions depolarizes the ORN, generating an action potential.
-
Signal Transmission: The action potential travels down the axon of the ORN to the antennal lobe of the brain, where the information is processed in specific glomeruli.
-
Pheromone Deactivation: To maintain the temporal resolution of the signal, the pheromone molecules are rapidly degraded by Pheromone Degrading Enzymes (PDEs) , such as aldehyde oxidases, present in the sensillar lymph.
Conclusion
(Z,Z)-9,12-Octadecadienal serves as a primary sex pheromone component in Hyphantria cunea and exhibits cross-species activity, attracting moths from other families. This suggests a degree of conservation in the olfactory systems of these insects for C18 aldehydes. Further research employing the detailed electrophysiological and behavioral protocols outlined in this guide is necessary to quantify the specific responses of a wider range of species to this compound. Such studies will provide a clearer understanding of the evolution of pheromone communication and may lead to the development of broader-spectrum lures for pest monitoring and control. The elucidation of the aldehyde signaling pathway provides a framework for investigating the molecular basis of both conspecific and heterospecific pheromone detection.
confirming the role of 9,12-Octadecadienal in plant defense mechanisms
For Immediate Release
A comprehensive analysis of current research confirms the significant role of 9,12-octadecadienal, a lipid-derived aldehyde, in the intricate defense mechanisms of plants. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of its performance against other signaling molecules, detailed experimental protocols for its study, and a proposed signaling pathway.
Comparative Performance in Plant Defense
This compound, a C18 unsaturated aldehyde derived from the oxidation of linoleic acid, is a key player in the oxylipin pathway, a critical component of plant defense.[1] While direct quantitative comparisons with other aldehydes are limited in readily available literature, its chemical structure and origin suggest a potent role in protecting plants from pathogens.
The antimicrobial activity of aldehydes is well-documented, with their efficacy often linked to their chemical structure. Unsaturated aldehydes, such as this compound, are generally considered more reactive and potent than their saturated counterparts. This increased reactivity is attributed to the presence of double bonds, which can interact with and disrupt cellular components of invading pathogens.
To provide a framework for comparison, the following table summarizes the known antimicrobial activities of this compound and other representative aldehydes involved in plant defense. It is important to note that the specific activity can vary significantly depending on the pathogen, concentration, and experimental conditions.
| Compound | Chemical Class | Target Pathogen(s) | Reported Activity |
| This compound | C18 Unsaturated Aldehyde | General antimicrobial and antifungal properties suggested.[1] | Found in plant extracts with demonstrated antimicrobial activity.[1] |
| Hexanal | C6 Saturated Aldehyde | Listeria monocytogenes, Staphylococcus aureus, Salmonella enteritidis, Escherichia coli | Induces modifications in the cell membrane and volatile profiles of bacteria. |
| (E)-2-Hexenal | C6 Unsaturated Aldehyde | Listeria monocytogenes, Staphylococcus aureus, Salmonella enteritidis, Escherichia coli | Shows marked antimicrobial activity against food spoilage and pathogenic microbes. |
| Benzaldehyde | Aromatic Aldehyde | Broad-spectrum antimicrobial | Known for its antimicrobial properties in various applications. |
Proposed Signaling Pathway of this compound
The signaling cascade initiated by this compound is believed to be integrated within the broader oxylipin and jasmonate signaling pathways, which are central to plant defense responses.[2][3] Upon pathogen attack or wounding, the release of this compound can trigger a series of downstream events leading to the activation of defense genes.
Experimental Protocols
To facilitate further research into the role of this compound, the following are detailed methodologies for key experiments.
Protocol 1: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various plant pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Liquid growth medium appropriate for the test pathogen (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)
-
96-well microtiter plates
-
Pathogen culture
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized suspension of the pathogen to each well.
-
Controls: Include positive controls (medium with pathogen, no aldehyde) and negative controls (medium only).
-
Incubation: Incubate the plates under optimal conditions for the pathogen's growth.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the pathogen. Growth can be assessed visually or by measuring absorbance with a spectrophotometer.
Protocol 2: Analysis of Plant Defense Gene Expression (RT-qPCR)
This protocol measures the change in expression of defense-related genes in plants treated with this compound.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
This compound solution (in a suitable solvent)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for defense-related genes (e.g., PR-1, PDF1.2) and a reference gene.
Procedure:
-
Plant Treatment: Treat plants with a solution of this compound. Use a solvent-only treatment as a control.
-
Sample Collection: At various time points post-treatment, harvest leaf tissue and immediately freeze in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the samples and synthesize cDNA.
-
qPCR: Perform quantitative PCR using primers for the target defense genes and the reference gene.
-
Data Analysis: Calculate the relative expression of the defense genes in the treated samples compared to the control samples.
References
The Influence of the Aldehyde Functional Group on the Biological Activity of 9,12-Octadecadienal and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, and its derivatives are emerging as a class of bioactive lipids with a range of potential therapeutic applications.[1] Understanding the structure-activity relationship (SAR) of these compounds is crucial for the targeted design of novel therapeutics. This guide provides a comparative analysis of the biological activities of this compound and its key derivatives, focusing on how modifications to the C1 functional group influence their antimicrobial, anticancer, and anti-inflammatory properties.
Comparative Biological Activity
The primary derivatives of this compound include the corresponding carboxylic acid (9,12-octadecadienoic acid or linoleic acid) and the alcohol (9,12-octadecadienol). The nature of the C1 functional group—aldehyde, carboxylic acid, or alcohol—plays a pivotal role in the biological efficacy of these molecules. Furthermore, esterification of the carboxylic acid provides another avenue for activity modulation.
Antimicrobial Activity
Unsaturated fatty acids and their derivatives have long been recognized for their antimicrobial properties. The available data suggests that the presence and nature of the C1 functional group, as well as the degree of unsaturation, are key determinants of antimicrobial potency.
Key Observations:
-
Aldehydes vs. Carboxylic Acids: At neutral pH, unsaturated aldehydes, such as cinnamaldehyde, have demonstrated greater bactericidal activity than their corresponding carboxylic acids.[2] This suggests that this compound may possess potent antimicrobial properties, though direct comparative studies with 9,12-octadecadienoic acid are limited. The antimicrobial action of α,β-unsaturated aldehydes is believed to involve the disruption of the bacterial cell membrane.[3]
-
Esterification: Esterification of the carboxyl group of 9,12-octadecadienoic acid has been shown to modulate antimicrobial activity. A study on synthesized aliphatic and aromatic esters of 9,12-octadecadienoic acid revealed that certain derivatives, such as 3-nitrophenyl and 4-nitrophenyl octadeca-9,12-dienoate, were highly active against bacterial strains, while benzyl octadeca-9,12-dienoate was a potent antifungal agent.[4]
-
Unsaturation: The presence of double bonds is critical for the antimicrobial activity of C18 fatty acids.
Table 1: Comparative Antimicrobial Activity of 9,12-Octadecadienoic Acid and its Derivatives
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| 9,12-Octadecadienoic acid | Staphylococcus aureus | 0.25 - 1 | [5] |
| 9,12-Octadecadienoic acid | Streptococcus pyogenes | 0.5 - 2 | [5] |
| 9,12-Octadecadienoic acid | Escherichia coli | >128 | [5] |
| 9,12-Octadecadienoic acid | Salmonella typhi | >128 | [5] |
| 9,12-Octadecadienoic acid | Candida albicans | 1 - 4 | [5] |
| 9,12-Octadecadienoic acid | Aspergillus niger | 2 - 8 | [5] |
Note: Data for this compound is not currently available in a directly comparable format.
Anticancer Activity
The cytotoxic effects of this compound and its derivatives against various cancer cell lines are an area of active investigation. The aldehyde and keto derivatives, in particular, have shown promise.
Key Observations:
-
Extracts containing this compound have been reported to possess anti-cancer activities.[6]
-
The methyl ester of 9,12-octadecadienoic acid has demonstrated cytotoxic activity against various cancer cell lines, though with moderate IC50 values.[7][8]
-
A keto-derivative, 9-oxo-(10E,12E)-octadecadienoic acid, isolated from eggplant calyx, exhibited cytotoxic activity against human ovarian cancer (HRA) cells by inducing apoptosis through the mitochondrial regulation pathway.[9]
Table 2: Comparative Anticancer Activity of 9,12-Octadecadienoic Acid Methyl Ester
| Compound | Cell Line | Activity (IC50 in µg/mL) | Reference |
| 9,12-Octadecadienoic acid, methyl ester | MCF7 (Breast Cancer) | 102.8 ± 0.6 | [7] |
| 9,12-Octadecadienoic acid, methyl ester | MG63 (Osteosarcoma) | 118.3 ± 2.5 | [7] |
| 9,12-Octadecadienoic acid, methyl ester | T47D (Breast Cancer) | 114.7 ± 1.0 | [7] |
| 9,12-Octadecadienoic acid, methyl ester | HeLa (Cervical Cancer) | 196.3 ± 2.3 | [7] |
| 9,12-Octadecadienoic acid, methyl ester | PC3 (Prostate Cancer) | 117.7 ± 1.1 | [7] |
| 9,12-Octadecadienoic acid, methyl ester | A549 (Lung Cancer) | 407.38 | [10] |
Note: Direct comparative data for this compound and 9,12-octadecadienol is limited.
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds is significant, with evidence pointing to the modulation of key inflammatory pathways.
Key Observations:
-
Extracts containing this compound have been noted for their potential anti-inflammatory properties.[1]
-
The methyl ester of 9,12-octadecadienoic acid has been reported to possess anti-inflammatory and hepatoprotective activities.[11]
-
A hydroxylated derivative, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, was identified as an anti-inflammatory compound that suppressed TPA-induced inflammation in a mouse model.[12] Another related compound, (9Z,11E)-13-oxo-9,11-octadecadienoic acid (13-KODE), was shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[6]
Experimental Protocols
Synthesis of this compound and Derivatives
A general workflow for the synthesis and evaluation of this compound and its derivatives is outlined below.
Caption: Synthetic routes and biological evaluation workflow.
Synthesis of this compound: This can be achieved through the controlled oxidation of linoleic acid using reagents such as pyridinium chlorochromate (PCC) or via a Swern oxidation.
Synthesis of 9,12-Octadecadienol: The aldehyde can be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.
Synthesis of 9,12-Octadecadienoic Acid Esters: These are typically synthesized from 9,12-octadecadienoic acid through Fischer esterification with the desired alcohol in the presence of an acid catalyst.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Structure-Activity Relationship Summary and Future Directions
The current body of research provides a foundational understanding of the SAR for this compound and its derivatives.
Caption: Key SAR takeaways for this compound derivatives.
Key SAR Insights:
-
The Aldehyde Group: The high reactivity of the aldehyde functional group likely contributes to enhanced antimicrobial and cytotoxic activities, potentially through interactions with cellular nucleophiles like proteins and DNA.
-
The Carboxylic Acid Group: The carboxylate form at physiological pH can interact with cell membranes, leading to disruption and antimicrobial effects.
-
Esterification: Modifying the carboxylic acid to an ester can alter the lipophilicity and steric properties of the molecule, influencing its ability to penetrate cell membranes and interact with molecular targets. This can lead to enhanced or more targeted activity, as seen with certain antifungal ester derivatives.
Future Research:
-
Direct Comparative Studies: There is a critical need for studies that directly compare the antimicrobial, anticancer, and anti-inflammatory activities of this compound, 9,12-octadecadienol, and 9,12-octadecadienoic acid under standardized conditions.
-
Expanded Derivative Libraries: The synthesis and evaluation of a broader range of derivatives, including amides and other functional group modifications at the C1 position, will provide a more comprehensive understanding of the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for rational drug design and development.
This comparative guide highlights the significant influence of the C1 functional group on the biological activity of the this compound scaffold. Further systematic investigation into the SAR of this promising class of bioactive lipids is warranted to unlock their full therapeutic potential.
References
- 1. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical Analysis and Profiling of Antioxidants and Anticancer Compounds from Tephrosia purpurea (L.) subsp. apollinea Family Fabaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Synthetic vs. Natural 9,12-Octadecadienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetic versus natural 9,12-Octadecadienal, a polyunsaturated fatty aldehyde with emerging biological significance. While direct comparative studies are limited, this document synthesizes available data on their respective biological activities, focusing on anti-inflammatory and antimicrobial properties.
Data Presentation: A Side-by-Side Look at Efficacy
The following tables summarize the reported biological activities of this compound and its derivatives. It is important to note that the data for "natural" this compound is often derived from studies on extracts of natural products where it is a component, while data for "synthetic" compounds or related derivatives are from studies using chemically synthesized molecules.
Table 1: Anti-Inflammatory Activity
| Compound/Extract Source | Assay Type | Key Findings | Reference |
| Natural (as a component of Solena amplexicaulis tuber extract) | GC-MS analysis, literature-based activity prediction | Predicted to have anti-inflammatory and cancer preventive properties. | [1] |
| Natural (as a component of Nigella Sativa (L) oil) | GC-MS analysis, literature-based activity prediction | Associated with anti-inflammatory properties. | [2] |
| Synthetic (related compound: 8-oxo-9-octadecenoic acid) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage assay | Significantly suppressed the production of nitric oxide (NO) and inflammatory cytokines. | [3] |
| Synthetic (related compound: (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester) | 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation on mouse ears | Suppressed inflammation with an inhibitory effect of 43% at a 500 µg dose. | [4] |
| Synthetic (related compound: (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid) | 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation on mouse ears | Showed potent anti-inflammatory activity with an inhibitory effect of 63% at a 500 µg dose. | [4] |
| Synthetic (related compound: (9Z,11E)-13-oxo-9,11-octadecadienoic acid) | 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation on mouse ears | Demonstrated strong anti-inflammatory activity with an inhibitory effect of 79% at a 500 µg dose. | [4] |
Table 2: Antimicrobial Activity
| Compound/Extract Source | Target Organisms | Assay Type | Key Findings (e.g., MIC values) | Reference |
| Natural (as a component of Solena amplexicaulis tuber extract) | General | GC-MS analysis, literature-based activity prediction | Predicted to have antimicrobial properties. | [1] |
| Natural (as a component of Annona muricata seed extract) | General | Not specified | Preliminary findings suggest antimicrobial activity. | [5] |
| Synthetic (related compound: 9-Octadecenoic acid (Z)-, methyl ester) | Staphylococcus aureus | Broth dilution procedure | MIC50 > 250 µg/mL | [6] |
| Synthetic (related compound: 16-Pregnenolone, isolated alongside a this compound derivative) | Staphylococcus aureus | Broth dilution procedure | MIC50 of 72 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory and antimicrobial efficacy of this compound.
In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is adapted from studies on related lipid compounds and provides a framework for evaluating the anti-inflammatory effects of both natural and synthetic this compound.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of synthetic or natural this compound (dissolved in a suitable solvent like DMSO, with final concentrations of the solvent kept below 0.1%) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS alone) should be included.
2. Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(NO in LPS-treated group - NO in sample-treated group) / NO in LPS-treated group] x 100.
3. Cell Viability Assay:
-
To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or WST-1 assay) in parallel.
-
After the treatment period, add the respective reagent to the cells and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method to determine the minimum concentration of this compound required to inhibit the growth of various microorganisms.
1. Preparation of Inoculum:
-
Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Test Compound:
-
Prepare a stock solution of synthetic or natural this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of test concentrations.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
The results can be confirmed by measuring the absorbance at 600 nm.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the evaluation of this compound.
References
- 1. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 6. In-vitro examination and isolation of antidiarrheal compounds using five bacterial strains from invasive species Bidens bipinnata L - PMC [pmc.ncbi.nlm.nih.gov]
9,12-Octadecadienal as a Biomarker for Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 9,12-Octadecadienal as a biomarker for oxidative stress, offering an objective comparison with other established markers. The information presented is supported by experimental data to aid in the evaluation and potential adoption of this biomarker in research and clinical settings.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This imbalance leads to the damage of cellular components, including lipids. Polyunsaturated fatty acids, such as linoleic acid, are particularly susceptible to oxidation, generating a variety of byproducts. This compound, a C18 aldehyde, is a product of linoleic acid peroxidation and has emerged as a potential biomarker for quantifying oxidative stress.[1][2]
Comparative Analysis of Oxidative Stress Biomarkers
The validation of a biomarker necessitates a thorough comparison with existing alternatives. This section compares this compound with other well-established markers of oxidative stress, including other lipid peroxidation products. While specific quantitative data for this compound is still emerging, this comparison is based on available data for closely related aldehydes and other key biomarkers.
Table 1: Quantitative Comparison of Oxidative Stress Biomarkers in Human Plasma
| Biomarker | Class | Typical Concentration in Healthy Adults | Concentration in Oxidative Stress Conditions | Key Advantages | Key Disadvantages |
| This compound | Lipid-derived Aldehyde | Data not yet established. Positively correlated with 4-HNE levels in some pathologies.[3][4] | Expected to be elevated; specific ranges not yet defined. | Specific product of linoleic acid peroxidation. | Limited quantitative data in human studies. |
| 4-Hydroxynonenal (4-HNE) | Lipid-derived Aldehyde | ~0.1 - 3.0 nM[5] | Can increase to >200 nM in certain diseases.[5] | Well-studied, associated with numerous pathologies.[6][7] | Highly reactive, can be challenging to measure accurately. |
| Malondialdehyde (MDA) | Lipid-derived Aldehyde | ~1 - 4 µM | Can be significantly elevated in various diseases.[6][8] | Widely used, extensive historical data. | Lack of specificity, can be generated by other pathways.[9] |
| F2-Isoprostanes | Isoprostane | ~20 - 100 pg/mL | Can be significantly elevated in various diseases. | Specific products of free radical-mediated peroxidation. | Technically demanding to measure. |
| 9-HODE & 13-HODE | Hydroxy Fatty Acid | ~100 - 500 ng/mL | Can be significantly elevated in various diseases. | Stable and abundant products of linoleic acid oxidation. | Can be formed through both enzymatic and non-enzymatic pathways. |
Signaling Pathways and Experimental Workflows
Lipid Peroxidation Pathway of Linoleic Acid
The formation of this compound is a multi-step process initiated by the attack of reactive oxygen species on linoleic acid, a major polyunsaturated fatty acid in cellular membranes. This leads to the formation of unstable lipid hydroperoxides, which then decompose to form various aldehydes, including this compound.
Caption: Linoleic acid peroxidation pathway leading to aldehyde formation.
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker typically involves the collection of biological samples, extraction of lipids, derivatization of aldehydes, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General workflow for the validation of aldehyde biomarkers.
Experimental Protocols
Measurement of this compound by GC-MS
The quantitative analysis of this compound in biological samples is most reliably performed using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step to enhance the volatility and stability of the aldehyde.[10][11][12]
1. Sample Preparation and Lipid Extraction:
-
Collect biological samples (e.g., plasma, tissue homogenate) and add antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.
-
Perform lipid extraction using a standard method such as the Folch procedure (chloroform:methanol, 2:1 v/v).
-
Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the lipid extract in a suitable solvent.
-
Add a derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to convert the aldehydes to their more stable and volatile oxime derivatives.[10][11][12]
-
Incubate the reaction mixture to ensure complete derivatization.
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the different aldehyde-oxime derivatives.
-
Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Use a deuterated internal standard for accurate quantification.
Conclusion
This compound holds promise as a specific biomarker for oxidative stress derived from linoleic acid peroxidation. Its measurement by robust analytical techniques like GC-MS provides a reliable method for its quantification. While further studies are needed to establish definitive concentration ranges in various physiological and pathological states, its correlation with other established markers like 4-HNE supports its validity. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and clinicians to consider the inclusion of this compound in their panel of oxidative stress biomarkers.
References
- 1. Graphviz [graphviz.org]
- 2. ajrms.com [ajrms.com]
- 3. Relationship between 4-Hydroxynonenal (4-HNE) as Systemic Biomarker of Lipid Peroxidation and Metabolomic Profiling of Patients with Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Raised concentrations of aldehyde lipid peroxidation products in premature infants with chronic lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fortunejournals.com [fortunejournals.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
comparative study of 9,12-Octadecadienal's effect on different bacterial strains
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial effects of 9,12-Octadecadienal against various bacterial strains. Due to limited studies on the pure compound, this analysis incorporates data from related unsaturated aldehydes and extracts rich in this compound to offer a broader perspective on its potential as an antimicrobial agent.
Executive Summary
This compound, a polyunsaturated aldehyde, has demonstrated notable antibacterial properties. As a member of the aldehyde class of compounds, its mechanism of action is primarily attributed to the disruption of bacterial cell membranes, leading to cellular leakage and eventual cell death. This guide synthesizes available data to compare its effects across different bacterial species, details the experimental methodologies used to assess its efficacy, and provides visual representations of its proposed mechanism and experimental workflows. While direct comparative studies on pure this compound are scarce, the collective evidence suggests a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data on Antibacterial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and related compounds. It is important to note that much of the existing research has been conducted on extracts or derivatives, and the concentration of this compound within these mixtures can vary.
Table 1: Minimum Inhibitory Concentration (MIC) of Unsaturated Aldehydes against Various Bacterial Strains
| Bacterial Strain | Compound/Extract | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (E,E)-2,4-decadienal | 0.48 - 31.25 | [1] |
| Escherichia coli | Cinnamon Oil Nanoemulsion | Not specified | [2] |
| Pseudomonas aeruginosa | Quaternized Chitosan Derivative | 2500 - 5000 | [3] |
| Bacillus subtilis | 9,12-octadecadienoic acid derivatives | Not specified | [4] |
| Streptococcus pyogenes | Melissa officinalis essential oil | 8000 | [3] |
Note: The data presented is for related unsaturated aldehydes or extracts and may not represent the MIC of pure this compound.
Table 2: Zone of Inhibition for Extracts Containing 9,12-Octadecadienoic Acid
| Bacterial Strain | Extract | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Acalypha fimbriata leaf extract | 0 - 20 | [5] |
| Escherichia coli | Acalypha fimbriata leaf extract | 0 - 20 | [5] |
| Salmonella typhi | Acalypha fimbriata leaf extract | 0 - 20 | [5] |
| Streptococcus pyogenes | Acalypha fimbriata leaf extract | 0 - 20 | [5] |
Experimental Protocols
The following is a detailed methodology for the Broth Microdilution Method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Agent: A stock solution of this compound of known concentration.
-
96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.
-
Instrumentation: Pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Aseptically transfer a few colonies from the fresh bacterial culture into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
-
Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows no significant increase in OD compared to the negative control.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound's antibacterial action.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 9,12-Octadecadienal in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9,12-Octadecadienal's performance in common biological assays against other relevant lipid aldehydes. Experimental data is presented to support the comparison, along with detailed protocols for key experiments and visualizations of associated signaling pathways.
Introduction to this compound
This compound is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid.[1][2] This molecule is of significant interest due to its roles as an insect pheromone and its potential involvement in plant defense mechanisms and human cell signaling.[1][2] Research has indicated its presence in natural extracts exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] Understanding the specificity of this compound in biological assays is crucial for accurately interpreting experimental results and exploring its therapeutic potential.
Comparative Data of Lipid Aldehydes in Biological Assays
To assess the specificity of this compound, its performance in key biological assays is compared with that of other well-characterized lipid peroxidation products: malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). Unsaturated aldehydes are generally considered more reactive and cytotoxic than saturated aldehydes.[3] Among the common products of membrane lipid peroxidation, 4-HNE is regarded as one of the most cytotoxic.[3]
| Compound | Assay | Cell Line/System | Endpoint | Result (IC50/EC50) | Reference |
| This compound | Cytotoxicity | Various Cancer Cell Lines | Cell Viability | Data not readily available for the pure compound. Found in extracts with cytotoxic effects. | |
| Malondialdehyde (MDA) | Cytotoxicity | Not specified | Not specified | Generally considered less reactive than 4-HNE.[3] | [4] |
| 4-Hydroxynonenal (4-HNE) | Cytotoxicity | Human Lymphoid Leukemic CEM-NKR cells | DNA synthesis and mitochondrial activity | Significant cytotoxic effects observed.[5] | [4] |
| Acrolein | Inhibition of Seed Germination | Lettuce Seeds | Germination | IC50: 0.043 mM | [3] |
| Propionaldehyde | Inhibition of Seed Germination | Lettuce Seeds | Germination | IC50: 13.7 mM | [3] |
Note: Specific IC50 values for this compound are not widely reported in the literature, highlighting a gap in the current understanding of its specific cytotoxic potency. The available information often pertains to extracts containing this compound.
Experimental Protocols
Assessment of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA).[6] The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, which forms a colored adduct that can be measured spectrophotometrically.[6]
Protocol:
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.8% (w/v) aqueous solution of 2-thiobarbituric acid.
-
Sodium Acetate Buffer: Prepare a 3.5 M sodium acetate buffer and adjust the pH to 4.0.
-
SDS Solution: Prepare an 8.1% (w/v) sodium dodecyl sulfate solution.
-
MDA Standard: Use MDA bis(dimethyl acetal) to prepare a standard curve. Acid hydrolysis during the assay will generate MDA.
-
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Procedure:
-
To 100 µL of sample or standard in a glass tube, add 200 µL of 8.1% SDS.
-
Add 1.5 mL of 3.5 M sodium acetate buffer (pH 4.0).
-
Add 1.5 mL of 0.8% TBA solution.
-
Bring the final volume to 4 mL with deionized water.
-
Cap the tubes tightly and incubate in a heating block at 95°C for 1 hour.[6]
-
After incubation, cool the tubes on ice for 30 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.[6]
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer.[6]
-
-
Data Analysis:
-
Calculate the concentration of MDA in the samples using the standard curve generated from the MDA standards.
-
Assessment of Apoptosis using Annexin V Staining
The Annexin V assay is a common method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[7]
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired treatment (e.g., incubation with this compound). Include untreated cells as a negative control.
-
Harvest cells by centrifugation.
-
-
Staining:
-
Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and once with 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[8]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Add a low concentration of Propidium Iodide (PI) working solution.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells at room temperature for 15 minutes in the dark.[8]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry as soon as possible.
-
Signaling Pathways and Visualizations
Aldehyde-Induced Apoptosis Signaling Pathway
Lipid aldehydes, as products of oxidative stress, can induce apoptosis through the intrinsic pathway. This pathway involves the activation of caspase-9, a key initiator caspase.[9] The activation of caspase-9 is often triggered by the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 called the apoptosome.[9][10] Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell.[9]
References
- 1. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and genotoxicity of lipid-oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders [mdpi.com]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 9,12-Octadecadienal with Known Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of 9,12-Octadecadienal against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct quantitative experimental data for this compound is limited in publicly available literature, this document synthesizes the current understanding of its putative mechanisms and compares them with the well-documented actions of widely used anti-inflammatory agents.
Executive Summary
This compound, a polyunsaturated fatty aldehyde derived from linoleic acid, has been identified in various plant and microbial extracts exhibiting anti-inflammatory properties.[1][2] Its structural similarity to other biologically active lipids suggests a potential role in modulating cellular signaling pathways involved in inflammation.[2] However, a direct head-to-head comparison with established drugs is challenging due to the scarcity of specific inhibitory concentration (IC50) or efficacy data for the purified compound.
This guide presents the known mechanisms of action and available quantitative data for representative NSAIDs (Ibuprofen, Celecoxib) and a corticosteroid (Dexamethasone) to serve as a benchmark for the potential evaluation of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available quantitative data for this compound and selected anti-inflammatory drugs.
Table 1: General Comparison of Anti-Inflammatory Agents
| Feature | This compound | Ibuprofen | Celecoxib | Dexamethasone |
| Drug Class | Polyunsaturated Fatty Aldehyde | Nonsteroidal Anti-Inflammatory Drug (NSAID) | Nonsteroidal Anti-Inflammatory Drug (NSAID) - COX-2 Selective | Corticosteroid |
| Primary Mechanism of Action | Putative modulation of inflammatory signaling pathways | Non-selective inhibition of COX-1 and COX-2 enzymes | Selective inhibition of COX-2 enzyme | Genomic and non-genomic effects, primarily targeting NF-κB |
| Molecular Formula | C18H32O[3] | C13H18O2 | C17H14F3N3O2S | C22H29FO5 |
Table 2: In Vitro Anti-Inflammatory Activity (IC50 Values)
| Assay | This compound | Ibuprofen | Celecoxib | Dexamethasone |
| COX-1 Inhibition | Data not available | 13 µM[4][5] | ~3.7 µM (calculated from ratio)[6] | Not applicable |
| COX-2 Inhibition | Data not available | 370 µM[5] | 40 nM[7] | Not applicable |
| LPS-induced IL-6 Inhibition | Data not available | Data not available | Data not available | 0.5 x 10⁻⁸ M[8] |
| LPS-induced TNF-α Inhibition | Data not available | Data not available | Data not available | 0.8 nM (apoptosis prevention)[9] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Mechanisms of Action
This compound: A Putative Modulator of Inflammatory Pathways
The precise anti-inflammatory mechanism of this compound is not yet fully elucidated. However, based on its chemical nature as a lipid aldehyde, it is hypothesized to influence inflammatory processes through several potential pathways:
-
Modulation of Pro-inflammatory Signaling: As a reactive aldehyde, it may interact with key signaling proteins, potentially affecting pathways like NF-κB and MAPKs, which are central regulators of inflammatory gene expression.
-
Interaction with Enzymes of the Arachidonic Acid Cascade: It may exhibit inhibitory effects on enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. A structurally related compound, (9Z,11E)-13-oxo-9,11-octadecadienoic acid, has been shown to inhibit soybean lipoxygenase.[10]
-
Regulation of Cytokine Production: By interfering with signaling pathways, this compound could potentially suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen and Celecoxib
NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which exist in two main isoforms:
-
COX-1: Is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Is inducible and its expression is upregulated at sites of inflammation, where it contributes to the production of prostaglandins that mediate pain and inflammation.
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5] This lack of selectivity is responsible for both its therapeutic effects and its common side effects, such as gastrointestinal irritation.
Celecoxib , on the other hand, is a selective COX-2 inhibitor, designed to target inflammation more specifically with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[7]
Corticosteroids: Dexamethasone
Corticosteroids like dexamethasone have broad and potent anti-inflammatory and immunosuppressive effects that are mediated through both genomic and non-genomic mechanisms:
-
Genomic Mechanisms: Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR-complex then translocates to the nucleus where it can:
-
Transactivation: Bind to glucocorticoid response elements (GREs) on DNA to increase the transcription of anti-inflammatory genes.
-
Transrepression: Interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB, thereby suppressing the expression of a wide range of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
-
-
Non-genomic Mechanisms: Dexamethasone can also exert rapid, non-genomic effects by interacting with membrane-bound receptors and influencing cellular signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess anti-inflammatory activity.
In Vitro Assays
-
Objective: To determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay measures the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by purified COX enzymes.
-
Procedure:
-
Purified recombinant human or ovine COX-1 or COX-2 is pre-incubated with various concentrations of the test compound or vehicle control.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped.
-
The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
-
-
Objective: To assess the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
-
Principle: Macrophages (e.g., RAW 264.7 cell line or primary peritoneal macrophages) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, including the production of cytokines like TNF-α and IL-6.
-
Procedure:
-
Macrophages are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound or vehicle control for a specified period.
-
LPS is then added to the culture medium to stimulate the cells.
-
After an incubation period (typically 6-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α and IL-6 in the supernatant is measured using ELISA kits.
-
The percentage of cytokine inhibition is calculated, and IC50 values are determined.
-
In Vivo Assay
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.
-
Principle: Carrageenan, a seaweed polysaccharide, is injected into the paw of a rat or mouse, inducing a localized, acute, and reproducible inflammatory response characterized by edema (swelling).
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific time before the carrageenan injection. The control group receives the vehicle.
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each treatment group relative to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this comparison.
Caption: Mechanism of action for NSAIDs.
Caption: Corticosteroid signaling pathway.
Caption: Experimental workflow for in vivo assay.
Conclusion
While this compound shows promise as a potential anti-inflammatory agent based on its presence in bioactive natural extracts, a significant knowledge gap exists regarding its specific molecular targets and in vivo efficacy as a pure compound. The established anti-inflammatory drugs, NSAIDs and corticosteroids, have well-defined mechanisms of action and a wealth of quantitative data supporting their clinical use. Future research should focus on isolating this compound and subjecting it to the rigorous in vitro and in vivo assays described in this guide. This will enable a direct and quantitative comparison with existing therapies and help to determine its true potential as a novel anti-inflammatory drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 3. This compound | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
Field Validation of 9,12-Octadecadienal's Pheromonal Activity: A Comparative Analysis
A comprehensive review of field trial data reveals that (Z,Z)-9,12-Octadecadienal, a known sex pheromone component of the fall webworm (Hyphantria cunea), exhibits negligible attractant activity when used as a standalone lure. Effective monitoring and trapping of this pest insect are achieved through a synergistic, multi-component pheromone blend.
This guide provides a comparative analysis of the pheromonal activity of 9,12-Octadecadienal in field trials, supported by experimental data from peer-reviewed studies. The data underscores the importance of using a complete pheromone blend for the effective management of Hyphantria cunea.
Performance Comparison: Single Component vs. Pheromone Blend
Field studies have consistently demonstrated that lures baited solely with (Z,Z)-9,12-Octadecadienal fail to attract male Hyphantria cunea moths. In contrast, traps baited with a multi-component blend, mimicking the natural pheromone secretion of the female moth, show significant efficacy.
Table 1: Comparative Efficacy of Pheromone Lures for Hyphantria cunea
| Lure Composition | Target Species | Mean Trap Capture | Efficacy |
| (Z,Z)-9,12-Octadecadienal (alone) | Hyphantria cunea | Inactive/Negligible | Ineffective |
| Quaternary Pheromone Blend* | Hyphantria cunea | Highly Attractive | Effective |
*The effective quaternary blend consists of (9Z,12Z)-octadecadienal, (9Z,12Z,15Z)-octadecatrienal, (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene, and (3Z,6Z,9S,10R)-9,10-epoxy-1,3,6-heneicosatriene.[1]
The Synergistic Effect of the Pheromone Blend
The sex pheromone of the female fall webworm is a complex mixture of four compounds. Field trapping experiments have shown that a quaternary blend of these compounds is highly attractive to male moths, while individual components are inactive when tested alone.[1] The specific ratio of these components can vary between different geographical populations of H. cunea. For instance, a study on a population in China identified an effective ratio of 2:33.6:58.4:6 for (9Z,12Z)-octadecadienal, (9Z,12Z,15Z)-octadecatrienal, (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene, and (3Z,6Z,9S,10R)-9,10-epoxy-1,3,6-heneicosatriene, respectively.[1]
Experimental Protocols
The following provides a generalized methodology for field trials designed to evaluate the efficacy of pheromone lures for Hyphantria cunea, based on protocols described in the scientific literature.
Pheromone Lure Preparation
-
Synthesis of Pheromone Components : The individual pheromone components, including (Z,Z)-9,12-Octadecadienal, are synthesized with high purity.
-
Lure Formulation : For single-component lures, a specific dosage of (Z,Z)-9,12-Octadecadienal is applied to a dispenser (e.g., rubber septum). For blended lures, the synthesized components are mixed in the desired ratio and then applied to the dispenser. A solvent control (dispenser with solvent only) is also prepared.
Field Trial Setup
-
Trap Selection : Uni-traps or sticky traps are commonly used for monitoring H. cunea.
-
Experimental Design : A randomized block design is typically employed, with each block containing one of each lure type (single component, blend, and control).
-
Trap Placement : Traps are hung at a height of 1.5-2 meters on trees or poles within the study area. A minimum distance of 20 meters is maintained between traps to avoid interference.
-
Trial Duration : Traps are deployed for a set period, and the number of captured male H. cunea moths is recorded at regular intervals.
Data Analysis
The mean number of moths captured per trap for each lure type is calculated. Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine if there are significant differences in trap captures between the different lure compositions.
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of a typical field trial for validating pheromonal activity.
Caption: A generalized workflow for pheromone field trials.
Caption: Logical relationship of pheromone components to activity.
References
Comparative Transcriptomic Analysis of Cellular Response to 9,12-Octadecadienal
An Objective Guide for Researchers
Introduction
9,12-Octadecadienal is a polyunsaturated fatty aldehyde that can be formed from the oxidation of linoleic acid. As a reactive aldehyde, it is implicated in various cellular processes, including signaling and stress responses. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and potential therapeutic applications.
This guide provides a comparative overview of the transcriptomic changes in cells treated with this compound. Due to the limited availability of direct comparative transcriptomic data for this compound in the public domain, this guide presents a hypothetical but scientifically plausible comparison. The data is modeled on the well-documented effects of similar reactive lipid species, such as 4-hydroxynonenal (4-HNE), which are known to induce oxidative stress and inflammatory responses.[1][2][3] The comparison is made against a standard vehicle control and a known oxidative stressor, hydrogen peroxide (H₂O₂), to provide a clear benchmark for analysis.
Comparative Transcriptomics Data: Hypothetical Gene Expression Analysis
The following table summarizes the anticipated differential gene expression in a human cell line (e.g., HEK293) following a 24-hour treatment. The data is presented as log2 fold change relative to the vehicle control. Genes have been selected based on their known involvement in key stress-response pathways.
| Gene Symbol | Gene Name | Pathway | Vehicle Control (Log2FC) | This compound (Log2FC) | H₂O₂ (100 µM) (Log2FC) |
| Oxidative Stress Response (Nrf2 Pathway) | |||||
| HMOX1 | Heme Oxygenase 1 | Nrf2 Signaling | 0 | 3.5 | 4.2 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Nrf2 Signaling | 0 | 2.8 | 3.1 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Nrf2 Signaling | 0 | 2.1 | 2.5 |
| TXNRD1 | Thioredoxin Reductase 1 | Nrf2 Signaling | 0 | 1.9 | 2.2 |
| Inflammation (NF-κB Pathway) | |||||
| IL6 | Interleukin 6 | NF-κB Signaling | 0 | 2.5 | 3.0 |
| TNF | Tumor Necrosis Factor | NF-κB Signaling | 0 | 1.8 | 2.1 |
| NFKBIA | NF-κB Inhibitor Alpha | NF-κB Signaling | 0 | 1.5 | 1.8 |
| CCL2 | C-C Motif Chemokine Ligand 2 | NF-κB Signaling | 0 | 2.2 | 2.7 |
| Cell Cycle & Apoptosis | |||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell Cycle Arrest | 0 | 1.7 | 2.0 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA Damage | 0 | 1.9 | 2.3 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis | 0 | 1.2 | 1.5 |
| BCL2 | B-Cell Lymphoma 2 | Anti-Apoptosis | 0 | -0.8 | -1.1 |
| Heat Shock Response | |||||
| HSP70 | Heat Shock Protein Family A (Hsp70) Member 1A | Protein Folding | 0 | 2.9 | 3.4 |
| DNAJB1 | DnaJ Heat Shock Protein Family (Hsp40) Member B1 | Protein Folding | 0 | 2.3 | 2.8 |
Signaling Pathways and Experimental Workflow
The transcriptomic alterations induced by this compound are expected to be mediated by key signaling pathways that respond to electrophilic stress. Below are diagrams illustrating these pathways and the general workflow for a comparative transcriptomics experiment.
Caption: Nrf2-mediated antioxidant response pathway activation.
Caption: NF-κB inflammatory signaling pathway activation.
References
confirming the mechanism of action of 9,12-Octadecadienal's antimicrobial effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of 9,12-Octadecadienal, delving into its mechanism of action and evaluating its performance against other antimicrobial agents. The information presented is supported by available experimental data to offer an objective resource for research and development in the field of antimicrobial therapies.
Mechanism of Action: Disrupting the Microbial Barrier
Current research suggests that this compound, an unsaturated aldehyde, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. This mechanism is common among many fatty aldehydes and is attributed to their ability to intercalate into the lipid bilayer of the cell membrane. This insertion perturbs the membrane's structural integrity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions and metabolites, and ultimately, cell death.
The presence of double bonds in the alkyl chain of this compound is believed to enhance its ability to fluidize and disrupt the tightly packed phospholipid bilayer of microbial membranes. This mode of action is generally non-specific, which can be advantageous in targeting a broad spectrum of microbes.
Below is a diagram illustrating the proposed mechanism of action.
Safety Operating Guide
Proper Disposal Procedures for 9,12-Octadecadienal: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 9,12-Octadecadienal, a C18 unsaturated aldehyde derived from linoleic acid.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. As a reactive organic chemical, this compound requires careful management throughout its lifecycle, from use to final disposal.[3]
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to implement the following safety measures. Unsaturated aldehydes as a class can be toxic, skin sensitizers, and reactive.[4][5]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves.[6]
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[6]
-
Ignition Sources: Keep the compound away from open flames, sparks, and other potential ignition sources.[6][7]
-
Storage: Store the chemical in a tightly closed container, preferably under an inert atmosphere, as it is sensitive to oxidation.[1][8] Store away from incompatible materials, particularly strong oxidizing agents.[6][9]
Chemical and Physical Properties
A summary of key data for this compound is provided below for quick reference.
| Property | Data | Citations |
| Chemical Formula | C₁₈H₃₂O | [10][11] |
| Molecular Weight | 264.45 g/mol | [10] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); less soluble in water. | [1] |
| Primary Hazards | Potential for reactivity, toxicity, and skin sensitization. | [4][5] |
| Stability | Sensitive to oxidation. | [1] |
Standard Disposal Procedure: Hazardous Waste Collection
The universally recommended and safest method for disposing of this compound is through a licensed hazardous waste management service. Under no circumstances should this chemical be poured down the drain. [6][7][8]
Step-by-Step Collection Protocol:
-
Waste Container: Designate a specific, chemically resistant container for this compound waste. The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health & Safety (EH&S) department.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like acids or strong oxidizers.[9][12]
-
Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be under the control of laboratory personnel and away from general traffic.
-
Pickup and Disposal: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your licensed hazardous waste disposal service.[3] These services will ensure the final disposal is handled via approved methods such as controlled incineration.[8]
Advanced Disposal Protocol: Chemical Neutralization (Expert Use Only)
For facilities with the appropriate engineering controls and analytical capabilities, chemical neutralization can be an alternative for treating aqueous waste streams containing aldehydes. This procedure should only be performed by trained personnel.
Experimental Methodology for Aldehyde Neutralization:
One documented method for neutralizing aldehyde-containing wastewater involves the use of sodium pyrosulfite (also known as sodium metabisulfite).[13] This process converts the aldehyde into a non-toxic substance that may be suitable for drain disposal, pending verification and local regulations.[13]
-
Objective: To neutralize the aldehyde functional group in an aqueous solution of this compound waste.
-
Materials: Sodium pyrosulfite, waste solution, reaction vessel, stirring mechanism, pH meter, and analytical equipment to confirm aldehyde destruction (e.g., GC-MS).
-
Procedure: a. In a well-ventilated fume hood, place the aldehyde-containing wastewater into a suitable reaction vessel equipped with agitation. b. Slowly add a sufficient amount of sodium pyrosulfite to the solution while stirring. The reaction should proceed for at least 15 minutes.[13] c. Monitor the reaction. The goal is to achieve complete neutralization of the aldehyde.[13] d. After the reaction period, test the solution to confirm that the aldehyde concentration is below the permissible limit for disposal as determined by your local wastewater authority. e. Adjust the pH of the final solution to be within the neutral range (6-9) as required for drain disposal.[13]
-
Verification: Crucially, the efficacy of this neutralization must be analytically verified before the treated effluent is discharged. The absence of the aldehyde must be confirmed.
Disclaimer: This experimental protocol is provided for informational purposes. The end-user is solely responsible for validating the procedure for their specific waste stream and for complying with all local, state, and federal disposal regulations.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Buy this compound (EVT-2753322) | 26537-70-2 [evitachem.com]
- 2. This compound | 26537-70-2 | Benchchem [benchchem.com]
- 3. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. researchgate.net [researchgate.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. This compound [webbook.nist.gov]
- 11. This compound | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. otago.ac.nz [otago.ac.nz]
- 13. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Personal protective equipment for handling 9,12-Octadecadienal
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 9,12-Octadecadienal. The following procedural guidance is based on best practices derived from safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound is not currently available. All personnel must adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Specific Recommendations | Rationale |
| Engineering Controls | Handle in a well-ventilated area. Use a certified chemical fume hood for all procedures involving this compound.[1][2] | To minimize inhalation exposure to vapors and aerosols. |
| Eye Protection | Wear chemical safety goggles or a face shield.[1] | To protect eyes from splashes and contact. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1] Inspect gloves for integrity before each use. | To prevent skin contact and absorption. |
| Skin and Body Protection | Wear a flame-resistant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed between shoes and pants. | To protect skin from accidental contact and splashes. |
| Respiratory Protection | If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. | To prevent inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station.
- Review the handling and emergency procedures.
2. Handling the Compound:
- Conduct all work within the chemical fume hood.[1][2]
- Avoid direct contact with skin and eyes.
- Use compatible and clearly labeled containers.
- Prevent the formation of aerosols and vapors.
- Keep the container tightly closed when not in use.[2]
3. Storage:
- Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
- Due to its susceptibility to oxidation and isomerization, consider storing under an inert atmosphere (e.g., argon or nitrogen).
- Store separately from incompatible materials such as strong oxidizing agents.
4. Spill Management:
- In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
- For larger spills, evacuate the area and follow emergency procedures.
- Ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not pour down the drain or dispose of in regular trash.
-
Quantitative Safety Data for Related Aldehydes
While specific occupational exposure limits for this compound have not been established, the following table provides data for other aldehydes to emphasize the need for caution.
| Substance | Occupational Safety and Health Administration (OSHA) - Permissible Exposure Limit (PEL) | American Conference of Governmental Industrial Hygienists (ACGIH) - Threshold Limit Value (TLV) | National Institute for Occupational Safety and Health (NIOSH) - Recommended Exposure Limit (REL) |
| Acetaldehyde | 200 ppm (8-hour TWA)[3] | 25 ppm (Ceiling)[3] | Lowest feasible concentration (potential occupational carcinogen)[3] |
| Valeraldehyde | Not Established | 50 ppm (8-hour TWA)[4] | 50 ppm (10-hour TWA)[4] |
TWA: Time-Weighted Average Ceiling: Concentration that should not be exceeded during any part of the working exposure.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
